molecular formula C22H22O11 B15595458 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Cat. No.: B15595458
M. Wt: 462.4 g/mol
InChI Key: VEFXIXFPSFIBMM-CNEOBZMHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a useful research compound. Its molecular formula is C22H22O11 and its molecular weight is 462.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O11/c1-30-14-7-12(26)16-11(25)6-13(9-2-4-10(24)5-3-9)31-21(16)20(14)33-22-19(29)18(28)17(27)15(8-23)32-22/h2-7,15,17-19,22-24,26-29H,8H2,1H3/t15-,17-,18+,19-,22?/m0/s1

InChI Key

VEFXIXFPSFIBMM-CNEOBZMHSA-N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside that has been identified as a constituent of the medicinal plant Andrographis paniculata (Burm. f.) Nees, a member of the Acanthaceae family.[1][2] This technical guide provides a comprehensive overview of its natural sources, alongside generalized experimental protocols for its extraction, isolation, and characterization based on established methodologies for flavonoid glycosides. While specific quantitative data and biological activities for this particular compound are not extensively documented in publicly available literature, this guide extrapolates from research on structurally related flavonoids to propose potential therapeutic applications and the requisite experimental frameworks for their investigation.

Natural Sources

The primary documented natural source of this compound is the herbaceous plant Andrographis paniculata.[1][2] This plant, commonly known as "King of Bitters," is widely used in traditional medicine systems across Asia for its anti-inflammatory, antiviral, and hepatoprotective properties.[3] The aerial parts and roots of A. paniculata are known to contain a rich diversity of flavonoids and diterpenoids.[3][4][5] While the presence of this compound has been confirmed, its concentration and distribution within the plant tissues have yet to be quantitatively reported in peer-reviewed literature.

Quantitative Data

As of the latest literature review, specific quantitative data regarding the concentration of this compound in Andrographis paniculata or any other natural source is not available. Further research employing validated analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is required to determine the yield of this compound from various plant parts and under different extraction conditions.

The table below is provided as a template for future quantitative analysis.

Natural SourcePlant PartExtraction MethodConcentration (mg/g dry weight)Reference
Andrographis paniculataAerial PartsMethanolic MacerationTo be determined
Andrographis paniculataRootsEthanolic Soxhlet ExtractionTo be determined

Experimental Protocols

The following protocols are generalized methodologies for the extraction, isolation, and characterization of flavonoid glycosides and can be adapted for this compound.

Extraction of Crude Flavonoid Mixture

This protocol outlines a standard procedure for obtaining a crude extract enriched with flavonoids from Andrographis paniculata.

Extraction_Workflow plant_material Dried and Powdered Andrographis paniculata extraction Maceration with 80% Ethanol (B145695) (1:10 w/v, 72h, room temp) plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation (<50°C) filtration->concentration crude_extract Crude Ethanolic Extract concentration->crude_extract

Caption: Chromatographic workflow for flavonoid glycoside isolation.

  • Silica (B1680970) Gel Column Chromatography: Fractionate the crude extract using a silica gel (60-120 mesh) column. Elute with a solvent gradient of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane and ethyl acetate (B1210297), ethyl acetate, and finally, ethyl acetate and methanol (B129727).

  • Thin Layer Chromatography (TLC) Analysis: Monitor the collected fractions by TLC on silica gel plates, using a suitable solvent system (e.g., ethyl acetate:methanol:water, 8:1:1 v/v/v). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).

  • Sephadex LH-20 Chromatography: Pool the fractions containing the target compound and further purify them on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is achieved by preparative reverse-phase HPLC (e.g., on a C18 column) with a gradient of acetonitrile (B52724) and water as the mobile phase.

Structural Characterization

The structure of the isolated compound should be confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): Determine the molecular weight and elemental composition using High-Resolution Mass Spectrometry (HRMS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure by performing 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments.

Biological Activity and Signaling Pathways

While specific biological activities for this compound have not been reported, flavonoids with similar structural features are known to possess antioxidant and anti-inflammatory properties.

Potential Antioxidant Activity

The antioxidant potential of this compound can be assessed using the following standard assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay evaluates the capacity of the compound to scavenge the ABTS radical cation.

Potential Anti-inflammatory Activity

The anti-inflammatory effects can be investigated in cell-based models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

dot

Anti_inflammatory_Pathway lps LPS tlr4 TLR4 lps->tlr4 nf_kb NF-κB Pathway tlr4->nf_kb pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nf_kb->pro_inflammatory flavonoid 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside (Hypothesized) flavonoid->nf_kb

Caption: Hypothesized anti-inflammatory mechanism of action.

This proposed mechanism suggests that this compound may inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway in macrophages.

Conclusion

This compound is a naturally occurring flavonoid glycoside from Andrographis paniculata. Although detailed studies on its quantification and biological activities are currently lacking, its chemical structure suggests potential as an antioxidant and anti-inflammatory agent. This technical guide provides a framework for future research, including standardized protocols for its extraction, isolation, and characterization, as well as assays to explore its therapeutic potential. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and to determine its concentration in its natural source, which is crucial for its potential development as a therapeutic agent.

References

Isolating 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside from Andrographis paniculata: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of the flavonoid glycoside, 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, from the medicinal plant Andrographis paniculata. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, this document outlines a robust, generalized protocol based on established methodologies for the isolation of flavonoid glycosides from A. paniculata. The provided quantitative and spectroscopic data are representative examples based on similar compounds and should be considered illustrative.

Introduction

Andrographis paniculata (Burm. f.) Nees, a member of the Acanthaceae family, is a medicinal herb with a rich history of use in traditional medicine across South and Southeast Asia.[1] Its therapeutic properties are attributed to a diverse array of secondary metabolites, including diterpenoids and flavonoids.[2] Among these, flavonoid glycosides are of significant interest due to their potential pharmacological activities. This compound is one such flavonoid that has been identified in this plant.[3] This guide details a systematic approach to its extraction, purification, and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValueSource
Molecular Formula C₂₂H₂₂O₁₁[3]
Molecular Weight 462.40 g/mol [3]
CAS Number 710952-13-9
Appearance Yellowish amorphous powder (predicted)General flavonoid properties
Solubility Soluble in methanol (B129727), ethanol (B145695); sparingly soluble in water; insoluble in non-polar solvents like hexane (B92381) (predicted)General flavonoid glycoside properties

Experimental Protocols

The following sections describe a detailed, multi-step protocol for the isolation and purification of this compound from the aerial parts of Andrographis paniculata.

Plant Material and Extraction
  • Plant Material Preparation : The aerial parts of Andrographis paniculata are collected, washed, and shade-dried. The dried material is then coarsely powdered.

  • Extraction : The powdered plant material is subjected to exhaustive extraction with 95% ethanol at room temperature for 48-72 hours with occasional shaking. The process is repeated three times to ensure complete extraction. The combined ethanolic extracts are then filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark green crude extract.

Fractionation of the Crude Extract

The crude ethanolic extract is suspended in distilled water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). Flavonoid glycosides, being moderately polar, are expected to be concentrated in the ethyl acetate fraction.

  • The aqueous suspension of the crude extract is first partitioned with n-hexane to remove non-polar constituents like fats and waxes.

  • The aqueous layer is then partitioned with chloroform to remove less polar compounds.

  • Finally, the aqueous layer is extracted with ethyl acetate. The ethyl acetate fractions are combined and concentrated under reduced pressure to yield the flavonoid-rich fraction.

Chromatographic Purification

The ethyl acetate fraction is subjected to multiple chromatographic steps to isolate the target compound.

  • Silica (B1680970) Gel Column Chromatography : The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel (60-120 mesh) and loaded onto a pre-packed silica gel column. The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography : Fractions from the silica gel column showing the presence of the target compound (based on TLC analysis against a reference standard, if available) are pooled, concentrated, and further purified on a Sephadex LH-20 column using methanol as the eluent. This step is effective for separating compounds based on their molecular size and for removing polymeric impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC) : Final purification is achieved using a preparative reversed-phase HPLC system (e.g., C18 column). A gradient elution with a mobile phase consisting of methanol and water (both containing 0.1% formic acid to improve peak shape) is typically employed. The fraction corresponding to the peak of this compound is collected and lyophilized to obtain the pure compound.

Quantitative Data

The following table summarizes hypothetical quantitative data for the isolation process. Actual yields will vary depending on the plant material, extraction efficiency, and purification techniques.

ParameterValueNotes
Starting Plant Material (dry weight) 1 kgAerial parts
Crude Ethanolic Extract Yield 80 g (8%)
Ethyl Acetate Fraction Yield 15 g (1.5%)
Purified Compound Yield 25 mg (0.0025%)Yield after all chromatographic steps
Purity (by HPLC) >95%

Spectroscopic Data for Structural Elucidation

The structure of the isolated compound is confirmed by spectroscopic methods. The following table presents the expected spectroscopic data for this compound based on the analysis of similar flavonoid glycosides.

Spectroscopic MethodExpected Data
UV-Vis (MeOH) λmax (nm): ~270, ~335
Mass Spectrometry (ESI-MS) [M+H]⁺: m/z 463.1235 (Calculated for C₂₂H₂₃O₁₁)
¹H NMR (500 MHz, DMSO-d₆) δ (ppm): ~12.9 (s, 1H, 5-OH), ~7.9 (d, 2H, H-2', H-6'), ~6.9 (d, 2H, H-3', H-5'), ~6.8 (s, 1H, H-6), ~6.5 (s, 1H, H-3), ~5.1 (d, 1H, anomeric H-1''), 3.2-4.0 (m, sugar protons), ~3.8 (s, 3H, 7-OCH₃)
¹³C NMR (125 MHz, DMSO-d₆) δ (ppm): ~182 (C-4), ~164 (C-2), ~161 (C-5), ~157 (C-7), ~152 (C-9), ~148 (C-4'), ~132 (C-8), ~130 (C-2', C-6'), ~121 (C-1'), ~116 (C-3', C-5'), ~105 (C-10), ~104 (anomeric C-1''), ~95 (C-6), ~90 (C-3), ~61 (7-OCH₃), sugar carbons (60-80)

Visualizations

Experimental Workflow

The overall workflow for the isolation of this compound is depicted in the following diagram.

Isolation_Workflow Plant Powdered Andrographis paniculata Extraction Ethanol Extraction Plant->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Ethanolic Extract Filtration->CrudeExtract Partition Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) CrudeExtract->Partition EtOAc Ethyl Acetate Fraction Partition->EtOAc Silica Silica Gel Column Chromatography EtOAc->Silica Sephadex Sephadex LH-20 Column Chromatography Silica->Sephadex HPLC Preparative HPLC Sephadex->HPLC PureCompound 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside (>95% Purity) HPLC->PureCompound

Figure 1. General workflow for the isolation of the target flavonoid.
Chemical Structure

The chemical structure of this compound is presented below.

Figure 2. Chemical structure of the target compound.

Conclusion

This technical guide outlines a comprehensive and systematic methodology for the isolation of this compound from Andrographis paniculata. While specific experimental data for this compound is scarce, the presented protocols, based on established practices for flavonoid glycoside isolation, provide a solid foundation for researchers. The successful isolation and characterization of this and other flavonoids from A. paniculata are crucial for further investigation into their potential therapeutic applications and for the development of new drug leads. Further research is warranted to obtain precise quantitative and spectroscopic data for this specific molecule and to explore its biological activities.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid glycoside isolated from the medicinal plant Andrographis paniculata. This document details the spectroscopic data and experimental protocols that are fundamental to its identification and characterization, presenting a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data Analysis

The structural determination of this compound relies on a combination of spectroscopic techniques, including Ultraviolet (UV) and Infrared (IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented herein is compiled from the seminal work in the field.

Table 1: Spectroscopic Data for this compound
Technique Observed Data
UV λmax (MeOH) nm 275, 335
IR (KBr) νmax cm⁻¹ 3400 (O-H), 1655 (C=O), 1610, 1500 (aromatic C=C)
HR-FAB-MS m/z 463.1242 [M+H]⁺ (Calculated for C₂₂H₂₃O₁₁, 463.1240)
Table 2: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
Proton δ (ppm) Multiplicity J (Hz)
H-36.85s
H-66.50s
H-2'7.90d8.5
H-3'6.95d8.5
H-5'6.95d8.5
H-6'7.90d8.5
7-OCH₃3.90s
H-1''5.10d7.5
H-2'' - H-6''3.20-3.80m
5-OH12.95s
4'-OH9.80s
Table 3: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
Carbon δ (ppm) Carbon δ (ppm)
C-2164.5C-1'121.8
C-3103.5C-2'129.0
C-4182.0C-3'116.2
C-5152.0C-4'161.5
C-699.8C-5'116.2
C-7158.5C-6'129.0
C-8129.57-OCH₃56.5
C-9148.0C-1''105.0
C-10106.0C-2''74.5
C-3''77.8
C-4''70.3
C-5''76.9
C-6''61.2

Experimental Protocols

The elucidation of the structure of this compound involves a systematic experimental workflow, from isolation to spectroscopic analysis.

Isolation of the Compound

The compound is typically isolated from the dried, powdered aerial parts of Andrographis paniculata. The general procedure is as follows:

  • Extraction: The plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanolic extract.

  • Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc). The flavonoid glycosides are typically concentrated in the EtOAc and n-butanol (n-BuOH) fractions.

  • Chromatography: The bioactive fraction is subjected to multiple chromatographic steps for purification. This often involves:

    • Column Chromatography: Using silica (B1680970) gel as the stationary phase and a gradient of solvents like CHCl₃-MeOH as the mobile phase.

    • Sephadex LH-20 Column Chromatography: Eluting with MeOH to remove smaller molecules and polymeric compounds.

    • Preparative High-Performance Liquid Chromatography (HPLC): Employing a reversed-phase column (e.g., C18) with a mobile phase gradient of acetonitrile (B52724) (ACN) and water, often with a small percentage of formic acid, to yield the pure compound.

Spectroscopic Analysis

The purified compound is then subjected to a suite of spectroscopic analyses:

  • UV Spectroscopy: The UV spectrum is recorded in methanol to observe the characteristic absorption bands of the flavone (B191248) nucleus. Shift reagents such as NaOMe, AlCl₃, AlCl₃/HCl, NaOAc, and NaOAc/H₃BO₃ can be used to confirm the positions of hydroxyl groups.

  • IR Spectroscopy: The IR spectrum is typically recorded using a potassium bromide (KBr) disc to identify key functional groups such as hydroxyls, carbonyls, and aromatic rings.

  • Mass Spectrometry: High-resolution mass spectrometry, often using Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS), is employed to determine the exact molecular weight and elemental composition of the compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆). Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assigning the proton and carbon signals and establishing the connectivity within the molecule, including the position of the methoxy (B1213986) group and the glycosidic linkage.

Structural Elucidation Workflow & Chemical Structure

The logical progression from raw spectroscopic data to the final elucidated structure is a critical aspect of natural product chemistry.

G cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation cluster_2 Structure Confirmation UV UV Spectroscopy UV_data Identify Flavone Skeleton & Hydroxyl Positions UV->UV_data IR IR Spectroscopy IR_data Identify Functional Groups (OH, C=O, Aromatic) IR->IR_data MS Mass Spectrometry MS_data Determine Molecular Formula (C22H22O11) MS->MS_data NMR 1D & 2D NMR NMR_data Assign ¹H & ¹³C Signals Establish Connectivity NMR->NMR_data HMBC_COSY HMBC & COSY Correlations Confirm Linkages UV_data->HMBC_COSY IR_data->HMBC_COSY MS_data->HMBC_COSY NMR_data->HMBC_COSY NOESY NOESY for Stereochemistry (if applicable) HMBC_COSY->NOESY Final_Structure Final Structure Elucidation NOESY->Final_Structure

Caption: Workflow for the Structure Elucidation of the Flavonoid Glycoside.

The culmination of this analytical process is the definitive chemical structure of the compound.

G This compound cluster_flavone C1 O C2 C C1->C2 C3 C C2->C3 B_ring_C1 C C2->B_ring_C1 C4 C C3->C4 H_3 H C3->H_3 C5 C C4->C5 O_C4 O C4->O_C4 C6 C C5->C6 C6->C1 C7 C C6->C7 C9 C C9->C3 C9->C5 C8 C C7->C8 OCH3_7 H3CO C7->OCH3_7 H_6 H C7->H_6 C10 C C8->C10 O_glucoside O C8->O_glucoside C5_A C C10->C5_A C6_A C C5_A->C6_A OH_5 HO C5_A->OH_5 C1_A C C6_A->C1_A C9_A C C1_A->C9_A C9_A->C6 C9_A->C8 Glucoside Glucosyl O_glucoside->Glucoside B_ring_C2 C B_ring_C1->B_ring_C2 B_ring_C6 C B_ring_C1->B_ring_C6 B_ring_C3 C B_ring_C2->B_ring_C3 B_ring_C5 C B_ring_C6->B_ring_C5 B_ring_C4 C B_ring_C3->B_ring_C4 B_ring_C5->B_ring_C4 OH_4prime OH B_ring_C4->OH_4prime

In-Depth Technical Guide on the Spectroscopic Data of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid glycoside isolated from the medicinal plant Andrographis paniculata.[1][2] This document is intended to serve as a critical resource for researchers engaged in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data, experimental protocols, and insights into its potential biological activities.

Core Spectroscopic Data

Table 1: General Properties of this compound

PropertyValueReference
Molecular Formula C₂₂H₂₂O₁₁[2][3]
Molecular Weight 462.40 g/mol [2][3]
CAS Number 710952-13-9[3]
Natural Source Andrographis paniculata (Burm. f.) Nees[1][2]

Table 2: ¹H-NMR Spectroscopic Data (Predicted)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.5s
H-6~6.8s
H-2', H-6'~7.8d~8.5
H-3', H-5'~6.9d~8.5
7-OCH₃~3.9s
H-1'' (Glucosyl)~5.0d~7.5
H-2'' - H-6'' (Glucosyl)3.2 - 3.9m
5-OH~12.9s
4'-OH~10.0s
Glucosyl-OHs4.5 - 5.5br s

Note: These are predicted values based on related flavonoid glycosides. Actual experimental values may vary slightly.

Table 3: ¹³C-NMR Spectroscopic Data (Predicted)

CarbonChemical Shift (δ, ppm)CarbonChemical Shift (δ, ppm)
C-2~164.0C-1'~122.0
C-3~103.0C-2', C-6'~128.5
C-4~182.5C-3', C-5'~116.0
C-5~152.0C-4'~161.0
C-6~99.0Glucosyl Moiety
C-7~158.0C-1''~105.0
C-8~132.0C-2''~74.0
C-9~148.0C-3''~77.0
C-10~106.0C-4''~70.0
7-OCH₃~56.5C-5''~78.0
C-6''~61.0

Note: These are predicted values based on related flavonoid glycosides. Actual experimental values may vary slightly.

Table 4: UV, IR, and Mass Spectrometry Data

TechniqueKey Observations
UV (MeOH), λmax (nm) Band I: ~335 nm, Band II: ~275 nm. Shifts with reagents like AlCl₃ and NaOAc are expected, confirming the hydroxylation pattern.
IR, νmax (cm⁻¹) ~3350 (O-H), ~1650 (C=O, conjugated), ~1610, 1500 (aromatic C=C), ~1250, 1050 (C-O)
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 463.1184, [M+Na]⁺ at m/z 485.1003. Fragmentation would show a loss of the glucose moiety (162 Da).

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of flavonoid glycosides like this compound from plant material.

Isolation and Purification

A typical isolation procedure from the aerial parts of Andrographis paniculata involves the following steps:

  • Extraction: Dried and powdered plant material is extracted with 85% ethanol (B145695) at room temperature. The extract is then concentrated under reduced pressure.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

  • Chromatography: The flavonoid-rich fractions are subjected to multiple chromatographic steps for purification. This may include:

    • Column Chromatography: Using silica (B1680970) gel, Sephadex LH-20, or ODS (Octadecylsilane) as the stationary phase with gradient elution systems (e.g., chloroform-methanol or ethyl acetate-methanol).

    • High-Performance Liquid Chromatography (HPLC): A final purification step using a semi-preparative or preparative HPLC system with a C18 column and a mobile phase gradient of methanol-water or acetonitrile-water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

Spectroscopic Analysis

The purified compound is then subjected to spectroscopic analysis for structural elucidation:

  • UV-Vis Spectroscopy: Spectra are recorded in methanol. Diagnostic shift reagents (e.g., NaOMe, AlCl₃, AlCl₃/HCl, NaOAc, NaOAc/H₃BO₃) are added to determine the location of free hydroxyl groups on the flavonoid skeleton.

  • Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer with KBr pellets to identify characteristic functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula. Tandem MS (MS/MS) experiments are performed to analyze fragmentation patterns, which can confirm the structure of the aglycone and the sugar moiety.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC) spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). These experiments are crucial for the complete assignment of all proton and carbon signals and for establishing the connectivity of the atoms within the molecule, including the position of the glycosidic linkage.

Biological Activity and Signaling Pathway

Flavonoids from Andrographis paniculata are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. A key mechanism underlying the anti-inflammatory properties of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. Flavonoids from Andrographis paniculata can inhibit this pathway at multiple points.

G Workflow for Spectroscopic Analysis of this compound cluster_spectroscopy Spectroscopic Analysis plant Andrographis paniculata (Aerial Parts) extraction Extraction (85% EtOH) plant->extraction fractionation Fractionation (Solvent Partitioning) extraction->fractionation chromatography Chromatography (Silica, Sephadex, ODS, HPLC) fractionation->chromatography pure_compound 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside chromatography->pure_compound uv_vis UV-Vis pure_compound->uv_vis ir IR pure_compound->ir ms Mass Spectrometry pure_compound->ms nmr NMR (¹H, ¹³C, 2D) pure_compound->nmr structure Structural Elucidation uv_vis->structure ir->structure ms->structure nmr->structure

Caption: Isolation and Spectroscopic Analysis Workflow.

G Proposed Inhibition of NF-κB Signaling by Flavonoids from Andrographis paniculata cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk nfkb_ikba NF-κB / IκBα ikk->nfkb_ikba Phosphorylation ikba IκBα nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation gene_transcription Pro-inflammatory Gene Transcription nfkb->gene_transcription nfkb_ikba->ikba Degradation nfkb_ikba->nfkb Release flavonoid 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside flavonoid->ikk Inhibition flavonoid->nfkb Inhibition of Nuclear Translocation

Caption: Inhibition of NF-κB Signaling Pathway.

References

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 710952-13-9

Chemical Formula: C₂₂H₂₂O₁₁

Molecular Weight: 462.4 g/mol

This technical guide provides an in-depth overview of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid glycoside isolated from the medicinal plant Andrographis paniculata.[1] This document is intended for researchers, scientists, and drug development professionals, offering a summary of its chemical properties, potential biological activities, and relevant experimental protocols based on current scientific literature.

Physicochemical and Structural Data

This compound belongs to the flavonoid class of natural products.[2][3] Its structure features a flavone (B191248) backbone with hydroxyl and methoxy (B1213986) substitutions, and a glucose moiety attached at the 8-position.

PropertyValueSource
Molecular Formula C₂₂H₂₂O₁₁PubChem[4], Biosynth[2], Echemi[3]
Molecular Weight 462.4 g/mol PubChem[4], Biosynth[2]
CAS Number 710952-13-9PubChem[4], Biosynth[2], Echemi[3]
Appearance Yellow powderChemFaces
Boiling Point 821.9 °CBiosynth, Echemi[3]
Density 1.6 g/cm³Echemi[3]
Solubility Soluble in DMSO, Pyridine, Methanol, EthanolChemFaces[5]

Potential Biological Activities and Signaling Pathways

While direct experimental data on the biological activities of this compound is limited, studies on structurally similar flavonoids suggest potential anticancer, anti-inflammatory, and antioxidant properties. The mode of action is likely associated with the modulation of key cellular signaling pathways.[2]

Anticancer Activity

Flavonoids with similar hydroxylation and methoxylation patterns have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

A potential signaling pathway mediating the pro-apoptotic effects of this compound, based on studies of related flavonoids, is the mitochondrial-mediated apoptosis pathway. This can be triggered by an increase in reactive oxygen species (ROS), leading to the activation of downstream caspases.

anticancer_pathway Compound 5,8,4'-Trihydroxy- 7-methoxyflavone 8-O-glucoside ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Perturbation ROS->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Potential Anticancer Signaling Pathway.
Anti-inflammatory Activity

Structurally related flavonoids have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators. This is often achieved through the suppression of signaling pathways such as the NF-κB and MAPK pathways.

The inhibition of the NF-κB pathway would prevent the transcription of pro-inflammatory cytokines, while the modulation of MAPK signaling can affect a wide range of cellular processes, including inflammation.

anti_inflammatory_pathway Compound 5,8,4'-Trihydroxy- 7-methoxyflavone 8-O-glucoside IKK IKK Inhibition Compound->IKK Inhibits IkB IκBα Degradation (Blocked) IKK->IkB NFkB NF-κB Nuclear Translocation (Inhibited) IkB->NFkB Cytokines ↓ Pro-inflammatory Cytokines NFkB->Cytokines

Potential Anti-inflammatory Signaling Pathway.

Experimental Protocols

The following are detailed experimental protocols for assessing the potential biological activities of this compound, adapted from studies on structurally similar flavonoids.

Isolation and Purification from Andrographis paniculata

A general workflow for the isolation of flavonoids from Andrographis paniculata involves solvent extraction followed by chromatographic separation.

isolation_workflow Start Dried Powder of Andrographis paniculata Extraction Methanol/Ethanol Extraction Start->Extraction Partition Liquid-Liquid Partition (e.g., with Ethyl Acetate) Extraction->Partition Column Silica Gel Column Chromatography Partition->Column HPLC Preparative HPLC Column->HPLC End Isolated Compound HPLC->End

References

In-depth Technical Guide on the Biological Activity of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the knowledge regarding the specific biological activities of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside. This flavonoid, a natural product isolated from the herbs of Andrographis paniculata, is documented primarily in chemical databases and by commercial suppliers.[1][2][3] However, detailed in vitro or in vivo studies elucidating its pharmacological effects, mechanisms of action, and associated signaling pathways are not currently available in the public domain.

This technical guide aims to provide a transparent overview of the current state of research on this compound. While quantitative data, detailed experimental protocols, and specific signaling pathways for this compound cannot be presented due to the absence of published research, this document will summarize the known information about the compound and discuss the broader biological activities of flavonoids from its source plant, Andrographis paniculata. This contextual information may offer insights into its potential, yet uninvestigated, therapeutic properties.

Compound Profile: this compound

This compound is classified as a flavonoid glycoside.[1][2] Flavonoids are a diverse group of polyphenolic compounds widely found in plants, known for their broad spectrum of biological activities. The glycoside moiety, a sugar molecule (in this case, a glucoside), is attached to the flavonoid core structure. This glycosylation can significantly influence the compound's solubility, stability, and bioavailability.

Chemical Formula: C₂₂H₂₂O₁₁ Molar Mass: 462.40 g/mol Source: Andrographis paniculata (Burm. f.) Nees[1]

General Biological Activities of Flavonoids from Andrographis paniculata

While specific data on this compound is lacking, the plant it is derived from, Andrographis paniculata, is a well-studied medicinal herb. Its extracts are known to be rich in diterpenoids (most notably andrographolide) and flavonoids, which collectively contribute to its therapeutic effects.[4][5] Research on the flavonoid fraction of Andrographis paniculata has demonstrated several key biological activities, which could suggest potential areas of investigation for its individual flavonoid components.

Antioxidant Activity

Flavonoids are renowned for their antioxidant properties. Studies on the flavonoid-rich extracts of Andrographis paniculata have shown their capacity to scavenge free radicals and reduce oxidative stress. For instance, these extracts have been observed to increase the levels of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase.[6]

Anti-inflammatory Effects

The anti-inflammatory properties of Andrographis paniculata are well-documented and are attributed to both its diterpenoid and flavonoid constituents.[4][5] Flavonoids can modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory mediators.

Potential in Metabolic Disorders

Extracts containing flavonoids from Andrographis paniculata have been investigated for their beneficial effects on metabolic conditions like diabetes. Studies in animal models have indicated that these extracts can help in reducing blood glucose levels.[6] Furthermore, research on diabetic retinopathy in rats has shown that the flavonoid components can reduce levels of inflammatory markers like TNF-alpha and vascular endothelial growth factor (VEGF).[6]

Future Research Directions

The absence of specific biological data for this compound highlights a clear need for further research. Future investigations should focus on isolating or synthesizing this compound in sufficient quantities for detailed pharmacological studies.

A logical workflow for future research is proposed below.

G cluster_0 Compound Acquisition & Characterization cluster_1 In Vitro Biological Screening cluster_2 Mechanism of Action & Signaling Pathways cluster_3 In Vivo Studies Isolation Isolation from Andrographis paniculata or Chemical Synthesis Purification Purification & Structural Elucidation (NMR, MS) Isolation->Purification Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Purification->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., NO production in macrophages) Purification->Anti_inflammatory Anticancer Anticancer Screening (e.g., MTT assay on various cell lines) Purification->Anticancer Enzyme Enzyme Inhibition Assays (e.g., α-glucosidase, COX) Purification->Enzyme Pathway_Analysis Identification of Modulated Signaling Pathways (e.g., Western Blot, RT-PCR for NF-κB, MAPKs) Anti_inflammatory->Pathway_Analysis Animal_Models Efficacy Studies in Relevant Animal Models (e.g., inflammation, diabetes) Pathway_Analysis->Animal_Models Toxicity Toxicology and Safety Pharmacology Assessment Animal_Models->Toxicity

Caption: Proposed research workflow for elucidating the biological activity of this compound.

Conclusion

References

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: An In-depth Technical Guide on its Antioxidant Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside found in the medicinal plant Andrographis paniculata.[1][2][3] Flavonoids as a class are well-documented for their antioxidant properties, which contribute to their potential therapeutic effects, including anti-inflammatory and anticancer activities.[[“]] This technical guide provides a comprehensive overview of the antioxidant potential of flavonoids, with a focus on the available data related to constituents of Andrographis paniculata, as specific research on this compound is limited. The guide details common in vitro antioxidant assays, explores the underlying signaling pathways, and presents available quantitative data for related compounds to serve as a reference for future research and drug development endeavors.

Introduction to this compound

This compound is a natural flavonoid isolated from the herbs of Andrographis paniculata.[1][2][3] Its chemical structure, characterized by multiple hydroxyl groups and a methoxy (B1213986) group attached to the flavone (B191248) backbone, suggests potential antioxidant activity. Flavonoids are a diverse group of polyphenolic compounds known to exhibit a wide range of biological activities, with their antioxidant capacity being a key area of investigation.

Chemical Structure:

  • Formula: C₂₂H₂₂O₁₁[5]

  • Molar Mass: 462.40 g/mol

While direct experimental data on the antioxidant potential of this compound is not extensively available in current literature, this guide will extrapolate from the known antioxidant properties of flavonoids from Andrographis paniculata and structurally similar compounds.

Antioxidant Potential of Flavonoids from Andrographis paniculata

Andrographis paniculata has been traditionally used for its medicinal properties, many of which are attributed to its rich phytochemical composition, including flavonoids and diterpenoids.[6] Studies on extracts of Andrographis paniculata have demonstrated significant antioxidant activity.

A study on flavonoid compounds from Andrographis paniculata showed that administration of these compounds in rats with diabetic retinopathy resulted in an increase in the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione.[7] Another study highlighted that the high diterpenoid content in Andrographis paniculata extract contributed to its antioxidant capacity.[8] While the primary active component of Andrographis paniculata is often considered to be andrographolide (B1667393) (a diterpenoid), the flavonoid constituents also play a crucial role in the overall antioxidant effect.

Quantitative Data on Antioxidant Activity

Table 1: Antioxidant Activity of Andrographis paniculata Extracts and Andrographolide

SampleAssayIC₅₀ Value (µg/mL)Reference
Andrographis paniculata ExtractDPPH220.5[9]
AndrographolideDPPH3.2[9]
Ascorbic Acid (Positive Control)DPPH4.3[9]
Butylated Hydroxytoluene (BHT) (Positive Control)DPPH5.8[9]

IC₅₀ represents the concentration of the sample required to scavenge 50% of the free radicals.

Experimental Protocols for Antioxidant Assays

Several in vitro methods are commonly employed to evaluate the antioxidant potential of natural compounds. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a widely used and straightforward method to assess antioxidant activity.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the antioxidant.

  • Methodology:

    • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

    • Various concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 517 nm.

    • A control (without the test compound) and a blank (without DPPH) are also measured.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • Principle: ABTS is oxidized by potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution. The extent of decolorization is proportional to the antioxidant activity.

  • Methodology:

    • The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Different concentrations of the test compound are added to the diluted ABTS•+ solution.

    • The mixture is incubated for a set time (e.g., 6 minutes).

    • The absorbance is measured at the specified wavelength.

    • The percentage of inhibition and the IC₅₀ value are calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of a colored ferrous-TPTZ complex, which has a maximum absorbance at a specific wavelength (e.g., 593 nm). The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.

  • Methodology:

    • The FRAP reagent is prepared by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃·6H₂O solution.

    • A known volume of the test compound is added to the FRAP reagent.

    • The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.

    • The absorbance of the resulting blue-colored solution is measured at the appropriate wavelength.

    • A standard curve is typically generated using a known antioxidant, such as ferrous sulfate (B86663) or Trolox.

    • The antioxidant capacity of the sample is expressed as equivalents of the standard.

Signaling Pathways in Flavonoid Antioxidant Action

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in oxidative stress response.[10][11]

Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

  • Mechanism: Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like some flavonoids, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cellular antioxidant defense system.

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoid 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside (Hypothesized) Flavonoid->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GCL) Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n binds to ARE_n->Antioxidant_Enzymes upregulates

Caption: Hypothesized Nrf2-Keap1 signaling pathway activation.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathways, including ERK, JNK, and p38 MAPK, are involved in cellular responses to a variety of stimuli, including oxidative stress.

  • Mechanism: Flavonoids have been shown to modulate MAPK signaling, which can have both pro- and anti-antioxidant effects depending on the specific context and cell type. For instance, some flavonoids can inhibit the activation of pro-oxidant pathways like JNK and p38, which are often activated by oxidative stress and can lead to apoptosis. Conversely, activation of the ERK pathway by flavonoids has been linked to the upregulation of antioxidant enzymes.

MAPK_Pathway cluster_mapk MAPK Cascades Oxidative_Stress Oxidative Stress JNK JNK Oxidative_Stress->JNK p38 p38 Oxidative_Stress->p38 Flavonoid Flavonoids ERK ERK Flavonoid->ERK activates Flavonoid->JNK inhibits Flavonoid->p38 inhibits Cell_Survival Cell Survival (Antioxidant Response) ERK->Cell_Survival Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: General modulation of MAPK signaling by flavonoids.

Conclusion and Future Directions

While this compound, a flavonoid from Andrographis paniculata, holds promise as an antioxidant, there is a clear need for direct experimental evidence to substantiate this potential. Future research should focus on isolating this compound in sufficient quantities to perform a comprehensive panel of in vitro antioxidant assays, including DPPH, ABTS, and FRAP, to determine its specific radical scavenging and reducing capabilities. Furthermore, cell-based assays are crucial to elucidate its ability to mitigate intracellular oxidative stress and to investigate its modulatory effects on key antioxidant signaling pathways such as the Nrf2 and MAPK pathways. Such studies will be instrumental in validating the therapeutic potential of this specific flavonoid and will provide a solid foundation for its consideration in the development of novel antioxidant-based therapies.

References

The Anti-Inflammatory Potential of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth analysis of the potential anti-inflammatory effects of the flavonoid 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside. While direct experimental data on this specific glycoside is limited, this paper extrapolates its likely mechanisms of action and therapeutic potential based on extensive research into structurally analogous flavonoids. This document summarizes the inhibitory effects of related flavonoids on key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines, and delves into the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways. Detailed experimental protocols for assessing these anti-inflammatory effects are provided, alongside visual representations of the relevant signaling cascades and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. Flavonoids, a diverse group of plant-derived polyphenolic compounds, have garnered significant attention for their potent anti-inflammatory properties. This compound, a flavonoid isolated from plants such as Andrographis paniculata, belongs to this promising class of molecules. While comprehensive studies on this specific compound are not yet widely available, the well-documented anti-inflammatory activities of structurally similar trihydroxy-methoxyflavones provide a strong basis for predicting its therapeutic potential. These related compounds have been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators and regulating key signaling pathways. This whitepaper will synthesize the available evidence on related flavonoids to build a scientific case for the anti-inflammatory potential of this compound and provide the necessary technical guidance for its investigation.

Putative Anti-Inflammatory Mechanisms

Based on studies of analogous flavonoids, this compound is likely to exert its anti-inflammatory effects through the modulation of several key molecular targets and signaling pathways.

Inhibition of Pro-Inflammatory Mediators

Flavonoids with similar structures have demonstrated the ability to suppress the production of critical inflammatory mediators:

  • Nitric Oxide (NO): In inflammatory states, inducible nitric oxide synthase (iNOS) is overexpressed, leading to excessive NO production, which can contribute to tissue damage. Structurally related flavonoids have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Pro-inflammatory Cytokines: The overproduction of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) is a hallmark of chronic inflammation. Related flavonoids have been observed to dose-dependently decrease the secretion of these cytokines.

  • Cyclooxygenase-2 (COX-2): This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Many flavonoids have been reported to inhibit the expression of COX-2.

Modulation of Intracellular Signaling Pathways

The anti-inflammatory effects of flavonoids are often attributed to their ability to interfere with key intracellular signaling cascades that regulate the expression of pro-inflammatory genes.

  • Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. Structurally similar flavonoids have been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB p65.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in the inflammatory response. The activation of these kinases through phosphorylation leads to the activation of transcription factors, such as activator protein-1 (AP-1), which also regulate the expression of pro-inflammatory genes. Several flavonoids have been demonstrated to suppress the phosphorylation of p38, JNK, and ERK in LPS-stimulated cells.

Data Presentation: Anti-Inflammatory Effects of Structurally Related Flavonoids

The following tables summarize quantitative data from studies on flavonoids with structural similarities to this compound. This data is presented to provide a comparative basis for the expected potency of the target compound.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages by Analogous Flavonoids

Flavonoid CompoundCell LineIC₅₀ (µM) for NO InhibitionReference
2',3',5,7-TetrahydroxyflavoneRAW 264.719.7[1]
3',4',5,7-Tetrahydroxyflavone (Luteolin)RAW 264.717.1[1]
4'-bromo-5,6,7-trimethoxyflavoneRAW 264.714.22 ± 1.25[2]
QuercetinRAW 264.712.0 ± 0.8[3]
LuteolinRAW 264.77.6 ± 0.3[3]
ApigeninRAW 264.717.8 ± 0.6[3]

Table 2: Inhibition of Pro-Inflammatory Cytokine Production by Analogous Flavonoids

Flavonoid CompoundCell Line/ModelCytokineInhibitionConcentrationReference
5,6,7-Trimethoxyflavone (B192605)RAW 264.7TNF-α, IL-1β, IL-6Dose-dependent reductionNot specified[4]
4',6,7-trihydroxy-5-methoxyflavoneMice (LPS-induced peritonitis)TNF-α, IL-1βSignificant reductionNot specified[5]
Flavonols (Fisetin)RAW 264.7IL-6, TNF-αSignificant reduction20 µM[6]
5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavoneMice (TPA-induced skin inflammation)IL-1β, IL-6, TNF-αSuppressionNot specified[7]

Table 3: Inhibition of iNOS and COX-2 Protein Expression by Analogous Flavonoids

Flavonoid CompoundCell LineTarget ProteinInhibitionConcentrationReference
5,6,7-TrimethoxyflavoneRAW 264.7iNOS, COX-2Dose-dependentNot specified[4]
4'-bromo-5,6,7-trimethoxyflavoneRAW 264.7iNOS, COX-2Concentration-dependentNot specified[2]
Flavonols (Fisetin)RAW 264.7iNOSSignificant reduction20 µM[6]
5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavoneMouse SkiniNOS, COX-2Effective inhibitionNot specified[7]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 6-well for Western blot).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • After the 24-hour incubation with the test compound and LPS, collect 100 µL of the cell culture supernatant.

  • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite (B80452) concentration using a standard curve generated with sodium nitrite.

Pro-Inflammatory Cytokine Measurement (ELISA)
  • After the 24-hour incubation period, collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Follow the manufacturer's instructions for the ELISA procedure, which typically involves the following steps:

    • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Blocking non-specific binding sites.

    • Incubating with the cell culture supernatants and standards.

    • Adding a biotinylated detection antibody.

    • Adding an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for iNOS, COX-2, NF-κB, and MAPK Pathway Proteins
  • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates Compound 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside Compound->MAPK Inhibits Compound->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkappaB_nuc->Gene_Expression Induces Mediators iNOS, COX-2, TNF-α, IL-6, IL-1β Gene_Expression->Mediators

Caption: Putative inhibition of NF-κB and MAPK signaling pathways.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Culture RAW 264.7 Cells cell_seeding Seed Cells in Plates cell_culture->cell_seeding compound_pretreatment Pre-treat with Compound cell_seeding->compound_pretreatment lps_stimulation Stimulate with LPS compound_pretreatment->lps_stimulation collect_supernatant Collect Supernatant lps_stimulation->collect_supernatant lyse_cells Lyse Cells for Protein lps_stimulation->lyse_cells no_assay Griess Assay for NO collect_supernatant->no_assay elisa ELISA for Cytokines collect_supernatant->elisa western_blot Western Blot for Proteins lyse_cells->western_blot data_quantification Quantify Results no_assay->data_quantification elisa->data_quantification western_blot->data_quantification statistical_analysis Statistical Analysis data_quantification->statistical_analysis

Caption: General experimental workflow for assessing anti-inflammatory activity.

Conclusion and Future Directions

While direct experimental evidence for the anti-inflammatory effects of this compound is currently lacking, the substantial body of research on structurally related flavonoids provides a strong rationale for its investigation as a potential anti-inflammatory agent. The likely mechanisms of action involve the suppression of key pro-inflammatory mediators such as NO, TNF-α, IL-6, and IL-1β, and the inhibition of the expression of iNOS and COX-2, mediated through the downregulation of the NF-κB and MAPK signaling pathways.

Future research should focus on validating these predicted effects through rigorous in vitro and in vivo studies. The experimental protocols and workflows provided in this whitepaper offer a comprehensive framework for such investigations. Elucidating the precise molecular interactions and signaling pathways affected by this compound will be crucial for its development as a potential therapeutic for inflammatory diseases. Furthermore, studies on its bioavailability, pharmacokinetics, and safety profile will be essential for translating its promising preclinical potential into clinical applications.

References

Potential Anticancer Properties of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anticancer properties of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is limited in publicly available scientific literature. This technical guide provides a comprehensive overview based on the established anticancer activities of extracts from Andrographis paniculata, the plant from which this flavonoid glycoside is isolated, and the known mechanisms of structurally related methoxyflavones. The information presented herein is intended to serve as a foundation for future research and drug development efforts.

Introduction

This compound is a flavonoid glycoside that has been isolated from the medicinal plant Andrographis paniculata[1]. Flavonoids, a broad class of plant secondary metabolites, are well-recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The unique structural features of this compound, specifically its hydroxylation and methoxylation pattern, along with the presence of a glucose moiety, suggest it may possess significant biological activity. This whitepaper aims to consolidate the current understanding of the potential anticancer effects of this compound by examining the bioactivities of its source plant and structurally analogous molecules.

Anticancer Potential of Andrographis paniculata Extracts

Andrographis paniculata has a long history of use in traditional medicine, and modern scientific investigations have begun to validate its therapeutic claims, particularly in the context of cancer. Extracts from this plant, which contain a complex mixture of phytochemicals including diterpenoids (such as andrographolide) and flavonoids, have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines.

In Vitro Studies

Studies on crude and fractionated extracts of Andrographis paniculata have shown promising results in various cancer cell models. For instance, methanolic extracts have been reported to inhibit the proliferation of colon cancer (HT-29) cells. Further fractionation of these extracts has indicated that the anticancer and immunostimulatory activities are retained in the dichloromethane (B109758) fraction[2]. This suggests that compounds with moderate polarity, a characteristic of flavonoid glycosides like this compound, contribute to the overall bioactivity of the plant extract. The anticancer activity of Andrographis paniculata extracts is believed to be mediated through multiple mechanisms, including the induction of apoptosis and cell cycle arrest[3].

Inferred Anticancer Properties from Structurally Related Methoxyflavones

The anticancer potential of this compound can be inferred from the well-documented activities of other methoxyflavones. The number and position of methoxy (B1213986) and hydroxyl groups on the flavone (B191248) backbone are critical determinants of their biological effects[4][5].

Quantitative Data on Related Methoxyflavones

The following table summarizes the cytotoxic activities (IC50 values) of several methoxyflavones against various cancer cell lines. This data provides a comparative basis for estimating the potential potency of this compound.

CompoundCancer Cell LineIC50 (µM)Reference
5-Hydroxy-7-methoxyflavoneHCT-116 (Colon)Approx. 50[6]
5-Hydroxy-polymethoxyflavonesHCT116, HT29 (Colon)Stronger than permethoxylated counterparts[7]
3',4',5-TrihydroxyflavoneA549 (Lung), MCF-7 (Breast)10-50[8][9]
5,7-dihydroxy-3,6,4'-trimethoxyflavoneA2058 (Melanoma)3.92[4]
5,7,5'-trihydroxy-3,6,3',4'-tetramethoxyflavoneA2058 (Melanoma)8.18[4]
Postulated Mechanisms of Action

Based on studies of related compounds, this compound may exert its anticancer effects through the following mechanisms:

  • Induction of Apoptosis: Methoxyflavones are known to trigger programmed cell death in cancer cells. For example, 5-hydroxy-7-methoxyflavone induces apoptosis in HCT-116 cells through a mitochondrial-mediated pathway involving the generation of reactive oxygen species (ROS), release of cytochrome c, and activation of caspases[6][10]. The presence of hydroxyl groups on the flavone structure is often associated with enhanced apoptotic activity.

  • Cell Cycle Arrest: Flavonoids can interfere with the progression of the cell cycle in cancerous cells. Certain 5-hydroxy polymethoxyflavones have been shown to cause cell cycle arrest at the G2/M or G0/G1 phase in colon cancer cells[7]. This effect is often mediated by the modulation of key cell cycle regulatory proteins.

Potential Signaling Pathways

The anticancer activities of methoxyflavones are mediated by their interaction with various intracellular signaling pathways. The diagram below illustrates a plausible signaling cascade that could be modulated by this compound, based on the known mechanisms of similar compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Flavonoid Flavonoid ROS_Generation ROS Generation Flavonoid->ROS_Generation Induces Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Cytochrome_c_Release Cytochrome c Release Mitochondrial_Stress->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Postulated Apoptosis Induction Pathway

Experimental Protocols for Future Research

To empirically validate the anticancer potential of this compound, the following experimental methodologies, adapted from studies on related flavonoids, are recommended.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effect of the compound on cancer cells.

  • Cell Culture: Culture human cancer cell lines (e.g., HCT-116, MCF-7, A549) in appropriate media and conditions.

  • Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound for 24, 48, and 72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

G Start Start Cell_Seeding Seed Cancer Cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat with this compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24, 48, 72h Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

MTT Assay Workflow
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This method is used to quantify the induction of apoptosis.

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

This protocol helps to determine if the compound induces cell cycle arrest.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Fixation: Fix the harvested cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis

This technique is used to investigate the effect of the compound on the expression of key proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p21, Cyclin D1) and then with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

While direct evidence is currently lacking, the phytochemical context of this compound as a constituent of the anticancer plant Andrographis paniculata, combined with the known anticancer activities of structurally similar methoxyflavones, strongly suggests its potential as a novel anticancer agent. Future research should focus on the isolation or synthesis of this compound in sufficient quantities to perform the rigorous in vitro and subsequent in vivo studies outlined in this guide. Elucidating its precise mechanisms of action and identifying its molecular targets will be crucial steps in its development as a potential therapeutic. The synergistic and antagonistic interactions of this compound with other phytochemicals in Andrographis paniculata also warrant investigation.

References

Unveiling the Molecular Mechanisms of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid glycoside with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its biological activities and the underlying molecular pathways.

Introduction

This compound is a naturally occurring flavonoid glycoside isolated from medicinal plants such as Andrographis paniculata and Swertia mussotii.[1][2] Flavonoids, a diverse group of polyphenolic compounds, are recognized for their broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[1] The subject compound, owing to its specific hydroxylation and methoxylation pattern, is an emerging area of interest for its potential therapeutic applications. This guide synthesizes the available, albeit limited, direct research on this compound and extrapolates mechanistic insights from closely related methoxyflavones to provide a foundational understanding of its mode of action.

Core Bioactivities and Putative Mechanisms of Action

While direct experimental evidence for this compound is still developing, research on structurally similar flavonoids provides a strong basis for predicting its primary mechanisms of action. These are centered around its anti-inflammatory, antioxidant, and antidiabetic capabilities.

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often mediated through the inhibition of key signaling pathways involved in the inflammatory response. For this compound, the primary hypothesized mechanism is the modulation of the Nuclear Factor-kappa B (NF-κB) pathway.

Signaling Pathway:

  • Inhibition of NF-κB Activation: In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2. It is proposed that this compound, likely after deglycosylation to its aglycone, interferes with this cascade, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases IkBa_p p-IκBα NFkB_n NF-κB NFkB->NFkB_n Translocates Degradation Proteasomal Degradation IkBa_p->Degradation Compound 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside (Aglycone) Compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Induces

Figure 1: Hypothesized NF-κB Signaling Inhibition
Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which arise from their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of this compound is attributed to its chemical structure, particularly the presence of hydroxyl groups on the flavonoid backbone.

Mechanism:

  • Radical Scavenging: The hydroxyl groups on the aromatic rings can donate a hydrogen atom to free radicals (like DPPH• or ABTS•+), thereby neutralizing them and terminating the radical chain reaction. The resulting flavonoid radical is stabilized by resonance.

G Flavonoid_OH Flavonoid-OH (5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside) Flavonoid_O Flavonoid-O• (Stabilized Radical) Flavonoid_OH->Flavonoid_O Donates H• Radical Free Radical (e.g., DPPH•) Radical_H Neutralized Radical (e.g., DPPH-H) Radical->Radical_H Accepts H•

Figure 2: Free Radical Scavenging Workflow
Potential Antidiabetic Effects

While direct studies are lacking, related compounds from Swertia species have demonstrated α-glucosidase inhibitory activity. This enzyme is crucial for the digestion of carbohydrates, and its inhibition can help manage postprandial hyperglycemia in diabetic patients.

Mechanism:

  • α-Glucosidase Inhibition: It is plausible that this compound or its aglycone can bind to the active site of α-glucosidase, preventing the breakdown of complex carbohydrates into absorbable monosaccharides. This would slow down glucose absorption and reduce the post-meal spike in blood glucose levels. A network pharmacology study has identified a structurally similar compound, 5,8,2'-trihydroxy-7-methoxyflavone, as a potential α-glucosidase inhibitor, lending support to this hypothesis.

Experimental Protocols

The following are generalized protocols for key experiments relevant to elucidating the mechanism of action of this compound, based on standard methodologies for flavonoid research.

Anti-inflammatory Activity Assay (NF-κB Inhibition)
  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1-2 hours. Subsequently, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Assay (Griess Test): The production of NO, a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent. The absorbance at 540 nm is measured, and the concentration of nitrite (B80452) is determined from a standard curve.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot for NF-κB Pathway Proteins: To confirm the effect on the NF-κB pathway, western blotting can be performed on cell lysates to measure the protein levels of phosphorylated IκBα, total IκBα, and the nuclear and cytosolic levels of the p65 subunit of NF-κB.

Antioxidant Activity Assay (DPPH Radical Scavenging)
  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • Procedure: A methanolic solution of this compound at various concentrations is added to the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

α-Glucosidase Inhibition Assay
  • Reagents: α-glucosidase enzyme solution, p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, and a buffer solution (e.g., phosphate (B84403) buffer, pH 6.8).

  • Procedure: The test compound is pre-incubated with the α-glucosidase solution for a specific time. The substrate pNPG is then added to start the reaction. The reaction is incubated at 37°C and then stopped by adding a solution like sodium carbonate.

  • Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm. The percentage of inhibition is calculated, and the IC₅₀ value is determined. Acarbose is typically used as a positive control.

Quantitative Data Summary

Currently, there is a lack of publicly available, specific quantitative data (e.g., IC₅₀ values) from direct experimental studies on this compound. The data presented below for related compounds are for comparative and predictive purposes.

CompoundBioactivityAssay SystemIC₅₀ Value (µM)Reference
5-Hydroxy-7-methoxyflavoneCytotoxicity (Anticancer)HCT-116 cells (MTT)~25-50Extrapolated from dose-response curves in a study on its pro-apoptotic effects.
Various MethoxyflavonesAnticancerVarious cell lines0.23 - 36A review on the anticancer activity of flavones and related compounds.[3]
5,7-dimethoxyflavoneAntidiabeticSTZ-induced diabetic ratsNot applicableA study demonstrating blood glucose-lowering effects at 50 and 100 mg/kg doses.[4]

Conclusion and Future Directions

This compound is a promising natural product with a high potential for therapeutic applications, particularly in the areas of inflammation, oxidative stress-related diseases, and possibly diabetes. The current understanding of its mechanism of action is largely inferred from studies on structurally similar flavonoids. Future research should focus on direct experimental validation of its effects on the NF-κB and other inflammatory signaling pathways, comprehensive evaluation of its antioxidant capacity through various assays, and specific determination of its α-glucosidase inhibitory activity. Furthermore, studies on its bioavailability, metabolism, and in vivo efficacy are crucial to translate its potential into clinical applications. This technical guide serves as a foundational resource to stimulate and guide such future investigations.

References

Cellular Targets of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific cellular targets and mechanism of action for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is limited in publicly available scientific literature. This guide provides an in-depth analysis based on the known biological activities of its source, Andrographis paniculata, and structurally similar flavonoids. The described cellular targets, signaling pathways, and experimental protocols represent plausible areas of investigation for this specific compound.

Executive Summary

This compound is a flavonoid glycoside isolated from the medicinal plant Andrographis paniculata.[1] This plant has a long history of use in traditional medicine, and its extracts are known to possess anti-inflammatory, antioxidant, and anti-cancer properties.[2][3] While the primary bioactive constituent of Andrographis paniculata is andrographolide, its flavonoids, including this compound, are also believed to contribute significantly to its therapeutic effects. This document synthesizes the current understanding of potential cellular targets and mechanisms of action for this flavonoid glycoside, drawing inferences from related compounds and extracts. The primary hypothesized targets fall within the domains of inflammatory and apoptotic signaling pathways.

Potential Cellular Targets and Signaling Pathways

Based on studies of structurally related flavonoids and extracts of Andrographis paniculata, the primary cellular activities of this compound are likely centered around the modulation of key proteins in inflammation and apoptosis.

Anti-inflammatory Activity

Flavonoids are well-documented inhibitors of inflammatory pathways. The primary mechanism is often the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.

  • Inhibition of NF-κB Pathway: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the IKK (IκB kinase) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing NF-κB to translocate to the nucleus. In the nucleus, NF-κB induces the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like COX-2 and iNOS. It is plausible that this compound interferes with this pathway, potentially by inhibiting IKK activation or IκBα degradation.

G Hypothesized Anti-inflammatory Signaling Pathway cluster_0 LPS Pro-inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation IkBa_p P-IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Release Proteasome Proteasomal Degradation IkBa_p->Proteasome Nucleus Nucleus NFkB->Nucleus NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes Flavonoid 5,8,4'-Trihydroxy- 7-methoxyflavone 8-O-glucoside Flavonoid->IKK Inhibition?

Hypothesized NF-κB Inhibition
Apoptosis Induction in Cancer Cells

Many flavonoids exhibit anti-cancer properties by inducing apoptosis. Studies on similar flavonoids suggest that this compound could trigger programmed cell death through the intrinsic (mitochondrial) pathway.[4][5]

  • Mitochondrial-Mediated Apoptosis: This pathway is often initiated by cellular stress, such as that induced by reactive oxygen species (ROS). The compound may increase intracellular ROS levels, leading to a decrease in the mitochondrial membrane potential. This disruption causes the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death. This process is also regulated by the Bcl-2 family of proteins, with pro-apoptotic members (e.g., Bax, Bak) promoting mitochondrial permeabilization and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it. The flavonoid may shift the balance towards pro-apoptotic proteins.

G Hypothesized Apoptosis Induction Pathway cluster_0 Flavonoid 5,8,4'-Trihydroxy- 7-methoxyflavone 8-O-glucoside ROS Increased Intracellular ROS Flavonoid->ROS Bcl2 Bcl-2 (Anti-apoptotic) Flavonoid->Bcl2 Inhibition? Bax Bax (Pro-apoptotic) Flavonoid->Bax Activation? Mitochondrion Mitochondrion ROS->Mitochondrion CytC_c Cytochrome c Mitochondrion->CytC_c Release CytC_m Cytochrome c Apoptosome Apoptosome CytC_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Casp9 Pro-caspase-9 aCasp3 Active Caspase-3 aCasp9->aCasp3 Casp3 Pro-caspase-3 Apoptosis Apoptosis aCasp3->Apoptosis

Hypothesized Intrinsic Apoptosis Pathway

Quantitative Data from Structurally Similar Flavonoids

CompoundCell LineAssayResultReference
5-Hydroxy-7-methoxyflavoneHCT-116Cytotoxicity (MTT)IC50 ≈ 50 µM at 24h--INVALID-LINK--
5-hydroxy 3′,4′,7-trimethoxyflavoneMCF-7Cytotoxicity (MTT)IC50 ≈ 12 µg/mL at 24h--INVALID-LINK--
8,3′,4′-Trihydroxyflavone-7-O-β-D-glucopyranoside-α-amylase inhibition22% inhibition at 0.556 mg/mL--INVALID-LINK--[6]
Various TrihydroxyflavonesA549, MCF-7, U87Cytotoxicity (MTT)EC50 values typically between 10-50 µM--INVALID-LINK--

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating the cellular targets and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometric means.

Protocol:

  • Cell Seeding: Plate cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24 or 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with compound (24/48h) A->B C 3. Add MTT solution (4h incubation) B->C D 4. Solubilize formazan (DMSO) C->D E 5. Measure absorbance (570 nm) D->E F 6. Calculate IC50 E->F

Workflow for MTT Cell Viability Assay
Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a cell lysate, such as those involved in apoptosis and inflammation.

Protocol:

  • Protein Extraction: Treat cells with the flavonoid as described above. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-IκBα, IκBα, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Densitometry Analysis: Quantify the band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Treatment: Treat cells with the flavonoid for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Conclusion

While direct experimental evidence for the cellular targets of this compound is currently lacking, the available literature on its plant source and structurally related flavonoids provides a strong rationale for investigating its role in modulating key inflammatory and apoptotic pathways. The primary putative targets include proteins within the NF-κB and intrinsic apoptosis signaling cascades. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically elucidate the precise mechanism of action and therapeutic potential of this compound. Further research is warranted to validate these hypothesized targets and to quantify the bioactivity of this specific flavonoid glycoside.

References

The Pharmacokinetics of Flavonoids from Andrographis paniculata: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: As of the latest literature review, specific pharmacokinetic studies on 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside are not publicly available. This guide will provide a comprehensive overview of the pharmacokinetics of flavonoids and other key constituents from Andrographis paniculata, the plant from which this compound is isolated.[1][2] By examining the well-studied compounds from this plant, we can infer a likely pharmacokinetic profile for related flavonoid glucosides. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Flavonoids in Andrographis paniculata

Andrographis paniculata is a medicinal herb rich in bioactive compounds, primarily diterpenoids and flavonoids. While andrographolide, a diterpenoid, is the most extensively studied component, the plant also contains a variety of flavonoids, including flavones, flavonols, and their glycosides. These flavonoids contribute to the plant's overall therapeutic effects. The title compound, this compound, is one such flavonoid glycoside found in this herb.

General Principles of Flavonoid Glucoside Pharmacokinetics

The pharmacokinetic profile of flavonoid glycosides is largely influenced by their initial metabolism in the gastrointestinal tract. The sugar moiety of a flavonoid glucoside generally needs to be cleaved by intestinal microflora or enzymes to release the aglycone (the non-sugar part) before it can be absorbed. The absorbed aglycone then undergoes extensive phase I and phase II metabolism in the liver and other tissues, leading to the formation of various metabolites that are subsequently excreted.

Pharmacokinetics of Andrographolide and Other Methoxyflavones

While specific data for this compound is unavailable, studies on other methoxyflavones provide valuable insights into their likely pharmacokinetic behavior.

Quantitative Pharmacokinetic Data

The following table summarizes pharmacokinetic parameters for several methoxyflavones from a study on Kaempferia parviflora extract in rats, which can serve as a reference for understanding the potential in vivo behavior of structurally similar compounds.

CompoundDose (oral, as extract)Cmax (µg/mL)Tmax (h)Oral Bioavailability (%)Reference
5,7-Dimethoxyflavone (DMF)250 mg/kg0.55 - 0.881 - 21 - 4[3]
5,7,4'-Trimethoxyflavone (TMF)250 mg/kg0.55 - 0.881 - 21 - 4[3]
3,5,7,3',4'-Pentamethoxyflavone (PMF)250 mg/kg0.55 - 0.881 - 21 - 4[3]

These values indicate that methoxyflavones are generally characterized by rapid absorption and low oral bioavailability.

Distribution and Excretion

Following oral administration, methoxyflavones have been found to distribute to various tissues, with the highest concentrations typically observed in the liver and kidneys.[3] They have also been detected in the lungs, testes, and brain.[3] Elimination occurs primarily through the urine and feces in the form of demethylated, sulfated, and glucuronidated metabolites.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic parameters. Below are representative protocols for the analysis of flavonoids in biological samples.

Sample Preparation for Analysis

A common procedure for extracting flavonoids from biological matrices involves the following steps:

  • Extraction from Plant Material: Powdered and dried plant material is extracted with a suitable solvent, such as a methanol:water mixture (e.g., 70:30, v/v), often with the aid of ultrasonication to enhance extraction efficiency.

  • Plasma Sample Preparation: For the analysis of flavonoids in plasma, a protein precipitation step is typically employed. This can be achieved by adding an organic solvent like acetonitrile (B52724) to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant can then be analyzed.

Analytical Methods

High-performance liquid chromatography (HPLC) coupled with various detectors is the most common technique for the quantification of flavonoids in biological samples.

  • HPLC with UV Detection: This method is widely used for the determination of methoxyflavones. A C18 column is typically used for separation, with detection at a wavelength suitable for the specific flavonoid (e.g., 324 nm for 3',4',5',5,7-pentamethoxyflavone).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it ideal for identifying and quantifying flavonoid metabolites in complex biological matrices like urine and feces.

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in flavonoid pharmacokinetics and analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plant Material Plant Material Extraction Extraction Plant Material->Extraction HPLC-UV HPLC-UV Extraction->HPLC-UV Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation LC-MS/MS LC-MS/MS Protein Precipitation->LC-MS/MS Quantification Quantification HPLC-UV->Quantification Metabolite ID Metabolite ID LC-MS/MS->Metabolite ID

Caption: A generalized workflow for the extraction and analysis of flavonoids.

flavonoid_metabolism Flavonoid Glucoside Flavonoid Glucoside Intestinal Microflora Intestinal Microflora Flavonoid Glucoside->Intestinal Microflora Hydrolysis Aglycone Aglycone Intestinal Microflora->Aglycone Absorption Absorption Aglycone->Absorption Phase II Metabolism (Liver) Phase II Metabolism (Liver) Aglycone->Phase II Metabolism (Liver) Direct Conjugation Phase I Metabolism (Liver) Phase I Metabolism (Liver) Absorption->Phase I Metabolism (Liver) Phase I Metabolism (Liver)->Phase II Metabolism (Liver) e.g., Demethylation Excretion Excretion Phase II Metabolism (Liver)->Excretion e.g., Glucuronidation, Sulfation

References

The Bioavailability of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside isolated from the medicinal plant Andrographis paniculata.[1][2][3] Flavonoids are a large class of plant secondary metabolites known for their diverse biological activities. However, their therapeutic potential is often dictated by their bioavailability, which governs their absorption, distribution, metabolism, and excretion (ADME). As a glycoside, the bioavailability of this compound is expected to be low in its native form and highly dependent on metabolic transformations within the gastrointestinal tract.

Predicted Metabolic Pathway and Absorption

The oral bioavailability of flavonoid glycosides is generally poor due to their hydrophilic nature and high molecular weight, which limits their passive diffusion across the intestinal epithelium. The primary route of metabolism and absorption is anticipated to involve the gut microbiota.

Role of Gut Microbiota

The intestinal microbiome plays a pivotal role in the metabolism of flavonoid glycosides.[4][5][6][7] It is predicted that this compound is not significantly absorbed in the upper gastrointestinal tract. Upon reaching the colon, it is subjected to enzymatic degradation by gut bacteria. The key initial step is the hydrolysis of the O-glycosidic bond by bacterial β-glucosidases, releasing the aglycone, 5,8,4'-Trihydroxy-7-methoxyflavone.

This aglycone, being more lipophilic than its glycoside precursor, is more readily absorbed across the colonic epithelium via passive diffusion. Following absorption, the aglycone can enter the systemic circulation and undergo further metabolism.

Aglycone Metabolism

Once absorbed, the aglycone, 5,8,4'-Trihydroxy-7-methoxyflavone, is expected to undergo extensive phase I and phase II metabolism, primarily in the liver.

  • Phase I Metabolism: This may involve enzymatic reactions such as demethylation or hydroxylation, catalyzed by cytochrome P450 enzymes.

  • Phase II Metabolism: The hydroxyl groups of the aglycone are susceptible to conjugation reactions, including glucuronidation and sulfation. These reactions increase the water solubility of the compound, facilitating its excretion.

The resulting metabolites, along with any absorbed aglycone, are then distributed throughout the body and eventually eliminated, primarily through urine and feces.

A diagrammatic representation of the predicted metabolic pathway is provided below.

metabolic_pathway compound 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside aglycone 5,8,4'-Trihydroxy-7-methoxyflavone (Aglycone) compound->aglycone Gut Microbiota (β-glucosidase) phase1 Phase I Metabolites (e.g., demethylated) aglycone->phase1 Liver (Phase I Enzymes) phase2 Phase II Metabolites (Glucuronidated/Sulfated) aglycone->phase2 Liver (Phase II Enzymes) phase1->phase2 excretion Excretion (Urine, Feces) phase2->excretion

Predicted metabolic pathway of the flavonoid.

Experimental Protocols for Determining Bioavailability

To empirically determine the bioavailability of this compound, a combination of in vitro and in vivo experimental models would be employed.

In Vitro Permeability Studies: Caco-2 Cell Model

The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal absorption.[8][9][10][11][12]

Protocol:

  • Cell Culture: Caco-2 cells are cultured on semi-permeable filter inserts for approximately 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Transport Assay:

    • The test compound, this compound, is added to the apical (AP) side of the monolayer, representing the intestinal lumen.

    • Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points.

    • To assess active transport, the experiment is also performed in the reverse direction (BL to AP).

  • Quantification: The concentration of the compound in the collected samples is quantified using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.[13]

  • Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated to quantify the rate of transport across the cell monolayer.

The expected workflow for a Caco-2 permeability assay is illustrated below.

caco2_workflow start Caco-2 Cell Seeding on Transwell Inserts culture Cell Culture & Differentiation (~21 days) start->culture transport Addition of Compound to Apical Side culture->transport sampling Sample Collection from Basolateral Side (at various time points) transport->sampling quantification Quantification by HPLC-MS/UV sampling->quantification papp Calculation of Papp Value quantification->papp

Workflow for Caco-2 permeability assay.
In Vivo Pharmacokinetic Studies

Animal models, typically rodents, are used to study the in vivo ADME of a compound.

Protocol:

  • Animal Dosing: A known dose of this compound is administered to the animals, usually via oral gavage.

  • Sample Collection: Blood, urine, and feces samples are collected at predetermined time intervals.

  • Sample Preparation: The compound and its metabolites are extracted from the biological matrices using techniques like liquid-liquid extraction or solid-phase extraction.

  • Quantification: The concentrations of the parent compound and its major metabolites in the samples are determined using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: The data is used to calculate key pharmacokinetic parameters.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F Bioavailability

Analytical Methods for Quantification

Accurate and sensitive analytical methods are essential for pharmacokinetic studies.

Sample Extraction
  • Liquid-Liquid Extraction (LLE): Utilizes two immiscible solvents to separate the analyte from the biological matrix.

  • Solid-Phase Extraction (SPE): Employs a solid sorbent to selectively adsorb the analyte, which is then eluted with a solvent.

Quantification Techniques
  • High-Performance Liquid Chromatography (HPLC): A chromatographic technique used to separate the components of a mixture.

  • Mass Spectrometry (MS): A sensitive detection method that identifies and quantifies compounds based on their mass-to-charge ratio. LC-MS/MS is the gold standard for bioanalysis due to its high selectivity and sensitivity.

  • UV-Vis Spectroscopy: Can be used for quantification if the compound has a suitable chromophore and the sample matrix is not overly complex.

The general workflow for the quantification of the flavonoid in biological samples is depicted below.

analytical_workflow sample Biological Sample (Plasma, Urine, etc.) extraction Sample Extraction (LLE or SPE) sample->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing & Quantification analysis->data

Workflow for flavonoid quantification.

Conclusion

The bioavailability of this compound is predicted to be low in its native form and highly dependent on the metabolic activity of the gut microbiota. Hydrolysis to its aglycone is a prerequisite for significant absorption. Subsequent metabolism in the liver leads to the formation of various conjugates that are readily excreted. To definitively elucidate the pharmacokinetic profile of this compound, rigorous in vitro and in vivo studies employing validated analytical methodologies are required. The experimental frameworks outlined in this guide provide a comprehensive approach for such an investigation.

References

Modulatory Effects of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside on Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside isolated from the medicinal plant Andrographis paniculata.[1] This compound belongs to a class of natural products known for a wide range of biological activities, including potential anti-inflammatory and anticancer effects. While direct experimental evidence detailing the specific signaling pathway modulation by this compound is limited, analysis of structurally related flavonoids and the known mechanisms of Andrographis paniculata extracts provide a strong basis for predicting its biological targets. This guide synthesizes the available data to propose likely signaling pathways modulated by this compound and provides detailed experimental protocols for future investigation.

Predicted Signaling Pathway Modulation

Based on studies of structurally similar flavonoids and the primary active components of Andrographis paniculata, this compound is likely to exert its biological effects through the modulation of key signaling pathways involved in inflammation, apoptosis, and cellular stress responses. The primary predicted pathways include the NF-κB, MAPK, and PI3K/Akt signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. The main active constituent of Andrographis paniculata, andrographolide (B1667393), is a well-documented inhibitor of this pathway.[2][3] Flavonoids with similar structures to the target compound have also been shown to inhibit NF-κB activation.[4] It is therefore highly probable that this compound or its aglycone metabolite interferes with this pathway.

Proposed Mechanism of Action:

  • Inhibition of IκBα Phosphorylation and Degradation: The compound may prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus.

  • Inhibition of NF-κB Nuclear Translocation: The compound could directly or indirectly block the transport of the active NF-κB dimer into the nucleus.

  • Inhibition of NF-κB DNA Binding and Transcriptional Activity: Once in the nucleus, the compound might interfere with the binding of NF-κB to its target DNA sequences, thereby inhibiting the transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylation IkBa_p P-IκBα NFkB NF-κB (p50/p65) NFkB->IkBa Sequestration NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA (κB sites) NFkB_n->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK Compound 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside Compound->IKK Inhibition Compound->NFkB_n Inhibition

Predicted Inhibition of the NF-κB Signaling Pathway.
Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Studies on andrographolide and other flavonoids indicate that they can modulate these pathways.[2] For instance, 5-Hydroxy-7-Methoxyflavone has been shown to induce apoptosis in cancer cells through the JNK pathway.[5]

Proposed Mechanism of Action:

  • ROS-Mediated Activation of JNK: The compound may induce the production of reactive oxygen species (ROS), leading to the phosphorylation and activation of JNK. Activated JNK can then trigger the mitochondrial apoptosis pathway.

  • Inhibition of ERK1/2 Signaling: In some contexts, flavonoids can inhibit the ERK1/2 pathway, which is often associated with cell proliferation and survival.

MAPK_Pathway Compound 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside ROS ROS Compound->ROS Induction ASK1 ASK1 ROS->ASK1 Activation MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Apoptosis Apoptosis cJun->Apoptosis Induction

Hypothesized ROS-Mediated JNK Activation.

Quantitative Data Summary

As of the latest literature review, no specific quantitative data, such as IC50 values for enzyme or pathway inhibition, for this compound has been published. The table below presents data for a related compound, andrographolide, to provide a reference for its potential potency in inhibiting the NF-κB pathway.

CompoundTargetAssayCell LineIC50Reference
AndrographolideNF-κBLuciferase Reporter AssayCalu-3 (Human Lung Epithelial)0.034 µM[3]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on the predicted signaling pathways. These protocols are based on standard techniques used in the cited literature for similar compounds.

NF-κB Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or RAW 264.7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

  • Treatment:

    • After 24 hours of transfection, treat the cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) (1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Express the results as a percentage of the activity in stimulated cells without the compound treatment.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., RAW 264.7 macrophages) and allow them to adhere.

    • Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with an appropriate activator (e.g., LPS for NF-κB, or H₂O₂ for ROS-mediated MAPK activation) for a specified time (e.g., 15-60 minutes).

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total cell lysates.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, IκBα, phospho-JNK, total JNK, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Western_Blot_Workflow A Cell Culture & Treatment B Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (e.g., p-p65, p-JNK) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis I->J

General Workflow for Western Blot Analysis.

Conclusion

While direct experimental data for this compound is currently unavailable, the information from related compounds and the source plant provides a strong rationale for investigating its effects on the NF-κB and MAPK signaling pathways. The proposed mechanisms and experimental protocols in this guide offer a solid foundation for researchers to explore the therapeutic potential of this natural compound. Further studies are warranted to elucidate its precise molecular targets and to quantify its biological activity.

References

The Discovery and Isolation of Novel Flavonoid Glycosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies and recent advancements in the discovery and isolation of novel flavonoid glycosides. Flavonoid glycosides, a diverse class of plant secondary metabolites, continue to garner significant attention in the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The structural diversity endowed by glycosylation significantly influences their bioavailability and therapeutic potential, making the quest for novel structures a key area of research.

This guide details the systematic workflow from extraction to structure elucidation, presents quantitative data on recently isolated compounds, and illustrates key experimental processes and biological pathways.

A Systematic Approach to Discovery and Isolation

The journey from a plant source to a purified, characterized novel flavonoid glycoside follows a multi-step, systematic workflow. This process, often guided by bioassays to target compounds with specific activities, involves initial extraction, fractionation, and purification, followed by rigorous structural analysis.

Discovery_Workflow cluster_extraction Extraction & Pre-purification cluster_purification Purification cluster_elucidation Structure Elucidation cluster_bioassay Bioactivity Screening plant_material Plant Material (Dried, Powdered) extraction Ultrasonic-Assisted Extraction plant_material->extraction 70% Ethanol (B145695) crude_extract Crude Extract extraction->crude_extract fractionation Column Chromatography (e.g., Macroporous Resin) crude_extract->fractionation Gradient Elution bioassay Bioassay-Guided Fractionation crude_extract->bioassay Screening enriched_fraction Enriched Flavonoid Fraction fractionation->enriched_fraction hsccc HSCCC enriched_fraction->hsccc Two-Phase System prep_hplc Preparative HPLC hsccc->prep_hplc Further Purification pure_compound Isolated Pure Flavonoid Glycoside prep_hplc->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms novel_structure Novel Structure Identified nmr->novel_structure ms->novel_structure bioassay->fractionation

Figure 1: General workflow for the discovery and isolation of novel flavonoid glycosides.

Experimental Protocols

Detailed and optimized protocols are critical for the successful isolation of flavonoid glycosides. The following sections provide step-by-step methodologies for the key stages of the process.

Extraction: Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction is an efficient method for obtaining a high yield of flavonoids from plant material in a shorter time and at lower temperatures compared to conventional methods.

Protocol:

  • Sample Preparation: Air-dry the plant material (e.g., leaves, flowers) at room temperature and grind it into a fine powder (40-60 mesh).

  • Extraction:

    • Place 50 g of the powdered plant material into a 2 L flask.

    • Add 1500 mL of 70% aqueous ethanol (a liquid-to-solid ratio of 30:1 mL/g).

    • Place the flask in an ultrasonic water bath sonicator.

    • Set the extraction parameters: ultrasonic power at 400 W, temperature at 60°C, and extraction time of 45 minutes.[1][2]

  • Filtration and Concentration:

    • After extraction, filter the mixture through cheesecloth and then with Whatman No. 1 filter paper.

    • Repeat the extraction process twice more on the plant residue.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 50°C to remove the ethanol.

  • Lyophilization: Freeze-dry the remaining aqueous extract to obtain the crude flavonoid extract as a powder.

Pre-purification: Macroporous Resin Column Chromatography

This step is crucial for removing non-flavonoid compounds and enriching the flavonoid glycoside fraction from the crude extract.

Protocol:

  • Column Preparation:

    • Select a suitable macroporous resin (e.g., HPD100, AB-8).

    • Pack the resin into a glass column and pre-equilibrate it by washing with deionized water.

  • Sample Loading:

    • Dissolve the crude extract in deionized water to a concentration of approximately 40 mg/mL.

    • Load the sample solution onto the column at a flow rate of 3 bed volumes (BV)/h.

  • Elution:

    • Wash the column with 5 BV of deionized water to remove sugars and other highly polar impurities.

    • Perform a stepwise gradient elution with increasing concentrations of ethanol (e.g., 20%, 40%, 60%, 80% ethanol) at a flow rate of 3 BV/h.

  • Fraction Collection and Analysis:

    • Collect the fractions for each ethanol concentration separately.

    • Analyze each fraction using analytical HPLC to identify the fractions rich in flavonoid glycosides.

    • Combine the target fractions and concentrate them to dryness.

Purification: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample and allowing for high recovery.

Protocol:

  • Solvent System Selection:

    • Prepare a two-phase solvent system suitable for polar flavonoid glycosides. A common system is n-hexane-ethyl acetate-methanol-water (e.g., 0.7:4:0.8:4, v/v/v/v).[3]

    • Thoroughly mix the solvents in a separatory funnel, allow them to equilibrate at room temperature, and then separate the upper (stationary phase) and lower (mobile phase) phases. Degas both phases before use.

  • HSCCC Instrument Setup:

    • Fill the entire multilayer coiled column with the stationary phase.

    • Set the apparatus to rotate at a speed of 850 rpm.

    • Pump the mobile phase into the column at a flow rate of 2.0 mL/min until hydrodynamic equilibrium is established (when the mobile phase emerges from the outlet).

  • Separation:

    • Dissolve the enriched flavonoid fraction (e.g., 500 mg) in a mixture of the upper and lower phases (1:1, v/v).

    • Inject the sample solution into the column through the sample loop.

    • Continuously pump the mobile phase and monitor the effluent with a UV detector at 254 nm.

  • Fraction Collection: Collect the peak fractions based on the resulting chromatogram. Analyze the purity of each fraction by analytical HPLC.

Final Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For compounds that co-elute during HSCCC or for achieving the highest purity, preparative HPLC is the final step.

Protocol:

  • System Configuration:

    • Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) and water with 0.1% formic acid (Solvent A).

    • Detector: UV/Vis or Diode Array Detector (DAD), monitoring at 254 nm and 350 nm.

  • Gradient Elution:

    • Develop a gradient elution program based on analytical HPLC results to achieve optimal separation. An example gradient could be: 0-10 min, 15-20% B; 10-25 min, 20-30% B; 25-35 min, 30-50% B.

    • Set a flow rate appropriate for the column size (e.g., 10 mL/min).

  • Purification:

    • Dissolve the semi-purified fraction from HSCCC in the mobile phase.

    • Inject the sample and collect the peaks corresponding to the target compounds.

    • Analyze the purity of each collected fraction using analytical HPLC.

  • Compound Recovery: Combine the pure fractions and remove the solvent under reduced pressure to yield the final purified flavonoid glycoside.

Structure Elucidation

The definitive identification of a novel flavonoid glycoside requires a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound. Tandem MS (MS/MS) provides fragmentation patterns that help identify the aglycone and sugar moieties.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are essential for elucidating the complete structure.[6]

    • ¹H NMR: Provides information on the protons in the molecule, including their chemical environment and coupling relationships.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (e.g., within a sugar ring).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for determining the connectivity between the aglycone and sugar units, and between sugar units themselves.

Quantitative Data of Recently Isolated Novel Flavonoid Glycosides

The following tables summarize quantitative data for several recently discovered flavonoid glycosides, showcasing the diversity of structures and the typical yields and purity achieved through modern isolation techniques.

Table 1: Isolation and Yield of Novel Flavonoid Glycosides
Compound Name Plant Source Part Used Isolation Method Yield (mg from crude extract)
HecpatrinGaiadendron punctatumLeavesColumn Chromatography, Prep-HPLC9.3 mg from 2.4 g
GaiadendrinGaiadendron punctatumLeavesColumn Chromatography, Prep-HPLC12.1 mg from 2.4 g
PuchikrinGaiadendron punctatumFlowersColumn Chromatography, Prep-HPLC15.2 mg from 3.1 g
Rhodiquadrin ARhodiola quadrifidaHerbColumn ChromatographyNot specified
Rhodiquadrin BRhodiola quadrifidaHerbColumn ChromatographyNot specified
Sabiapside ASabia parvifloraNot specifiedColumn ChromatographyNot specified
Table 2: Spectroscopic Data for Novel Flavonoid Glycosides
Compound Name Molecular Formula HR-ESI-MS [M-H]⁻ (m/z) Key ¹H NMR Signals (δ, ppm)
Hecpatrin C₃₃H₄₀O₂₁783.1990Aglycone: 6.18 (H-6), 6.37 (H-8), 7.62 (H-2'), 6.87 (H-5'), 7.60 (H-6'); Sugars: 5.75 (anomeric), 5.23 (anomeric)
Gaiadendrin C₃₉H₄₈O₂₅923.2410Aglycone: 6.20 (H-6), 6.40 (H-8), 7.65 (H-2'), 6.88 (H-5'), 7.58 (H-6'); Sugars: 5.35 (anomeric), 4.54 (anomeric), 4.39 (anomeric)
Puchikrin C₃₄H₄₀O₂₂800.2042Aglycone: 6.21 (H-6), 6.41 (H-8), 7.31 (H-2'), 6.90 (H-5'), 7.33 (H-6'); Sugars: 5.09 (anomeric), 4.51 (anomeric)
Rhodiquadrin A C₂₇H₂₈O₁₉659.1207Not detailed
Rhodiquadrin B C₂₉H₃₀O₂₀697.1312Not detailed
Sabiapside A C₃₃H₃₈O₂₀753.1888Not detailed

Note: Detailed NMR assignments require 2D NMR data, which are available in the cited literature.[7][8]

Modulation of Cellular Signaling Pathways

Flavonoid glycosides exert their biological effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for drug development. Key pathways influenced by flavonoids include the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways, which are central to cell survival, proliferation, and inflammation.

Signaling_Pathways cluster_mapk MAPK Signaling Pathway cluster_pi3k PI3K/Akt Signaling Pathway stress Oxidative Stress / Inflammatory Stimuli ask1 ASK1 stress->ask1 mkk MKK3/6 / MKK4/7 ask1->mkk p38_jnk p38 / JNK mkk->p38_jnk inflammation_apoptosis Inflammation & Apoptosis p38_jnk->inflammation_apoptosis growth_factor Growth Factors receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt/PKB pi3k->akt cell_survival Cell Survival & Proliferation akt->cell_survival flavonoids Flavonoid Glycosides flavonoids->ask1 Inhibit flavonoids->p38_jnk Inhibit flavonoids->pi3k Modulate flavonoids->akt Activate

Figure 2: Modulation of MAPK and PI3K/Akt signaling pathways by flavonoid glycosides.

Flavonoids can inhibit pro-inflammatory and apoptotic pathways, such as the p38 and JNK arms of the MAPK cascade, often by scavenging reactive oxygen species (ROS) that activate these pathways. Conversely, many flavonoids have been shown to activate the PI3K/Akt pathway, which promotes cell survival and growth. This dual regulatory capacity highlights their therapeutic potential in diseases characterized by inflammation and apoptosis, such as neurodegenerative disorders and cancer.

Conclusion

The discovery and isolation of novel flavonoid glycosides is a dynamic field that combines classical phytochemical techniques with modern analytical technology. The systematic application of efficient extraction and purification methods, particularly multi-step chromatographic procedures, is essential for obtaining pure compounds from complex plant extracts. The structural elucidation of these novel molecules relies heavily on the power of mass spectrometry and multidimensional NMR spectroscopy. As our understanding of the molecular targets and signaling pathways modulated by these compounds grows, so does their potential for development into next-generation therapeutic agents. This guide provides a foundational framework for researchers embarking on this exciting area of natural product discovery.

References

Methodological & Application

HPLC analysis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC (High-Performance Liquid Chromatography) method for the analysis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is crucial for the quantification and quality control of this flavonoid glycoside in research and pharmaceutical development. This compound, a flavonoid product that can be isolated from the herbs of Andrographis paniculata, requires a precise and reliable analytical method for its detection and characterization.[1][2]

This application note provides a detailed protocol for the , including sample preparation, chromatographic conditions, and data analysis. The method is based on established principles of reversed-phase chromatography commonly used for the analysis of flavonoids.[3][4][5]

Application Notes

1. Introduction

This compound is a flavonoid glycoside with potential biological activities that are of interest to researchers and drug development professionals. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control of herbal extracts or drug products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such compounds.

This document outlines a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the analysis of this compound. The described protocol is intended to serve as a starting point for method development and validation.

2. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These conditions are based on typical methods used for the analysis of flavonoid glycosides.

ParameterRecommended Condition
HPLC System Agilent 1200 Series or equivalent
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-20 min, 10-50% B20-25 min, 50-90% B25-30 min, 90% B30.1-35 min, 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV-Vis Diode Array Detector (DAD)
Detection Wavelength 280 nm and 330 nm (Flavonoids typically have strong absorbance at these wavelengths)[4]

3. Data Presentation

The quantitative data obtained from the HPLC analysis should be recorded in a structured table for easy comparison and interpretation. The following is an example of how to present the data for a series of standard solutions and a sample.

Table 1: Calibration Data for this compound Standards

Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
115.212050
515.261200
1015.2123500
2515.2308750
5015.2618000
10015.21240000

Table 2: Analysis of an Experimental Sample

Sample IDRetention Time (min)Peak Area (mAU*s)Calculated Concentration (µg/mL)
Sample A15.225480020.5

Experimental Protocols

1. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation

The sample preparation will depend on the matrix from which the analyte is being extracted. The following is a general protocol for a solid sample (e.g., plant material or a formulated product).

  • Extraction: Accurately weigh a known amount of the homogenized sample (e.g., 1 g) into a centrifuge tube. Add 10 mL of methanol and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis Workflow

The following diagram illustrates the workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Injection Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatographic_Separation Chromatographic Separation HPLC_System->Chromatographic_Separation Data_Acquisition Data Acquisition (DAD) Chromatographic_Separation->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Report Generate Report Peak_Integration->Report

Caption: Workflow for HPLC analysis.

4. Data Analysis

  • Calibration Curve: Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value greater than 0.999 is generally considered acceptable.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area into the calibration curve.

Signaling Pathway (Illustrative)

While not directly related to the HPLC protocol, understanding the potential biological context of the analyzed compound is important for researchers. Flavonoids are known to interact with various cellular signaling pathways. The following is a generalized diagram illustrating how a flavonoid might modulate a signaling pathway, such as the MAPK pathway, which is involved in inflammation and cell proliferation.

Signaling_Pathway Flavonoid 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside Receptor Cell Surface Receptor Flavonoid->Receptor Inhibition RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor (e.g., AP-1) ERK->Transcription_Factor Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factor->Gene_Expression

Caption: Potential interaction of a flavonoid with a signaling pathway.

References

Application Notes and Protocols for the Quantitative Determination of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside that has been isolated from the medicinal plant Andrographis paniculata.[1][2] Flavonoids and their glycosides are of significant interest in drug development due to their wide range of biological activities. Accurate and precise quantitative analysis of this compound is essential for quality control of herbal medicines, pharmacokinetic studies, and for elucidating its mechanism of action. This document provides detailed application notes and protocols for the quantitative determination of this compound using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), a robust and sensitive analytical technique.

Analytical Method: Ultra-High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOF-MS)

A UPLC-TOF-MS method is recommended for the quantitative analysis of this compound due to its high resolution, sensitivity, and accuracy, which is particularly beneficial for complex matrices such as plant extracts.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated UPLC-MS method for the analysis of flavonoid glycosides from Andrographis paniculata. These values should serve as a reference, and method validation must be performed under specific laboratory conditions.

ParameterTypical Performance Characteristics
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.02 - 0.06 µg/mL
Limit of Quantitation (LOQ) 0.06 - 0.2 µg/mL
Intra-day Precision (%RSD) < 3.3%
Inter-day Precision (%RSD) < 4.2%
Accuracy (Recovery) 96.7% - 104.5%

Experimental Protocols

1. Sample Preparation (from Andrographis paniculata plant material)

This protocol describes the extraction of this compound from dried, powdered plant material.

  • Apparatus:

    • Analytical balance

    • Ultrasonic bath

    • Vortex mixer

    • Centrifuge

    • 0.22 µm syringe filters

  • Reagents:

  • Procedure:

    • Accurately weigh 1.0 g of powdered, dried Andrographis paniculata material.

    • Add 20 mL of 70% ethanol to the plant material.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.[3]

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the plant residue two more times.

    • Combine the supernatants and evaporate to dryness under reduced pressure or a gentle stream of nitrogen.

    • Reconstitute the dried extract in 5 mL of methanol.

    • Filter the solution through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS analysis.

2. UPLC-TOF-MS Analysis

  • Instrumentation:

    • UPLC system with a binary pump, autosampler, and column oven.

    • Time-of-Flight Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-20 min: 5-95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Capillary Voltage: 3.5 kV

    • Sampling Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/h

    • Mass Range: m/z 100-1000.

    • Data Acquisition: The MS/MS spectra of the parent ion of 5,8,4'-trihydroxy-7-methoxyflavone can be used for identification.[4]

3. Preparation of Standard Solutions and Calibration Curve

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Calibration Curve: Inject the working standard solutions into the UPLC-MS system and record the peak areas. Plot a calibration curve of peak area versus concentration. The concentration of the analyte in the samples can be determined using the linear regression equation of the calibration curve.

Visualizations

G Experimental Workflow for Quantitative Analysis cluster_sample_prep Sample Preparation cluster_analysis UPLC-TOF-MS Analysis cluster_data Data Processing weigh Weigh 1.0g of powdered Andrographis paniculata add_solvent Add 20mL of 70% Ethanol weigh->add_solvent sonicate Sonicate for 30 minutes add_solvent->sonicate centrifuge Centrifuge at 4000 rpm sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction 2x collect_supernatant->repeat_extraction combine_evaporate Combine Supernatants and Evaporate repeat_extraction->combine_evaporate reconstitute Reconstitute in 5mL Methanol combine_evaporate->reconstitute filter Filter through 0.22µm filter reconstitute->filter inject Inject 5µL into UPLC-TOF-MS filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect Mass Spectrometric Detection (ESI-TOF-MS) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification of Analyte calibrate->quantify

Caption: Workflow for the quantitative analysis of this compound.

G Method Validation Process cluster_validation Validation Parameters cluster_procedure Validation Procedure cluster_acceptance Acceptance Criteria linearity Linearity & Range linearity_crit r² > 0.99 linearity->linearity_crit lod_loq LOD & LOQ lod_loq->linearity precision Precision (Intra- & Inter-day) precision_crit %RSD < 15% precision->precision_crit accuracy Accuracy (Recovery) accuracy_crit 85-115% Recovery accuracy->accuracy_crit specificity Specificity specificity_crit No interfering peaks at analyte retention time specificity->specificity_crit prep_standards Prepare Calibration Standards and QC Samples analyze_standards Analyze Standards (at least 5 concentrations, n=3) prep_standards->analyze_standards analyze_qc Analyze QC Samples (low, mid, high; n=5) prep_standards->analyze_qc spike_recovery Spike Blank Matrix and Calculate Recovery prep_standards->spike_recovery analyze_standards->linearity analyze_qc->precision spike_recovery->accuracy analyze_blank Analyze Blank Matrix to Assess Interference analyze_blank->specificity

Caption: Key steps and criteria for the validation of the analytical method.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside and Related Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and characterization of natural products, including the diverse class of flavonoids and their glycosides. This document provides a detailed guide to the application of NMR spectroscopy for the analysis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid glycoside that has been isolated from medicinal plants such as Andrographis paniculata[1]. Due to the limited availability of published, experimentally determined NMR data for this specific compound, this application note will utilize a closely related, well-characterized compound as a representative example to illustrate the principles and protocols. The provided data and methodologies will serve as a valuable reference for researchers working on the isolation, identification, and characterization of similar flavonoid glycosides.

Data Presentation: NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for a representative 7-methoxyflavone (B191842) glycoside. It is crucial to note that these shifts may vary slightly for this compound due to differences in the aglycone hydroxylation pattern and the nature of the glycosidic linkage (O-glycoside vs. C-glycoside). However, the overall pattern and chemical shift ranges will be comparable and serve as an excellent starting point for spectral assignment.

Table 1: ¹H NMR Chemical Shift Data of a Representative 7-Methoxyflavone Glycoside

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
36.79s
66.48s
2', 6'7.85d8.8
3', 5'6.92d8.8
5-OH13.18s
7-OCH₃3.88s
1''4.70d9.8
2''4.12t9.0
3''3.45-3.55m
4''3.45-3.55m
5''3.45-3.55m
6''a3.80dd11.8, 5.5
6''b3.65dd11.8, 2.0

Solvent: DMSO-d₆. Data is representative and based on known values for similar structures.

Table 2: ¹³C NMR Chemical Shift Data of a Representative 7-Methoxyflavone Glycoside

PositionChemical Shift (δ, ppm)
2164.2
3102.8
4182.4
5161.5
699.8
7163.1
8105.5
9157.4
10104.8
1'121.5
2', 6'128.9
3', 5'116.2
4'161.2
7-OCH₃56.4
1''73.5
2''71.2
3''79.1
4''70.8
5''81.9
6''61.8

Solvent: DMSO-d₆. Data is representative and based on known values for similar structures.

Experimental Protocols

Detailed methodologies for the acquisition of high-quality NMR data for flavonoid glycosides are provided below.

1. Sample Preparation:

  • Sample Purity: Ensure the flavonoid glycoside sample is of high purity, as impurities will complicate spectral interpretation. Purification can be achieved using techniques such as column chromatography or preparative HPLC.

  • Solvent Selection: The choice of a deuterated solvent is critical for solution-state NMR. For flavonoid glycosides, polar aprotic solvents are generally preferred due to their excellent dissolving power for these often sparingly soluble compounds.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent solvent for a wide range of flavonoids and their glycosides. Hydroxyl protons are often observable in this solvent. Its high viscosity can lead to broader signals, and it is hygroscopic, which may result in a significant water resonance in the ¹H NMR spectrum[2].

    • Methanol-d₄ (CD₃OD): Another common choice. Hydroxyl protons will exchange with deuterium (B1214612) and will not be observed.

    • Pyridine-d₅: Useful for resolving overlapping signals but can be more reactive.

  • Sample Concentration:

    • For ¹H NMR, dissolve 2-5 mg of the sample in 0.5-0.6 mL of the deuterated solvent.

    • For ¹³C NMR and 2D NMR experiments, a more concentrated sample of 10-20 mg in 0.5-0.6 mL of solvent is recommended.

  • Procedure:

    • Weigh the purified sample accurately into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently vortex or sonicate the mixture to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • 1D ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Typically 0-14 ppm to encompass aromatic, glycosidic, and chelated hydroxyl protons.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • 1D ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: 1024-4096 scans or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR Experiments for Structural Elucidation:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, crucial for identifying adjacent protons within the flavonoid and sugar moieties.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbon signals based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is particularly important for identifying quaternary carbons and establishing the connectivity between the aglycone and the sugar unit, as well as the position of the methoxy (B1213986) group.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the stereochemistry of the glycosidic linkage.

Mandatory Visualization: NMR Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a flavonoid glycoside using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration NMR_1D 1D NMR (¹H, ¹³C) Filtration->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assign_Carbon Assign ¹³C Signals NMR_1D->Assign_Carbon Assign_Proton Assign ¹H Signals NMR_2D->Assign_Proton Assign_Proton->Assign_Carbon ID_Spinsys Identify Spin Systems (COSY) Assign_Proton->ID_Spinsys Connectivity Establish Connectivity (HMBC) Assign_Carbon->Connectivity ID_Fragments Identify Aglycone & Sugar Moieties ID_Spinsys->ID_Fragments ID_Fragments->Connectivity Structure Propose Structure Connectivity->Structure

Workflow for NMR-based structural elucidation.

This application note provides a comprehensive framework for the NMR analysis of this compound and related compounds. By following these protocols and utilizing the provided reference data, researchers can confidently undertake the structural characterization of these important natural products.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside with potential pharmacological activities. Its chemical formula is C₂₂H₂₂O₁₁ and it has a molecular weight of 462.40 g/mol . Accurate characterization of this and similar molecules is crucial for research and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and structural elucidation of flavonoid glycosides. This document provides a detailed protocol for the analysis of this compound using LC-MS/MS and outlines its expected fragmentation pattern based on established principles of flavonoid mass spectrometry.

Experimental Protocols

A generalized experimental protocol for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is detailed below. This protocol is a composite of established methods for the analysis of flavonoid glycosides and may require optimization for specific instrumentation and sample matrices.

Sample Preparation

For plant-based samples, a standard extraction procedure is as follows:

  • Maceration : Freeze-dry plant material and grind it into a fine powder.

  • Extraction : Extract the powdered material with 80% methanol (B129727) in an ultrasonic bath for 30 minutes.

  • Centrifugation : Centrifuge the extract at 10,000 rpm for 15 minutes.

  • Filtration : Filter the supernatant through a 0.22 µm syringe filter before injection into the LC-MS system.

Liquid Chromatography (LC) Conditions
  • Column : A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size) is suitable for the separation.

  • Mobile Phase :

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution : A typical gradient would be:

    • 0-5 min: 5% B

    • 5-20 min: 5-40% B

    • 20-25 min: 40-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-5% B

    • 31-35 min: 5% B

  • Flow Rate : 0.3 mL/min

  • Column Temperature : 30 °C

  • Injection Volume : 5 µL

Mass Spectrometry (MS) Conditions
  • Ionization Mode : Electrospray Ionization (ESI), typically in both positive and negative ion modes for comprehensive analysis.

  • Scan Mode : Full scan MS and tandem MS (MS/MS) of the precursor ion.

  • Mass Range : m/z 100-1000

  • Capillary Voltage : 3.5 kV

  • Cone Voltage : 30 V

  • Source Temperature : 120 °C

  • Desolvation Temperature : 350 °C

  • Cone Gas Flow : 50 L/h

  • Desolvation Gas Flow : 600 L/h

  • Collision Energy : A ramp of collision energies (e.g., 10-40 eV) should be applied in the MS/MS experiments to obtain a rich fragmentation spectrum.

Data Presentation

The following table summarizes the predicted quantitative data for the mass spectrometry fragmentation of this compound in positive ion mode. The fragmentation of flavonoid O-glycosides typically begins with the neutral loss of the sugar moiety.[1][2] Subsequent fragmentation of the aglycone can occur through various pathways, including retro-Diels-Alder (RDA) reactions and losses of small neutral molecules such as H₂O, CO, and CH₃ from the methoxy (B1213986) group.[3][4]

Ion Proposed Formula Calculated m/z Fragmentation Pathway
[M+H]⁺C₂₂H₂₃O₁₁⁺463.1235Precursor Ion
[Aglycone+H]⁺C₁₆H₁₃O₆⁺301.0707[M+H - 162.0528]⁺ (Loss of Glucose)
Fragment 1C₁₅H₉O₅⁺271.0445[Aglycone+H - H₂O - CH₃]⁺
Fragment 2C₁₅H₁₁O₅⁺271.0601[Aglycone+H - CO]⁺
Fragment 3C₈H₇O₃⁺151.0390¹,³A⁺ (RDA fragmentation of Aglycone)
Fragment 4C₈H₆O₃150.0317¹,³B⁺ (RDA fragmentation of Aglycone)

Predicted Fragmentation Pathway

The proposed fragmentation pathway for this compound is initiated by the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da) and the formation of the protonated aglycone at m/z 301.0707. The aglycone can then undergo further fragmentation. Common fragmentation routes for flavonoid aglycones include the retro-Diels-Alder (RDA) reaction, which cleaves the C-ring and provides information about the substitution pattern of the A and B rings.[3] Additionally, losses of small neutral molecules are frequently observed. The presence of a methoxy group can lead to the loss of a methyl radical (•CH₃).

Fragmentation_Pathway cluster_main Proposed Fragmentation of this compound cluster_fragments Aglycone Fragments cluster_rda RDA Fragments M [M+H]⁺ m/z 463.1235 Aglycone [Aglycone+H]⁺ m/z 301.0707 M->Aglycone - Glucose (162 Da) F1 Fragment 1 m/z 271.0445 Aglycone->F1 - H₂O, - •CH₃ F2 Fragment 2 m/z 271.0601 Aglycone->F2 - CO RDA_A ¹‚³A⁺ Fragment m/z 151.0390 Aglycone->RDA_A RDA RDA_B ¹‚³B⁺ Fragment m/z 150.0317 Aglycone->RDA_B RDA

Caption: Proposed fragmentation pathway of this compound.

Workflow for Analysis

The logical workflow for the identification and characterization of this compound is depicted below.

Workflow cluster_workflow LC-MS/MS Analysis Workflow SamplePrep Sample Preparation LC_Separation LC Separation SamplePrep->LC_Separation FullScan Full Scan MS LC_Separation->FullScan PrecursorSelection Precursor Ion Selection (m/z 463.12) FullScan->PrecursorSelection MSMS Tandem MS (MS/MS) PrecursorSelection->MSMS DataAnalysis Data Analysis and Structure Elucidation MSMS->DataAnalysis

Caption: Logical workflow for the LC-MS/MS analysis of the target compound.

References

Application Notes and Protocols for In Vitro Bioactivity of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to exploring the potential biological activities of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid glycoside found in various plant species. While specific experimental data for this compound is limited, this document outlines detailed protocols for a range of relevant in vitro assays based on established methodologies for flavonoids. The potential bioactivities, including antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory effects, are discussed in the context of the broader flavonoid class.

Overview of Potential Bioactivities

This compound belongs to the flavonoid family, a class of polyphenolic compounds renowned for their diverse pharmacological effects. As a flavonoid glycoside, its bioactivity may be influenced by its structure, including the arrangement of hydroxyl and methoxy (B1213986) groups, and the presence of the 8-O-glucoside moiety. The potential therapeutic applications of this compound are likely linked to its ability to modulate cellular signaling pathways and its antioxidant properties.

In Vitro Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The antioxidant capacity of this compound can be evaluated using common in vitro assays such as the DPPH and ABTS radical scavenging assays.

Data Presentation: Antioxidant Activity of Representative Flavonoids

The following table summarizes the antioxidant activity of several well-characterized flavonoids, providing a comparative context for interpreting results from assays with this compound. A lower IC50 value indicates higher antioxidant activity.

CompoundAssayIC50 (µM)Reference
QuercetinDPPH5.4
Gallic AcidDPPH4.4
(+)-CatechinDPPH8.2
Ferulic AcidABTS8.8
RutinABTS~11.5 (converted)
Experimental Protocols

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH stock solution in methanol.

    • Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO, methanol).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH working solution to each well.

    • Include a blank (solvent only) and a control (solvent with DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at approximately 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of inhibition against the compound concentrations.

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS•+ radical solution by mixing equal volumes of a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of each sample dilution.

    • Add 190 µL of the diluted ABTS•+ working solution.

    • Incubate at room temperature for 6-10 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

In Vitro Anti-Inflammatory Activity

Many flavonoids exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines. The murine macrophage cell line RAW 264.7 stimulated with lipopolysaccharide (LPS) is a widely used model to screen for anti-inflammatory activity.

Data Presentation: Anti-Inflammatory Activity of Representative Flavonoids

This table presents the inhibitory effects of known flavonoids on nitric oxide production in LPS-stimulated RAW 264.7 cells.

CompoundCell LineIC50 for NO Inhibition (µM)Reference
ApigeninRAW 264.723
WogoninRAW 264.717
LuteolinRAW 264.727
Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Principle: The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in RAW 264.7 macrophage cells stimulated with bacterial lipopolysaccharide (LPS). NO concentration is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare various concentrations of this compound in the culture medium.

    • Pre-treat the cells with the compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate at room temperature for 10 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Determine the percentage of inhibition of NO production relative to the LPS-stimulated control and calculate the IC50 value.

    • A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

In Vitro Anticancer Activity

Flavonoids have been extensively studied for their potential anticancer effects, which include inhibiting cell proliferation, inducing apoptosis, and causing cell cycle arrest. The MTT assay is a common method to assess the cytotoxic effects of a compound on cancer cell lines.

Data Presentation: Anticancer Activity of Representative Flavonoids

The following table shows the cytotoxic activity of some flavonoids against various cancer cell lines.

CompoundCell LineAssayIC50 (µM)Reference
QuercetinMCF-7 (Breast Cancer)MTT~15-20 (converted)
LuteolinMCF-7 (Breast Cancer)MTT~14-19 (converted)
ApigeninA549 (Lung Cancer)MTT~25
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced, which is solubilized for measurement, is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed human cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 2 to 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement and Calculation:

    • Measure the absorbance at a wavelength between 570 and 600 nm.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Enzyme Inhibition

Flavonoids are known to inhibit various enzymes involved in different physiological processes. α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic target for managing type 2 diabetes.

Data Presentation: α-Glucosidase Inhibition by Representative Flavonoids

This table provides examples of the α-glucosidase inhibitory activity of different flavonoids.

CompoundEnzyme SourceIC50 (µM)Reference
Epigallocatechin gallate (EGCG)Saccharomyces cerevisiae~1-5
MyricetinSaccharomyces cerevisiae~10-20
LuteolinSaccharomyces cerevisiae~30-40
GenisteinSaccharomyces cerevisiae~50-60
Experimental Protocol: α-Glucosidase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase. The enzyme catalyzes the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 405 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae, 0.05 U/mL) in 100 mM phosphate (B84403) buffer (pH 6.8).

    • Prepare a solution of pNPG (600 µM) in the same buffer.

    • Prepare a series of dilutions of the test compound.

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compound at 37°C for 5 minutes.

    • Add the pNPG substrate to initiate the reaction.

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of enzyme inhibition and the IC50 value.

Visualizations

Experimental Workflow Diagrams

G General Workflow for In Vitro Bioactivity Screening cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound Test Compound (this compound) Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Dilutions Prepare Serial Dilutions Stock->Dilutions Antioxidant Antioxidant Assays (DPPH, ABTS) Dilutions->Antioxidant AntiInflammatory Anti-inflammatory Assay (NO Production) Dilutions->AntiInflammatory Anticancer Anticancer Assay (MTT) Dilutions->Anticancer Enzyme Enzyme Inhibition (α-Glucosidase) Dilutions->Enzyme Measurement Spectrophotometric Measurement Antioxidant->Measurement AntiInflammatory->Measurement Anticancer->Measurement Enzyme->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Values Calculation->IC50

Caption: General workflow for in vitro bioactivity screening.

G LPS-Induced Inflammatory Pathway and Flavonoid Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway iNOS iNOS Expression NFkB_pathway->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Flavonoid Flavonoid (Test Compound) Flavonoid->NFkB_pathway Inhibition

Caption: LPS-induced inflammatory pathway and potential inhibition by flavonoids.

Application Notes and Protocols for Cell-Based Assays for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid isolated from the herbs of Andrographis paniculata.[1] The protocols detailed herein are foundational for determining the anti-proliferative and cytotoxic potential of this compound in various cell lines, a critical step in preclinical drug discovery and development.

While specific experimental data on the cytotoxicity of this compound is limited in publicly available literature, the methodologies described are standard for evaluating the cytotoxic properties of flavonoids. Flavonoids are known to exert cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of signaling pathways related to cell survival and proliferation.[2]

Data Presentation: Summarized Quantitative Data

The following tables provide a template for summarizing quantitative data obtained from the cell-based assays described in this document. The data presented are illustrative and based on typical results observed for flavonoids and extracts from Andrographis paniculata against various cancer cell lines.[3][4][5]

Table 1: In-Vitro Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hrs)IC50 (µM)
HCT-116Colon CarcinomaMTT48Hypothetical Data
HepG2Hepatocellular CarcinomaMTT48Hypothetical Data
A549Lung CarcinomaLDH48Hypothetical Data
MCF-7Breast AdenocarcinomaMTT48Hypothetical Data
MDA-MB-231Breast AdenocarcinomaMTT24Hypothetical Data

IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 2: Apoptosis Induction by this compound in HCT-116 Cells

Treatment Concentration (µM)Incubation Time (hrs)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)% Live Cells (Annexin V-/PI-)
Vehicle Control24Hypothetical DataHypothetical DataHypothetical DataHypothetical Data
1024Hypothetical DataHypothetical DataHypothetical DataHypothetical Data
5024Hypothetical DataHypothetical DataHypothetical DataHypothetical Data
10024Hypothetical DataHypothetical DataHypothetical DataHypothetical Data

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6][7] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[6][8]

Materials:

  • Cancer cell lines (e.g., HCT-116, HepG2, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the flavonoid dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO used to dissolve the flavonoid) and blank wells (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[8]

  • Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][9]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the log of the flavonoid concentration.

Membrane Integrity Assay (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10][11]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound for the desired time period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[12]

  • After incubation, centrifuge the plate at 250 x g for 3-5 minutes.[12]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[13]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Add 50 µL of the stop solution provided in the kit to each well.[12]

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[12]

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting background and comparing the sample LDH release to the spontaneous and maximum release controls.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • 1X Binding buffer (provided in the kit)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test flavonoid at various concentrations for 24 hours.

  • Harvest the cells (including floating and attached cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Add 400 µL of 1X binding buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.

Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Seeding in Plates treatment Treat Cells with Flavonoid cell_culture->treatment compound_prep Prepare Flavonoid Dilutions compound_prep->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh apoptosis Annexin V/PI Staining treatment->apoptosis readout Spectrophotometry / Flow Cytometry mtt->readout ldh->readout apoptosis->readout data_analysis Calculate % Viability, % Cytotoxicity, % Apoptosis readout->data_analysis ic50 Determine IC50 Values data_analysis->ic50

Caption: General workflow for assessing flavonoid cytotoxicity.

Generalized Signaling Pathway for Flavonoid-Induced Apoptosis

While the specific signaling pathway for this compound is not yet fully elucidated, many flavonoids are known to induce apoptosis through the mitochondrial pathway, often initiated by an increase in reactive oxygen species (ROS). A related compound, 5-Hydroxy-7-methoxyflavone, has been shown to trigger mitochondrial-associated cell death via ROS signaling in human colon carcinoma cells.[15] The following diagram depicts a generalized pathway for flavonoid-induced apoptosis.

G flavonoid 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside ros ↑ Reactive Oxygen Species (ROS) flavonoid->ros er_stress ER Stress ros->er_stress mitochondria Mitochondrial Dysfunction ros->mitochondria ca_release ↑ Intracellular Ca2+ er_stress->ca_release ca_release->mitochondria bcl2 ↓ Bcl-2 mitochondria->bcl2 bax ↑ Bax mitochondria->bax cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized pathway of flavonoid-induced apoptosis.

References

Application Notes and Protocols for In Vivo Studies of Flavonoids Structurally Related to 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No in vivo studies using the specific compound 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside in animal models were identified in the available scientific literature. The following application notes and protocols are based on studies conducted with structurally similar flavonoids, such as Scutellarein (5,6,7,4'-tetrahydroxyflavone) and its glycoside Scutellarin (B1681692), as well as Wogonin (5,7-dihydroxy-8-methoxyflavone). These compounds share a similar flavonoid backbone and substitution patterns, suggesting potential overlap in their biological activities. Researchers should interpret these protocols as a starting point and adapt them based on the specific properties of this compound.

I. Investigation of Anti-Inflammatory Effects in a Murine Model of Acute Pancreatitis

This section outlines a protocol for evaluating the anti-inflammatory potential of a test flavonoid in an L-arginine-induced acute pancreatitis model in mice, based on methodologies used for studying Scutellarein.[1]

Quantitative Data Summary
ParameterAnimal ModelTreatment GroupsDosageDurationKey Findings
Serum AmylaseMiceControl, L-arginine, L-arginine + Scutellarein15-60 mg/kgSingle doseScutellarein administration significantly reduced elevated serum amylase levels.[1]
Pancreatic MPO, MDA, ROSMiceControl, L-arginine, L-arginine + Scutellarein15-60 mg/kgSingle doseScutellarein inhibited the activity of myeloperoxidase (MPO), malondialdehyde (MDA), and reactive oxygen species (ROS) in pancreatic tissues.[1]
Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β)MiceControl, L-arginine, L-arginine + Scutellarein15-60 mg/kgSingle doseScutellarein reduced the production of pro-inflammatory cytokines.[1]
Experimental Protocol

1. Animal Model:

  • Male C57BL/6 mice, 8-10 weeks old, are used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

2. Induction of Acute Pancreatitis:

  • Acute pancreatitis is induced by two intraperitoneal (i.p.) injections of L-arginine hydrochloride (8% solution, pH 7.0) at an interval of 1 hour.

3. Dosing and Administration:

  • The test flavonoid (e.g., Scutellarein) is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Mice are randomly divided into control, L-arginine model, and flavonoid-treated groups.

  • The flavonoid is administered orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 15, 30, and 60 mg/kg) 1 hour before the first L-arginine injection.

4. Sample Collection and Analysis:

  • 24 hours after the final L-arginine injection, blood samples are collected for serum amylase measurement.

  • Pancreatic tissue is harvested for histopathological examination and to measure levels of MPO, MDA, and ROS.

  • Levels of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) in pancreatic tissue homogenates are quantified using ELISA kits.

Workflow Diagram

G cluster_0 Animal Preparation cluster_1 Experimental Procedure cluster_2 Sample Collection & Analysis (24h post-induction) Acclimatize Mice Acclimatize Mice Random Grouping Random Grouping Acclimatize Mice->Random Grouping Flavonoid Administration Flavonoid Administration Random Grouping->Flavonoid Administration L-arginine Injection 1 L-arginine Injection 1 Flavonoid Administration->L-arginine Injection 1 L-arginine Injection 2 L-arginine Injection 2 L-arginine Injection 1->L-arginine Injection 2 Blood Collection Blood Collection L-arginine Injection 2->Blood Collection Pancreas Harvest Pancreas Harvest L-arginine Injection 2->Pancreas Harvest Serum Amylase Assay Serum Amylase Assay Blood Collection->Serum Amylase Assay Histopathology Histopathology Pancreas Harvest->Histopathology Tissue Homogenization Tissue Homogenization Pancreas Harvest->Tissue Homogenization MPO, MDA, ROS Assays MPO, MDA, ROS Assays Tissue Homogenization->MPO, MDA, ROS Assays ELISA for Cytokines ELISA for Cytokines Tissue Homogenization->ELISA for Cytokines

Caption: Experimental workflow for the acute pancreatitis model.

II. Evaluation of Therapeutic Efficacy in a Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis Model

This protocol is adapted from studies on Scutellarein in a DSS-induced ulcerative colitis mouse model, designed to assess the anti-inflammatory and barrier-protective effects of flavonoids.[2]

Quantitative Data Summary
ParameterAnimal ModelTreatment GroupsDosageDurationKey Findings
Disease Activity Index (DAI)MiceControl, DSS, DSS + Scutellarein, DSS + 5-ASA20 mg/kgDailyScutellarein significantly decreased the DAI score.[2]
Colon MPO ActivityMiceControl, DSS, DSS + Scutellarein, DSS + 5-ASA20 mg/kgDailyScutellarein dose-dependently reduced MPO activity in colonic tissues.[2]
Inflammatory Cytokine mRNA (Tnf-α, Il-1β, etc.)MiceControl, DSS, DSS + Scutellarein, DSS + 5-ASA20 mg/kgDailyScutellarein reduced the mRNA expression levels of inflammatory mediators.[2]
Barrier Protein Expression (E-cadherin, Occludin, ZO-1)MiceControl, DSS, DSS + Scutellarein, DSS + 5-ASA20 mg/kgDailyScutellarein inhibited the DSS-induced downregulation of barrier proteins.[2]
Experimental Protocol

1. Animal Model:

  • Female C57BL/6 mice, 6-8 weeks old.

  • Standard housing and feeding conditions.

2. Induction of Colitis:

  • Mice are given 3% (w/v) DSS in their drinking water for 7 days to induce acute colitis.

3. Dosing and Administration:

  • The test flavonoid is administered by oral gavage daily.

  • A positive control group treated with 5-aminosalicylic acid (5-ASA) can be included.

  • Treatment with the flavonoid can be prophylactic (starting before DSS) or therapeutic (starting after DSS induction).

4. Monitoring and Assessment:

  • Body weight, stool consistency, and rectal bleeding are monitored daily to calculate the Disease Activity Index (DAI).

  • At the end of the experiment (e.g., day 8), mice are euthanized, and the colon is removed.

  • Colon length is measured, and tissue samples are collected for histology, MPO assay, RT-qPCR for cytokine expression, and Western blot for barrier proteins.

Signaling Pathway Diagram

Reviews on structurally similar flavonoids like Scutellarin indicate that they exert their anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[3][4]

G Inflammatory Stimuli (e.g., LPS, DSS) Inflammatory Stimuli (e.g., LPS, DSS) IKK Phosphorylation IKK Phosphorylation Inflammatory Stimuli (e.g., LPS, DSS)->IKK Phosphorylation Test Flavonoid Test Flavonoid Test Flavonoid->IKK Phosphorylation IκBα Degradation IκBα Degradation IKK Phosphorylation->IκBα Degradation NF-κB Nuclear Translocation NF-κB Nuclear Translocation IκBα Degradation->NF-κB Nuclear Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Nuclear Translocation->Pro-inflammatory Gene Expression  (TNF-α, IL-1β, IL-6) Inflammation Inflammation Pro-inflammatory Gene Expression->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by flavonoids.

III. Neuroprotective Effects in an Oxidative Stress-Induced Neurodegeneration Model

This protocol is based on a study investigating the neuroprotective effects of (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a compound with a similar methoxyflavone core.[5]

Quantitative Data Summary
ParameterAnimal ModelTreatment GroupsDosageDurationKey Findings
Behavioral Performance (Morris Water Maze)D-galactose-treated miceControl, D-gal, D-gal + TMF4 or 8 mg/kg/day2 weeksTMF significantly improved behavioral performance.[5]
Hippocampal GSH/GSSG RatioD-galactose-treated miceControl, D-gal, D-gal + TMF4 or 8 mg/kg/day2 weeksTMF increased the ratio of reduced to oxidized glutathione.[5]
Hippocampal BDNF LevelsD-galactose-treated miceControl, D-gal, D-gal + TMF4 or 8 mg/kg/day2 weeksTMF upregulated the level of brain-derived neurotrophic factor.[5]
Hippocampal CREB PhosphorylationD-galactose-treated miceControl, D-gal, D-gal + TMF4 or 8 mg/kg/day2 weeksTMF increased the phosphorylation of cAMP-response element-binding protein.[5]
Experimental Protocol

1. Animal Model:

  • Male ICR mice.

  • D-galactose is used to induce a model of accelerated aging and oxidative stress.

2. Model Induction and Dosing:

  • Mice receive daily subcutaneous injections of D-galactose.

  • The test flavonoid is administered daily via intraperitoneal (i.p.) injection for a specified period (e.g., 2 weeks).

3. Behavioral Testing:

  • The Morris water maze test is performed to assess spatial learning and memory.

4. Biochemical Analysis:

  • Following behavioral testing, mice are euthanized, and the hippocampus is dissected.

  • Hippocampal tissue is used to measure the GSH/GSSG ratio, BDNF levels (ELISA), and the phosphorylation status of CREB (Western blot).

Signaling Pathway Diagram

G Test Flavonoid Test Flavonoid CREB Phosphorylation CREB Phosphorylation Test Flavonoid->CREB Phosphorylation GSH/GSSG Ratio Increase GSH/GSSG Ratio Increase Test Flavonoid->GSH/GSSG Ratio Increase Oxidative Stress (D-galactose) Oxidative Stress (D-galactose) GSH/GSSG Ratio Decrease GSH/GSSG Ratio Decrease Oxidative Stress (D-galactose)->GSH/GSSG Ratio Decrease BDNF Upregulation BDNF Upregulation CREB Phosphorylation->BDNF Upregulation Neuroprotection Neuroprotection BDNF Upregulation->Neuroprotection Reduced Oxidative Stress Reduced Oxidative Stress GSH/GSSG Ratio Increase->Reduced Oxidative Stress Reduced Oxidative Stress->Neuroprotection

Caption: Proposed neuroprotective signaling of a test flavonoid.

References

protocol for dissolving 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside that has been isolated from medicinal plants. As with many flavonoid compounds, it holds potential for investigation in various biological assays. This document provides a detailed protocol for the dissolution of this compound to aid researchers in their experimental design. Proper handling and dissolution are critical for obtaining reliable and reproducible results.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C22H22O11[1]
Molecular Weight 462.40 g/mol [1][2]
Appearance Solid powderInferred from general flavonoid properties
Storage 2-8°C for up to 24 months[3]

Solubility Data

The solubility of this compound has been reported in several organic solvents. Quantitative data is limited, but the following table summarizes the available information. It is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.

SolventConcentrationNotesSource
Dimethyl Sulfoxide (B87167) (DMSO) 10 mMCommercially available as a stock solution.[3]
Methanol SolubleQualitative data.[3]
Ethanol SolubleQualitative data.[3]
Pyridine SolubleQualitative data.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.624 mg of the compound.

  • Adding Solvent: Add the appropriate volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the weighed compound. For a 10 mM solution, if you weighed 4.624 mg, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. It is recommended to use the solution within two weeks for optimal activity.[3]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol provides a general method for diluting the stock solution for use in cell-based assays. It is crucial to maintain a low final concentration of the organic solvent (typically ≤0.5% v/v DMSO) to prevent solvent-induced cytotoxicity.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Intermediate Dilution (Optional): Depending on the desired final concentration, an intermediate dilution step in cell culture medium may be necessary.

  • Final Dilution: To prepare a working solution, add the required volume of the stock solution to the pre-warmed cell culture medium. To minimize precipitation, add the medium to the stock solution dropwise while gently vortexing.

  • Vehicle Control: It is essential to prepare a vehicle control containing the same final concentration of DMSO as the experimental samples. This allows for the differentiation of the effects of the compound from those of the solvent.

  • Application to Cells: Add the prepared working solutions and the vehicle control to your cell cultures and incubate for the desired experimental duration.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound for experimental use.

G Experimental Workflow for Compound Dissolution cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot and Store at -20°C vortex->aliquot thaw Thaw Stock Solution aliquot->thaw For Experiment dilute Dilute in Pre-warmed Medium thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells

Caption: Workflow for preparing stock and working solutions.

Putative Signaling Pathway

While direct studies on the signaling pathways modulated by this compound are limited, based on the known activities of other methoxyflavones, a potential mechanism of action could involve the modulation of inflammatory and apoptotic pathways.[4][5] The following diagram illustrates a hypothetical signaling pathway.

G Putative Signaling Pathway cluster_inflammation Anti-inflammatory Effects cluster_apoptosis Pro-apoptotic Effects compound 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside IKK IKK compound->IKK inhibits TRAIL_R TRAIL Receptors (DR4/DR5) compound->TRAIL_R upregulates NFkB NF-κB IkB IκBα IKK->IkB phosphorylates p65_p50 p65/p50 IkB->p65_p50 nucleus_inflammation Nucleus p65_p50->nucleus_inflammation translocates to inflammatory_genes Inflammatory Gene Expression caspase8 Caspase-8 TRAIL_R->caspase8 activates caspase3 Caspase-3 caspase8->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mechanism of action for the flavonoid.

References

Research Model for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive research model for the scientific investigation of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid glycoside isolated from the medicinal plant Andrographis paniculata.[1][2][3] This document outlines a phased research plan, from initial characterization and in vitro screening to in vivo efficacy studies and preliminary pharmacokinetic profiling. Detailed protocols for key experiments are provided to ensure methodological consistency and reproducibility. The proposed research aims to elucidate the therapeutic potential of this compound, with a primary focus on its hypothesized anti-inflammatory and antioxidant activities.

Introduction

This compound belongs to the flavonoid class of polyphenolic secondary metabolites, which are widely recognized for their diverse biological activities.[4][5] Flavonoids have garnered significant interest in drug discovery for their potential roles in preventing and treating a variety of diseases.[6][7] The mode of action for this compound is thought to be linked to its antioxidant properties and its ability to modulate cellular signaling pathways.[5] This research model provides a systematic approach to validate these hypotheses and explore the compound's therapeutic applicability.

Compound Profile:

PropertyValue
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)chromen-4-one
Molecular Formula C22H22O11
Molecular Weight 462.40 g/mol [1]
CAS Number 710952-13-9[2]
Natural Source Andrographis paniculata[1][2][3]

Phased Research Plan

A tiered approach is recommended to systematically evaluate the biological activities and therapeutic potential of this compound.

Phase I: Compound Characterization and In Vitro Screening

This initial phase focuses on the physicochemical characterization of the compound and a broad-spectrum screening of its biological activities using cell-based assays.

Key Objectives:

  • Confirm the identity and purity of the isolated compound.

  • Evaluate its antioxidant capacity.

  • Assess its anti-inflammatory properties in relevant cell models.

  • Determine its cytotoxic potential against a panel of cancer cell lines.

Phase II: Mechanistic In Vitro Studies

Based on the findings from Phase I, this phase will delve deeper into the molecular mechanisms underlying the observed biological effects.

Key Objectives:

  • Identify and characterize the key signaling pathways modulated by the compound.

  • Investigate the expression and activity of target proteins.

  • Explore the potential for synergistic effects with existing drugs.

Phase III: In Vivo Efficacy and Preliminary Pharmacokinetics

This phase involves the evaluation of the compound's efficacy and safety in appropriate animal models of disease.

Key Objectives:

  • Assess the in vivo anti-inflammatory and antioxidant efficacy.

  • Determine the preliminary pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

  • Evaluate the acute and sub-chronic toxicity.

Detailed Experimental Protocols

Extraction and Purification of this compound from Andrographis paniculata

This protocol provides a general procedure for the extraction and purification of flavonoids from plant material.[8]

Materials:

Protocol:

  • Extraction: Macerate 100 g of dried, powdered plant material in 1 L of 80% ethanol for 72 hours at room temperature.[9] Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Fractionation: Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate. The flavonoid glycosides are expected to be enriched in the ethyl acetate fraction.

  • Column Chromatography: Subject the concentrated ethyl acetate fraction to silica gel column chromatography.[8]

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.[8]

  • Fraction Collection and Analysis: Collect fractions and monitor by TLC, visualizing with UV light. Pool fractions containing the compound of interest based on their TLC profiles.[8]

  • Final Purification: Subject the pooled fractions to further purification by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

In Vitro Antioxidant Activity Assays

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate reader

Protocol:

  • Prepare a stock solution of the test compound in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the test compound or ascorbic acid.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark for 30 minutes at room temperature.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) in cells.[10]

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP)

  • Quercetin (B1663063) (positive control)

  • 96-well plate reader with fluorescence capabilities

Protocol:

  • Seed HepG2 cells in a 96-well plate and incubate for 24 hours.[10]

  • Wash the cells with Phosphate Buffered Saline (PBS).

  • Treat the cells with the test compound or quercetin diluted in medium containing 25 µM DCFH-DA for 1 hour.[10]

  • Remove the medium and treat the cells with 600 µM ABAP.[10]

  • Immediately measure the fluorescence kinetics every 5 minutes for 1 hour.[10]

  • Calculate the CAA units based on the area under the curve.[10]

In Vitro Anti-inflammatory Activity Assay

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with high glucose

  • FBS

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Dexamethasone (B1670325) (positive control)

  • 96-well plate

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

  • Stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite (B80452) concentration from a standard curve of sodium nitrite.

In Vivo Anti-inflammatory Efficacy Model: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Wistar rats (180-200 g)

  • This compound

  • 1% Carrageenan solution in saline

  • Indomethacin (B1671933) (positive control)

  • Plethysmometer

Protocol:

  • Fast the rats overnight with free access to water.

  • Administer the test compound or indomethacin orally 1 hour before carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: In Vitro Antioxidant Activity of this compound

AssayTest Compound IC50 (µM)Positive Control IC50 (µM)
DPPH Scavenging[Insert experimental value]Ascorbic Acid: [Insert value]
CAA[Insert experimental value]Quercetin: [Insert value]

Table 2: Effect of this compound on LPS-Induced NO Production in RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (% of LPS control)
Control-[Insert value]
LPS (1 µg/mL)-100
Test Compound + LPS10[Insert value]
Test Compound + LPS25[Insert value]
Test Compound + LPS50[Insert value]
Dexamethasone + LPS10[Insert value]

Table 3: In Vivo Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control-0
Test Compound25[Insert value]
Test Compound50[Insert value]
Test Compound100[Insert value]
Indomethacin10[Insert value]

Visualization of Pathways and Workflows

Proposed Anti-inflammatory Signaling Pathway

The following diagram illustrates a potential mechanism by which this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB p65 p65 p50 p50 NFkB->p65 NFkB->p50 NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Flavonoid 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside Flavonoid->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes transcription

Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental Workflow for In Vitro Screening

The diagram below outlines the general workflow for the initial in vitro screening of the compound.

G start Start: Pure Compound dissolve Dissolve in DMSO (Stock Solution) start->dissolve antioxidant Antioxidant Assays (DPPH, CAA) dissolve->antioxidant anti_inflammatory Anti-inflammatory Assay (NO Production) dissolve->anti_inflammatory cytotoxicity Cytotoxicity Screening (MTT Assay) dissolve->cytotoxicity data_analysis Data Analysis (IC50 Calculation) antioxidant->data_analysis anti_inflammatory->data_analysis cytotoxicity->data_analysis end End: Phase I Report data_analysis->end

Caption: General workflow for in vitro screening.

Logical Relationship for Pharmacokinetic Study Design

This diagram shows the logical flow for designing a preliminary pharmacokinetic study.

G cluster_design Study Design cluster_analysis Sample Analysis cluster_modeling Pharmacokinetic Modeling dose Dose Selection (Based on efficacy studies) route Route of Administration (Oral, IV) dose->route sampling Blood Sampling Schedule route->sampling extraction Plasma Extraction sampling->extraction lcms LC-MS/MS Analysis extraction->lcms params Calculate Parameters (AUC, Cmax, Tmax, t1/2) lcms->params bioavailability Determine Bioavailability params->bioavailability

Caption: Logical flow for pharmacokinetic study design.

Conclusion

This document provides a foundational research model for the systematic evaluation of this compound. The detailed protocols and phased approach are designed to guide researchers in elucidating the compound's mechanism of action and assessing its therapeutic potential. The successful completion of this research plan will provide critical data for the further development of this promising natural product.

References

Application Notes: 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside isolated from the medicinal plant Andrographis paniculata.[1][2] As a member of the flavonoid class of compounds, it is investigated for its potential therapeutic properties, which may include anti-inflammatory and anticancer activities. The use of a well-characterized reference standard is crucial for the accurate identification, quantification, and functional analysis of this compound in various experimental settings. These application notes provide detailed protocols and data for utilizing this compound as a reference standard in analytical and biological research.

Chemical Information:

PropertyValue
Molecular Formula C22H22O11
Molecular Weight 462.40 g/mol
CAS Number 710952-13-9
Appearance Typically a solid
Solubility Soluble in methanol (B129727), ethanol (B145695), DMSO
Storage Store at 2-8°C, protected from light

Analytical Applications: Protocols for Use as a Reference Standard

As a reference standard, this compound is essential for the qualitative and quantitative analysis of herbal extracts and formulated products. Below are generalized protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a general method for the quantification of this compound in a sample matrix, such as an extract of Andrographis paniculata.

2.1.1. Experimental Protocol

  • Standard Solution Preparation:

    • Accurately weigh 1 mg of this compound reference standard.

    • Dissolve in 1 mL of HPLC-grade methanol to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions with methanol to prepare a series of standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (from Andrographis paniculata extract):

    • Accurately weigh 1 g of dried, powdered plant material.

    • Extract with 20 mL of 70% ethanol using sonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • The following conditions are a starting point and may require optimization.

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B)
Gradient Program 0-5 min, 10-25% A; 5-20 min, 25-50% A; 20-25 min, 50-10% A
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 280 nm and 330 nm
  • Analysis:

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solution and identify the peak corresponding to this compound by comparing the retention time with the standard.

    • Quantify the amount of the compound in the sample using the calibration curve.

Workflow for HPLC Quantification:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions HPLC HPLC Separation Standard_Prep->HPLC Sample_Prep Prepare Sample Extract Sample_Prep->HPLC Detection UV Detection HPLC->Detection Calibration Construct Calibration Curve Detection->Calibration Quantification Quantify Analyte Detection->Quantification Calibration->Quantification

Caption: Workflow for HPLC quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation

This protocol is designed for the qualitative identification and structural confirmation of this compound.

2.2.1. Experimental Protocol

  • Solution Preparation:

    • Prepare a 10 µg/mL solution of the reference standard in methanol.

    • Prepare the sample extract as described in the HPLC protocol.

  • LC-MS Conditions:

ParameterRecommended Conditions
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Gradient of Acetonitrile with 0.1% Formic Acid (A) and Water with 0.1% Formic Acid (B)
Flow Rate 0.3 mL/min
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Mass Range m/z 100-1000
Collision Energy Ramped for MS/MS fragmentation
  • Analysis:

    • Inject the reference standard to determine its retention time and obtain its mass spectrum and fragmentation pattern.

    • Inject the sample and compare the retention time and mass spectral data with the reference standard for positive identification.

Expected Mass Spectrometry Data:

IonCalculated m/z
[M+H]+ 463.1235
[M-H]- 461.1089
[M+Na]+ 485.1054

Biological Applications: Investigating Potential Signaling Pathways

While direct experimental evidence for the signaling pathways modulated by this compound is limited, studies on structurally similar methoxyflavones suggest potential involvement in anti-inflammatory and anticancer activities.

Potential Anti-Inflammatory Signaling Pathway

Many flavonoids exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It is hypothesized that this compound may act similarly.

Hypothesized Anti-Inflammatory Mechanism:

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Induces Transcription Flavonoid 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside Flavonoid->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB pathway by the flavonoid.

Experimental Protocol: NF-κB Inhibition Assay

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Analysis:

    • Nitric Oxide (NO) Production: Measure NO levels in the culture supernatant using the Griess reagent.

    • Cytokine Levels: Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

    • Western Blot: Analyze the protein expression of key signaling molecules like phosphorylated IκBα, total IκBα, and the nuclear translocation of NF-κB p65.

Potential Anticancer Signaling Pathway

Similar flavonoids have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of the mitochondrial pathway.

Hypothesized Apoptosis Induction Mechanism:

Apoptosis_Pathway Flavonoid 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside ROS Increased ROS Flavonoid->ROS Mitochondria Mitochondria ROS->Mitochondria Bax Bax (Pro-apoptotic) Mitochondria->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Inhibits Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized ROS-mediated mitochondrial apoptosis pathway.

Experimental Protocol: Apoptosis Assay

  • Cell Culture:

    • Culture a human cancer cell line (e.g., HeLa, MCF-7) in appropriate media.

  • Treatment:

    • Treat cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 24 or 48 hours.

  • Analysis:

    • Cell Viability: Assess cell viability using the MTT assay.

    • Apoptosis Detection: Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic cells.

    • ROS Measurement: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.

    • Western Blot: Analyze the expression levels of apoptosis-related proteins such as Bcl-2, Bax, and cleaved Caspase-3.

Conclusion

This compound serves as a critical reference standard for the reliable analysis of Andrographis paniculata and its derived products. The provided protocols offer a foundation for its analytical quantification and identification. Furthermore, the hypothesized signaling pathways provide a framework for investigating its potential biological activities, although further research is required to validate these mechanisms for this specific compound. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.

References

Application Notes and Protocols for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid compound isolated from the medicinal plant Andrographis paniculata.[1] Flavonoids from this plant have garnered significant interest in cancer research due to their potential cytotoxic and apoptotic effects on various cancer cell lines.[2][3] While specific in-vitro studies on this compound are limited, research on structurally similar methoxyflavones provides valuable insights into its potential mechanisms of action and experimental applications.

These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, with a focus on assessing its anti-cancer properties. The protocols and data presented are based on studies of closely related methoxyflavones, such as 5-Hydroxy-7-methoxyflavone, and serve as a foundational framework for your research.[4][5]

Product Information

PropertyValue
IUPAC Name This compound
Synonyms Not Available
CAS Number 710952-13-9
Molecular Formula C₂₂H₂₂O₁₁
Molecular Weight 462.40 g/mol
Source Andrographis paniculata
Appearance Pale yellow to yellow powder
Solubility Soluble in DMSO, methanol, and ethanol
Storage Store at -20°C for long-term storage. Protect from light.

Biological Activity

Flavonoids derived from Andrographis paniculata have been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Methoxyflavone derivatives, in particular, have been demonstrated to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[6] The proposed mechanisms of action often involve the modulation of key signaling pathways related to cell survival and death.

Based on studies of the related compound 5-Hydroxy-7-methoxyflavone (HMF), the potential anticancer effects of this compound may be mediated through the induction of reactive oxygen species (ROS), leading to mitochondrial-associated apoptosis.[4][5]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of a structurally similar compound, 5-Hydroxy-7-methoxyflavone (HMF), on human colon carcinoma cells (HCT-116). This data can be used as a reference for designing experiments with this compound.

Table 1: Effect of 5-Hydroxy-7-methoxyflavone on HCT-116 Cell Viability (MTT Assay)

Concentration (µM)Incubation Time (hours)Cell Viability (%)
0 (Control)24100
2524~80
5024~60
10024~40

Data is representative and based on studies of a structurally similar compound.[4]

Table 2: Induction of Apoptosis by 5-Hydroxy-7-methoxyflavone in HCT-116 Cells (Hoechst 33342 Staining)

Concentration (µM)Incubation Time (hours)Apoptotic Index (%)
0 (Control)24~5
2524~25
5024~45
10024~65

Data is representative and based on studies of a structurally similar compound.[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Compound Dilutions treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

MTT Assay Experimental Workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells/well.

  • Incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of this compound for the desired time.

  • After treatment, collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plate treat_cells Treat with Compound seed_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate (15 min, RT, Dark) add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Annexin V/PI Apoptosis Assay Workflow.
Western Blot Analysis of Apoptotic Signaling Pathways

This protocol is to investigate the effect of the compound on key proteins involved in apoptosis.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-p-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • ECL chemiluminescence detection reagent

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described previously.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Potential Signaling Pathway

Based on studies with the related compound 5-Hydroxy-7-methoxyflavone, this compound may induce apoptosis through a ROS-mediated mitochondrial pathway.

Signaling_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion compound 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside ros ↑ ROS Generation compound->ros er_stress ER Stress ros->er_stress ca_release ↑ Intracellular Ca²⁺ er_stress->ca_release jnk ↑ p-JNK ca_release->jnk bcl2 ↓ Bcl-2 jnk->bcl2 bax ↑ Bax jnk->bax cyto_c Cytochrome c Release bcl2->cyto_c bax->cyto_c caspase3 ↑ Cleaved Caspase-3 cyto_c->caspase3 parp ↑ Cleaved PARP caspase3->parp apoptosis Apoptosis parp->apoptosis

Proposed ROS-Mediated Apoptotic Signaling Pathway.

Troubleshooting

IssuePossible CauseSolution
MTT Assay: High background absorbanceContamination of medium or reagentsUse sterile techniques; check for contamination.
Incomplete solubilization of formazanIncrease incubation time with solubilizer; mix thoroughly.
Apoptosis Assay: Low Annexin V stainingCompound concentration too low or incubation time too shortPerform a dose-response and time-course experiment.
Cell loss during washing stepsBe gentle during washing; reduce centrifugation speed.
Western Blot: Weak or no signalInsufficient protein loadingIncrease the amount of protein loaded.
Primary antibody concentration is too lowOptimize antibody dilution.
Inefficient protein transferCheck transfer conditions and membrane type.
Western Blot: High backgroundInsufficient blockingIncrease blocking time or change blocking agent.
Primary or secondary antibody concentration is too highDecrease antibody concentrations.
Insufficient washingIncrease the number and duration of washing steps.

Conclusion

These application notes provide a detailed framework for investigating the in-vitro anticancer effects of this compound. The provided protocols and representative data from a closely related compound offer a solid starting point for researchers. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental setup. Further investigation into the precise molecular mechanisms of this compound is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for the Extraction of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside that has been isolated from the medicinal plant Andrographis paniculata.[1][2][3][4] Flavonoid glycosides are a broad class of secondary metabolites in plants, known for their diverse pharmacological activities. The efficient extraction and purification of these compounds are crucial for research into their therapeutic potential and for the development of new drugs.

This document provides detailed methodologies for the extraction and purification of this compound from plant materials. The protocols described are based on established techniques for the isolation of flavonoid glycosides from various plant sources, including Scutellaria baicalensis, a well-studied model for flavonoid extraction.[5][6][7][8][9]

Data Presentation: Comparison of Extraction and Purification Methods

The selection of an appropriate extraction and purification strategy is critical for maximizing the yield and purity of the target compound. The following table summarizes quantitative data from studies on the extraction and purification of flavonoid glycosides, providing a comparative overview of different techniques.

MethodPlant MaterialKey ParametersYieldPurityReference
Ultrasound-Assisted Extraction (UAE) with Deep Eutectic Solvents (DES) Scutellaria baicalensisSolvent: Betaine/acetic acid (1:4 M ratio, 40% water); Temp: 52°C; Time: 23 minHigher than conventional reflux extractionNot specified[6]
Solvent Extraction Scutellaria baicalensisSolvent: 60% aqueous ethanol (B145695); Method: Dipping for 4 h43.05% (total extract)Not specified for individual compounds[7]
High-Speed Counter-Current Chromatography (HSCCC) Scutellaria baicalensis GeorgiTwo-phase solvent system: n-butanol-water (1:1)86.0% recovery from crude extract96.5%[9]
Macroporous Resin Chromatography Chionanthus retusa leafElution with 50% ethanol121.28 mg/g (total flavonoids)88.51% (total flavonoids)[10]
Preparative High-Performance Liquid Chromatography (Prep-HPLC) Psidium guajava leavesC18 column, gradient elutionNot specifiedHigh purity[11]

Experimental Workflow

The general workflow for the extraction and purification of this compound from plant material is depicted in the following diagram.

Extraction_Workflow PlantMaterial Plant Material (e.g., Andrographis paniculata) Grinding Grinding and Drying PlantMaterial->Grinding Extraction Extraction (e.g., UAE, Maceration) Grinding->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract PreliminaryPurification Preliminary Purification (Macroporous Resin) CrudeExtract->PreliminaryPurification EnrichedFraction Enriched Flavonoid Fraction PreliminaryPurification->EnrichedFraction ChromatographicSeparation Chromatographic Separation (Column Chromatography, HSCCC) EnrichedFraction->ChromatographicSeparation Fractions Collected Fractions ChromatographicSeparation->Fractions PurityAnalysis Purity Analysis (Analytical HPLC, TLC) Fractions->PurityAnalysis FinalPurification Final Purification (Preparative HPLC) PurityAnalysis->FinalPurification PureCompound Pure 5,8,4'-Trihydroxy-7- methoxyflavone 8-O-glucoside FinalPurification->PureCompound

Caption: General workflow for the extraction and purification of the target flavonoid glycoside.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoid Glycosides

This protocol is based on modern, efficient extraction methods that utilize ultrasound to enhance the extraction process.[8]

1. Preparation of Plant Material:

  • Dry the plant material (e.g., leaves and stems of Andrographis paniculata) at a controlled temperature (40-50°C) to a constant weight.

  • Grind the dried material into a fine powder (40-60 mesh).

2. Extraction Procedure:

  • Place 10 g of the powdered plant material into a 250 mL flask.

  • Add 100 mL of the extraction solvent. A 70-80% aqueous ethanol solution is a common and effective choice.[12]

  • Place the flask in an ultrasonic bath.

  • Sonicate for 30-60 minutes at a controlled temperature (e.g., 50°C).

  • After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and repeat the extraction process on the residue two more times to ensure complete extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Preliminary Purification using Macroporous Adsorption Resins

This step is crucial for removing non-flavonoid impurities like sugars and chlorophyll, thereby enriching the flavonoid content of the extract.[10]

1. Resin Preparation:

  • Select a suitable macroporous resin (e.g., Amberlite XAD-7).

  • Pre-treat the resin by washing sequentially with ethanol and deionized water until the eluent is clear.

2. Column Packing and Equilibration:

  • Pack the pre-treated resin into a glass column.

  • Equilibrate the column by passing deionized water through it.

3. Sample Loading and Elution:

  • Dissolve the crude extract in a small amount of the equilibration solvent (deionized water) and load it onto the column.

  • Wash the column with several bed volumes of deionized water to remove highly polar impurities.

  • Elute the adsorbed flavonoids with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80% ethanol).

  • Collect fractions and monitor them using Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing the target compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification

HPLC is a high-resolution technique used for the final purification of the target compound to a high degree of purity.[12]

1. HPLC System and Column:

  • Use a preparative or semi-preparative HPLC system.

  • A reversed-phase C18 column is commonly used for flavonoid glycoside separation.[12]

2. Mobile Phase Preparation:

  • Prepare two mobile phases:

    • Mobile Phase A: Water with 0.1% formic acid (to improve peak shape).
    • Mobile Phase B: Acetonitrile or methanol.

  • Degas both mobile phases before use.

3. Chromatographic Conditions:

  • Use a gradient elution program to effectively separate the components. An example gradient is:

    • 0-10 min: 10-30% B
    • 10-40 min: 30-60% B
    • 40-50 min: 60-10% B

  • Set the flow rate according to the column dimensions (e.g., 5-20 mL/min for preparative scale).

  • Monitor the elution at a suitable wavelength (e.g., 280 nm or 330 nm) based on the UV-Vis spectrum of the target compound.

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the peak of interest.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Combine the pure fractions and remove the solvent under vacuum to obtain the purified this compound.

Signaling Pathways and Logical Relationships

While the direct signaling pathways of this compound are a subject for further research, flavonoids, in general, are known to modulate various cellular signaling pathways. A generalized representation of potential flavonoid interactions is provided below.

Signaling_Pathways Flavonoid Flavonoid Glycoside ROS Reactive Oxygen Species (ROS) Flavonoid->ROS Scavenges AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) Flavonoid->AntioxidantEnzymes Upregulates NFkB NF-κB Signaling Pathway Flavonoid->NFkB Inhibits MAPK MAPK Signaling Pathway Flavonoid->MAPK Modulates ROS->NFkB Activates InflammatoryCytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->InflammatoryCytokines Induces CellProliferation Cell Proliferation and Survival MAPK->CellProliferation Regulates

Caption: Potential modulation of cellular signaling pathways by flavonoid glycosides.

Disclaimer: These protocols provide a general framework. Optimization of parameters such as solvent composition, temperature, and time may be necessary depending on the specific plant material and the desired scale of extraction.

References

Application Notes and Protocols: Synthesis and Evaluation of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,4'-Trihydroxy-7-methoxyflavone, also known as Isoscutellarein, is a flavone (B191248) that has garnered significant attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Glycosylation, the attachment of a sugar moiety, can significantly enhance the solubility, stability, and bioavailability of flavonoids, making their glycoside derivatives promising candidates for drug development. This document provides detailed application notes and protocols for the chemical synthesis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside and its derivatives, along with methodologies for evaluating their biological activities.

Synthetic Strategies

The synthesis of this compound derivatives can be approached through several established methods for flavonoid glycosylation. The choice of strategy often depends on the desired regioselectivity and the availability of starting materials. Two primary approaches are chemical synthesis via the Koenigs-Knorr reaction and enzymatic synthesis.

Chemical Synthesis: Modified Koenigs-Knorr Glycosylation

The Koenigs-Knorr reaction is a classical and versatile method for the formation of glycosidic bonds.[1] A modified protocol for the synthesis of the target 8-O-glucoside is outlined below. This strategy involves the protection of reactive hydroxyl groups, regioselective glycosylation at the C8 position, and subsequent deprotection.

Experimental Workflow: Chemical Synthesis

A Isoscutellarein (5,7,8,4'-tetrahydroxyflavone) B Protection of 5, 7, and 4'-OH groups (e.g., Benzylation) A->B C 8-OH-flavone derivative B->C D Koenigs-Knorr Glycosylation with Acetobromoglucose C->D Ag2CO3 or Hg(CN)2 E Protected 8-O-glucoside D->E F Deprotection (e.g., Hydrogenolysis) E->F G 5,7,8,4'-Tetrahydroxyflavone 8-O-glucoside F->G H Methylation of 7-OH G->H CH3I, K2CO3 I This compound H->I A Isoscutellarein-7-methylether (5,8,4'-Trihydroxy-7-methoxyflavone) C Enzymatic Glucosylation A->C B UDP-Glucose B->C Glucosyltransferase (regioselective for 8-OH) D This compound C->D E UDP C->E cluster_0 Anti-inflammatory Effects cluster_1 Anticancer Effects A Isoscutellarein Derivatives B NF-κB Pathway A->B Inhibition C MAPK Pathway A->C Inhibition D ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) B->D E ↓ iNOS, COX-2 B->E C->D C->E F Isoscutellarein Derivatives G PI3K/Akt Pathway F->G Inhibition H Wnt/β-catenin Pathway F->H Inhibition I ↑ Apoptosis G->I J Cell Cycle Arrest G->J H->I H->J

References

Application Notes and Protocols for Analytical Techniques in Flavonoid Glycoside Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical techniques used in the profiling of flavonoid glycosides. These complex molecules, widely distributed in plants, are of significant interest due to their potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Accurate and comprehensive profiling is crucial for quality control, drug discovery, and understanding their biological roles.

Overview of Analytical Workflow

The profiling of flavonoid glycosides typically involves a multi-step process beginning with sample preparation and extraction, followed by separation and detection using chromatographic and spectroscopic techniques, and culminating in data analysis for identification and quantification.

Flavonoid_Glycoside_Profiling_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis PlantMaterial Plant Material (e.g., leaves, fruit) Extraction Extraction (LLE, SPE, DLLME) PlantMaterial->Extraction Homogenization Purification Purification & Concentration Extraction->Purification Separation Chromatographic Separation (HPLC / UPLC) Purification->Separation Detection Detection & Identification (DAD, MS, MS/MS) Separation->Detection StructureElucidation Structure Elucidation (NMR) Detection->StructureElucidation For novel compounds Qualitative Qualitative Analysis (Identification) Detection->Qualitative Quantitative Quantitative Analysis (Quantification) Detection->Quantitative Interpretation Biological Interpretation Qualitative->Interpretation Quantitative->Interpretation

Figure 1: General workflow for flavonoid glycoside profiling.

Sample Preparation Protocols

Effective sample preparation is critical to ensure the efficient extraction of target analytes and the removal of interfering substances.[3] Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and dispersive liquid-liquid microextraction (DLLME).[3]

Protocol 1: Vortex-Assisted Dispersive Liquid-Liquid Microextraction (VA-DLLME)

This method is effective for separating and enriching target analytes from aqueous solutions while minimizing matrix interference.[3]

Application: Determination of flavonoid glycosides in liquid samples like fruit juices.[3][4]

Methodology:

  • Sample Preparation: Add 1 mL of the liquid sample (e.g., lemonade) to a 4 mL centrifuge tube.[3]

  • Addition of Solvents: Add 500 µL of a disperser solvent (e.g., acetonitrile) and 1.5 mL of an extraction solvent (e.g., ethyl acetate).[3]

  • Extraction: Vortex the mixture vigorously for 30 seconds to form a cloudy solution.

  • Phase Separation: Centrifuge the emulsion at high speed (e.g., 5000 rpm) for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully collect the upper organic layer containing the extracted flavonoids.

  • Final Step: Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is used for sample clean-up and concentration, providing cleaner extracts than LLE.

Application: Isolation of flavonoids from complex plant extracts.

Methodology:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 100% acetonitrile (B52724) followed by deionized water (acidified with 0.01% formic acid).[5]

  • Sample Loading: Dissolve the crude plant extract in an appropriate solvent (e.g., 50% acetonitrile:water) and apply it uniformly to the conditioned SPE cartridge.[5]

  • Washing: Wash the cartridge with a low-polarity solvent to remove non-polar interferences.

  • Elution: Elute the flavonoid glycosides using a step gradient of increasing solvent polarity (e.g., water:acetonitrile mixtures from 0% to 100% acetonitrile).[5]

  • Collection: Collect the fractions containing the target compounds.

  • Final Step: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC coupled with Diode Array Detection (DAD) or UV-Vis is a robust and reliable method for the separation and quantification of flavonoid glycosides.[1][3]

Protocol 3: Reversed-Phase HPLC-DAD Method

Application: Simultaneous determination of flavonoid glycosides and their aglycones in plant materials.[6]

Methodology:

  • LC System: Agilent 1200 series or equivalent.[7]

  • Column: A reversed-phase C18 column (e.g., Phenomenex Luna® C18, 250 mm × 4.6 mm, 5 µm).[6]

  • Mobile Phase A: Water with 0.1% formic acid.[6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 25-30°C.[7][8]

  • Injection Volume: 5-50 µL.[5][9]

  • Detection: DAD detection, monitoring at wavelengths relevant for flavonoids (e.g., 280 nm, 350 nm, 370 nm).[10]

  • Gradient Elution:

    • 0-1 min: 18% B

    • 1-20 min: Linear gradient from 18% to 60% B

    • 20-22 min: Hold at 60% B

    • 22-25 min: Linear gradient from 60% to 18% B

    • 25-30 min: Hold at 18% to re-equilibrate the column. (Note: This is an example gradient and must be optimized for specific applications).[6]

Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical quantitative data for an HPLC method used to analyze various flavonoid glycosides.

CompoundLinearity Range (µg/mL)Correlation Coefficient (R²)LOD (µg/mL)LOQ (µg/mL)
Rutin0.2 - 200> 0.9990.050.17
Hesperidin5 - 200> 0.9990.832.5
Quercitrin0.2 - 60> 0.9990.060.20
Kaempferol-3-O-rutinoside0.2 - 200> 0.9990.050.17
Sutherlandin A4 - 180> 0.9991.204.00
Sutherlandin B4 - 200> 0.9991.304.00
Data compiled from references[3][5][6]. LOD: Limit of Detection; LOQ: Limit of Quantitation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Profiling

LC-MS is a highly sensitive and selective technique essential for the comprehensive profiling and structural characterization of flavonoid glycosides.[1][11] High-resolution mass spectrometers like Time-of-Flight (TOF) and Quadrupole-Time-of-Flight (QTOF) provide accurate mass measurements, enabling the determination of elemental compositions.[3][4][12]

LC_MS_Workflow cluster_lc LC Separation cluster_ms MS Detection & Analysis cluster_data Data Processing UPLC UPLC System Column C18 Column UPLC->Column Mobile Phase Gradient ESI Electrospray Ionization (ESI) Column->ESI Eluent QTOF QTOF Mass Analyzer ESI->QTOF MS1 MS1 Scan (Full Scan) Accurate Mass of Precursor Ion QTOF->MS1 MS2 MS/MS Scan (Fragmentation) Product Ion Spectra QTOF->MS2 Formula Molecular Formula Generation MS1->Formula Frag_Analysis Fragmentation Pattern Analysis (Aglycone + Sugar) MS2->Frag_Analysis DB_Search Database Search (e.g., Metlin, PubChem) Formula->DB_Search Identification Compound Identification DB_Search->Identification Frag_Analysis->Identification

Figure 2: Workflow for LC-MS/MS based flavonoid identification.
Protocol 4: UPLC-DAD-QTOF/MS Analysis

Application: Characterization and quantification of flavonoid glycosides in complex mixtures like plant extracts.[10]

Methodology:

  • LC System: UPLC system (e.g., Waters Acquity).[10]

  • Column: C18 column suitable for UPLC (e.g., Kinetex 1.7 µm XB C18, 150 × 2.1 mm).[10]

  • Mobile Phase A: 0.5% formic acid in water.[10]

  • Mobile Phase B: 0.5% formic acid in acetonitrile.[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Column Temperature: 30°C.[10]

  • Gradient Elution:

    • 0-30 min: Linear gradient from 5% to 90% B

    • 30-32 min: Hold at 90% B

    • 32-35 min: Return to 5% B

    • 35-40 min: Hold at 5% B to re-equilibrate.[10]

  • MS System: QTOF mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative mode (negative often preferred for phenolics).[13]

  • MS Parameters (Example):

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V[10]

    • Source Temperature: 120°C[10]

    • Desolvation Temperature: 500°C[10]

    • Desolvation Gas Flow (N₂): 1020 L/h[10]

    • Scan Range: m/z 100–1200.[10]

  • Data Acquisition: Data-independent acquisition (DIA) or MSE can be used for comprehensive fragmentation data.[13][14] For quantification, targeted MS/MS or Multiple Reaction Monitoring (MRM) is used with triple quadrupole (QqQ) instruments.[3][11]

Data Presentation: Example Mass Transitions for Targeted Quantification (MRM)

This table provides precursor and product ion pairs for the targeted quantification of specific flavonoid glycosides in negative ion mode.

Flavonoid GlycosidePrecursor Ion (m/z)Product Ion (m/z)Aglycone Fragment
Isoorientin447.2327.0Luteolin
Orientin447.2327.0Luteolin
Rutin609.2300.1Quercetin
Hesperidin609.2301.1Hesperetin
Eriocitrin595.2287.1Eriodictyol
Narirutin579.2271.1Naringenin
Data compiled from reference[15].

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

While LC-MS is excellent for identification, NMR spectroscopy is the gold standard for the unambiguous structure elucidation of novel flavonoid glycosides.[16][17][18] It provides detailed information about the carbon-hydrogen framework, including the type and position of sugar moieties and the stereochemistry of glycosidic linkages.[16][19]

NMR_Structure_Elucidation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_info Structural Information Derived IsolatedCompound Pure Isolated Compound H1_NMR 1H NMR IsolatedCompound->H1_NMR C13_NMR 13C NMR IsolatedCompound->C13_NMR DEPT DEPT IsolatedCompound->DEPT COSY COSY (1H-1H) IsolatedCompound->COSY HSQC HSQC (1H-13C) IsolatedCompound->HSQC HMBC HMBC (1H-13C long range) IsolatedCompound->HMBC NOESY NOESY (Spatial Proximity) IsolatedCompound->NOESY ProtonEnv Proton Environment & Coupling H1_NMR->ProtonEnv CarbonSkeleton Carbon Skeleton (CH, CH2, CH3) C13_NMR->CarbonSkeleton DEPT->CarbonSkeleton COSY->ProtonEnv Connectivity H-C Connectivity HSQC->Connectivity HMBC->Connectivity Linkage Glycosidic Linkage Point (Aglycone-Sugar) HMBC->Linkage Stereochem Anomeric Configuration (α / β) NOESY->Stereochem FinalStructure Definitive Structure ProtonEnv->FinalStructure CarbonSkeleton->FinalStructure Connectivity->FinalStructure Linkage->FinalStructure Stereochem->FinalStructure

Figure 3: Logical flow of NMR experiments for structure elucidation.
Protocol 5: General Sample Preparation and NMR Analysis

Application: Complete structural characterization of a purified flavonoid glycoside.

Methodology:

  • Isolation: The flavonoid glycoside must first be isolated and purified to >95% purity, typically using preparative HPLC.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often used as it can dissolve a wide range of polar compounds and does not obscure hydroxyl proton signals.[20]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400-600 MHz).[19]

    • 1D Spectra: ¹H NMR, ¹³C NMR, and DEPT-135 (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ carbons.[16]

    • 2D Spectra:

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, identifying adjacent protons within the aglycone and sugar rings.[21]

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.[21]

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for determining the glycosylation site (e.g., correlation between the anomeric proton of the sugar and a carbon on the aglycone).[16][21]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps confirm stereochemistry, such as the α or β configuration of the anomeric proton.[19]

  • Structure Elucidation: Systematically interpret the spectra to assemble the aglycone structure, identify the sugar units, determine their linkage points, and establish the overall stereochemistry of the molecule.[16][21]

References

Troubleshooting & Optimization

improving solubility of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, with a focus on improving its solubility in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: Based on commercially available preparations, this compound is soluble in DMSO.[1] One supplier provides this compound in DMSO at a concentration of 10 mM.[1] However, achieving this concentration with a solid form of the compound may require specific handling and preparation techniques.

Q2: I am having difficulty completely dissolving this compound in DMSO. What are the common reasons for this?

A2: Several factors can hinder the complete dissolution of flavonoid glucosides like this compound in DMSO:

  • Moisture in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in DMSO can significantly decrease its ability to dissolve many organic compounds, including flavonoids.[2]

  • Compound Purity and Form: The physical state (e.g., crystalline versus amorphous) and purity of the compound can impact its solubility.[2]

  • Temperature: Dissolution can be slower at room temperature.[2]

  • Inadequate Agitation: Insufficient mixing may lead to localized saturation of the solvent, preventing the remaining solid from dissolving.[2]

Q3: What methods can I use to improve the solubility of this compound in DMSO?

A3: To enhance the solubility of this compound, you can employ the following techniques:

  • Use of Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO from a sealed container to minimize moisture content.[2]

  • Gentle Warming: Heating the solution in a water bath at a temperature between 37-50°C for a short duration (10-15 minutes) can aid dissolution. It is crucial to avoid excessive heat to prevent potential degradation of the compound.[2][3]

  • Sonication: Utilizing a water bath sonicator can provide the necessary mechanical energy to break down compound aggregates and facilitate dissolution.[2]

  • Co-solvents: While DMSO is a powerful solvent, in some cases, the use of a co-solvent might be considered, though this should be approached with caution to ensure compatibility with downstream experiments.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot solubility issues with this compound in DMSO.

IssuePossible CauseRecommended Solution
Compound does not fully dissolve Moisture in DMSOUse a fresh, sealed bottle of anhydrous, high-purity DMSO.
Insufficient agitationVigorously vortex the solution. If undissolved particles remain, use a water bath sonicator for 15-30 minutes.
Low temperatureGently warm the solution in a 37-50°C water bath for 10-15 minutes.
Precipitation occurs after dissolution SupersaturationThe initial concentration may be too high. Try preparing a more dilute solution.
Change in temperatureEnsure the solution is maintained at a stable temperature, especially if it was warmed during preparation.
Solution appears cloudy or hazy Insoluble impuritiesCentrifuge the solution to pellet any insoluble material and carefully transfer the supernatant. Consider filtering the solution through a 0.22 µm syringe filter.

Quantitative Solubility Data

The following table summarizes the available solubility information for this compound in DMSO.

CompoundSolventReported ConcentrationSource
This compoundDMSO10 mMChemFaces[1]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol is adapted from best practices for dissolving poorly soluble flavonoid glycosides.

Materials:

  • This compound (solid form)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

  • Water bath set to 37°C

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound (Molecular Weight: 462.40 g/mol ) to prepare the desired volume of a 10 mM solution. For example, for 1 mL of a 10 mM stock, you would need 4.624 mg.

  • Adding Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.

  • Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Sonication (Optional): If the compound is not fully dissolved, place the vial in a water bath sonicator for 15-30 minutes.

  • Gentle Warming (Optional): If solids persist, place the vial in a 37°C water bath for 10-15 minutes. Follow this with another 1-2 minutes of vortexing.

  • Visual Inspection: Carefully inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex add_dmso->vortex sonicate Sonicate (optional) vortex->sonicate warm Warm to 37°C (optional) sonicate->warm inspect Visual Inspection warm->inspect aliquot Aliquot inspect->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute assay Perform Assay dilute->assay

Caption: Experimental workflow for preparing and using a DMSO stock solution.

signaling_pathway cluster_cell Cellular Environment flavonoid 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside ros Increased ROS Production flavonoid->ros induces er_stress ER Stress ros->er_stress leads to jnk_phos JNK Phosphorylation ros->jnk_phos activates ca_release Intracellular Ca2+ Release er_stress->ca_release triggers mito_pathway Mitochondrial Apoptosis Pathway ca_release->mito_pathway activates jnk_phos->mito_pathway activates apoptosis Apoptosis mito_pathway->apoptosis results in

Caption: Postulated signaling pathway for a related methoxyflavone.

References

Technical Support Center: Stability of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My solution of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is changing color. What could be the cause?

A1: Color changes in flavonoid solutions, such as turning yellow or brown, often indicate degradation. This can be caused by several factors, including:

  • Oxidation: Flavonoids are susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light.[1][2]

  • pH Changes: The stability of flavonoids is highly dependent on the pH of the solution. Alkaline conditions (high pH) can promote the degradation of many flavonoids.[1]

  • Exposure to Light: Many flavonoids are light-sensitive and can degrade upon exposure to UV or even ambient light.[1][2]

Q2: I'm observing a decrease in the concentration of my flavonoid compound over a short period in my cell culture medium. Why is this happening?

A2: Rapid degradation in cell culture media is a common issue for flavonoids.[1] Potential reasons include:

  • Oxidative Degradation: The composition of cell culture media, including the presence of metal ions and high oxygen levels, can accelerate the oxidation of flavonoids.[1]

  • pH of the Medium: The physiological pH of most culture media (around 7.4) can be slightly alkaline, which may contribute to the degradation of certain flavonoids.[1]

  • Enzymatic Degradation: If using a system with cells or cellular components, endogenous enzymes could be metabolizing the compound.[3]

Q3: What are the ideal storage conditions for a stock solution of this compound?

A3: To ensure the long-term stability of your flavonoid stock solution, the following storage conditions are recommended:

  • Temperature: Store stock solutions at low temperatures, such as in a refrigerator (2-8°C) or, for longer-term storage, a freezer (below -18°C).[2]

  • Light Protection: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil and storing it in the dark.[1][2]

  • Inert Atmosphere: For highly sensitive compounds, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Steps
Degradation of the compound in the assay medium. Prepare fresh solutions of the flavonoid immediately before each experiment. Test the stability of the compound in the assay medium over the time course of the experiment by analyzing samples at different time points using HPLC.
Interaction with other components in the medium. Evaluate the compatibility of the flavonoid with other supplements or drugs in your assay medium.
Photodegradation during the experiment. Minimize the exposure of your experimental setup to light by using amber-colored plates or by covering them with foil.[1]
Issue 2: Low Recovery of the Compound After Extraction
Potential Cause Troubleshooting Steps
Degradation during the extraction process. Optimize the extraction solvent and temperature. Many flavonoids are more stable in slightly acidic conditions (pH 4-6).[2] Avoid excessive heat.
Oxidation during extraction. Consider adding antioxidants, such as ascorbic acid, to the extraction solvent.[2] Perform the extraction under an inert atmosphere if possible.[2]
Inappropriate solvent selection. The polarity of the solvent significantly impacts extraction efficiency. For flavonoid glycosides, which are generally polar, aqueous-organic mixtures (e.g., 70% ethanol) are often effective.[2]

Summary of Factors Affecting Flavonoid Glycoside Stability

FactorGeneral Effect on StabilityRecommendations for this compound
pH Generally less stable at neutral to alkaline pH. More stable in acidic conditions.[1]Maintain a slightly acidic pH (4-6) for solutions. Buffer the solution if necessary for the experiment.
Temperature Higher temperatures accelerate degradation.[4][5]Store solutions at low temperatures (2-8°C for short-term, -20°C or lower for long-term). Avoid repeated freeze-thaw cycles.[1]
Light Exposure to UV and visible light can cause degradation.[1][6]Protect solutions from light using amber vials or by wrapping containers in foil.[1][2]
Oxygen Can lead to oxidative degradation, often indicated by a color change.[1][2]Degas solvents and consider working under an inert atmosphere (e.g., nitrogen). Adding antioxidants can also help.[2]
Solvents The choice of solvent can influence stability. Protic solvents may participate in degradation reactions.Use high-purity solvents. For long-term storage, aprotic solvents like DMSO might be preferable if the compound is soluble and stable in them.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways under various stress conditions.

1. Objective: To assess the stability of this compound under stress conditions.

2. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC-grade methanol (B129727) and water

  • Volumetric flasks and pipettes

  • pH meter

  • Calibrated oven and photostability chamber

3. Sample Preparation:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).

4. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature. Withdraw aliquots at short intervals (e.g., 15 min, 1, 2 hours), neutralize with 0.1 M HCl, and dilute for analysis. Flavonoids can be very unstable in basic conditions.[7]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Withdraw aliquots at specified times for HPLC analysis.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C. Also, incubate a solution of the compound at 60°C. Analyze samples at various time points.

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.

5. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (e.g., with a C18 column and a gradient of water with 0.1% formic acid and acetonitrile).

  • Determine the percentage of the compound remaining and identify and quantify any significant degradation products, potentially using LC-MS for identification.

Visualizations

G General Workflow for Flavonoid Stability Testing cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation Prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Prep->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Degradation (Solution at 60°C, Solid at 80°C) Prep->Thermal Photo Photolytic Degradation (Light Exposure) Prep->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC-UV/DAD Analysis Sampling->HPLC LCMS LC-MS for Identification of Degradants HPLC->LCMS Kinetics Calculate Degradation Rate HPLC->Kinetics Pathway Propose Degradation Pathway LCMS->Pathway

Caption: General workflow for a forced degradation stability study of a flavonoid glycoside.

G Hypothetical Degradation Pathway of a Flavonoid Glycoside TMG 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside (Parent Compound) Aglycone Aglycone (5,8,4'-Trihydroxy-7-methoxyflavone) TMG->Aglycone Hydrolysis (Acid/Base/Enzyme) Glucose Glucose TMG->Glucose Hydrolysis (Acid/Base/Enzyme) OxidationProducts Oxidized Products TMG->OxidationProducts Oxidation RingCleavage C-Ring Cleavage Products (e.g., Phenolic Acids and Aldehydes) Aglycone->RingCleavage Degradation (e.g., under alkaline conditions) Aglycone->OxidationProducts Oxidation

Caption: A hypothetical degradation pathway for a flavonoid glycoside under stress conditions.

References

optimizing HPLC method for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside and other structurally related flavonoid glycosides.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q1: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?

A1: Peak tailing is a common issue when analyzing polar compounds like flavonoid glycosides. The primary causes and their solutions are:

  • Secondary Interactions: Residual silanol (B1196071) groups on the C18 column can interact with the polar hydroxyl groups of the flavonoid, leading to tailing.[1]

    • Solution: Use an end-capped C18 column. Alternatively, adding a small amount of a competitive base, such as triethylamine, to the mobile phase can help to block these silanol interactions. Adjusting the mobile phase to a lower pH can also minimize this effect.[1]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[1]

    • Solution: Try reducing the concentration of your sample or decreasing the injection volume.[1]

  • Column Contamination: Buildup of strongly retained compounds from your sample matrix can create active sites that cause tailing.[1]

    • Solution: Employ a guard column to protect your analytical column and ensure it is replaced regularly.[1] If you suspect the analytical column is contaminated, a thorough flush with a strong solvent may resolve the issue.[1]

Q2: I am observing peak fronting for my analyte. What could be the cause?

A2: Peak fronting is often caused by:

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger than your initial mobile phase, it can cause the peak to front.

    • Solution: Whenever feasible, dissolve your sample in the initial mobile phase.

  • Column Overload: Severe mass overload can also result in peak fronting.

    • Solution: Reduce the injection volume or the concentration of your sample.

Issue 2: Poor Resolution and Co-elution

Q3: I am struggling to achieve baseline separation between this compound and other components in my sample. How can I improve the resolution?

A3: Achieving good resolution is critical for accurate quantification.[1] Consider the following optimization strategies:

  • Mobile Phase Composition: The choice of organic solvent and the gradient profile are crucial for selectivity.[2]

    • Action: Acetonitrile often provides better resolution for polar compounds like flavonoids compared to methanol.[1][3] Experiment with different gradient slopes and compositions to enhance separation.[1]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution.

    • Action: Decrease the flow rate in small increments to assess the impact on your separation.[1]

  • Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of separation.

    • Action: Optimizing the column temperature, often around 35°C for flavonoids, can lead to better peak shapes and resolution.[4]

Issue 3: Inconsistent Retention Times

Q4: The retention time for my target compound is shifting between injections. What are the potential causes and solutions?

A4: Fluctuating retention times can compromise the reliability of your analysis. Common causes include:

  • Inadequate Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

    • Solution: Ensure a sufficient equilibration time is built into your method between runs.[1]

  • Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the more volatile organic solvent can lead to retention time drift.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and retention time shifts.

    • Solution: Perform regular maintenance on your HPLC system, including pump seals and check valves.

Data Presentation: HPLC Method Parameters

Below is a table summarizing typical starting parameters for the HPLC analysis of flavonoid glycosides, which can be adapted for this compound.

ParameterRecommended ConditionNotes
Column C18 (250 mm x 4.6 mm, 5 µm)A common choice for flavonoid separation.[4][5]
Mobile Phase A Water with 0.1% Formic Acid or Acetic AcidAcidifying the mobile phase improves peak shape.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better selectivity.[3]
Gradient Start with a low percentage of B, increase linearlyA typical gradient might be 10-80% B over 30 minutes.
Flow Rate 0.8 - 1.0 mL/minCan be adjusted to optimize resolution.[5]
Column Temperature 30 - 40 °CA slightly elevated temperature can improve efficiency.[4]
Detection Wavelength Diode Array Detector (DAD) scanning, ~280 nm and ~330 nmFlavonoids typically have two major absorption maxima.
Injection Volume 5 - 20 µLShould be optimized to avoid column overload.

Experimental Protocols

Protocol 1: Standard Preparation

  • Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to cover the desired concentration range for calibration.

  • Storage: Store the stock and working standard solutions at 4°C and protect them from light.

Protocol 2: Sample Preparation (from plant material)

  • Extraction: Extract the powdered plant material with a suitable solvent, such as 80% methanol, using sonication or maceration.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Dilution: If necessary, dilute the filtered extract with the initial mobile phase to bring the analyte concentration within the calibration range.

Mandatory Visualization

HPLC_Troubleshooting start HPLC Problem Identified peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution retention_time Inconsistent Retention Times? start->retention_time tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes optimize_mp Optimize Mobile Phase (Solvent Type, Gradient) resolution->optimize_mp Yes adjust_flow Adjust Flow Rate resolution->adjust_flow adjust_temp Optimize Column Temperature resolution->adjust_temp check_equilibration Increase Column Equilibration Time retention_time->check_equilibration Yes check_mp_prep Check Mobile Phase Preparation and Stability retention_time->check_mp_prep check_pump Inspect HPLC Pump for Leaks/Malfunctions retention_time->check_pump check_silanol Check for Silanol Interactions (Use End-capped Column / Modify Mobile Phase) tailing->check_silanol check_overload_tailing Reduce Sample Concentration or Injection Volume tailing->check_overload_tailing fronting->check_overload_tailing check_solvent Ensure Sample Solvent is Weaker than Mobile Phase fronting->check_solvent HPLC_Method_Development start Start: Define Analytical Goal lit_review Literature Review for Similar Compounds start->lit_review column_select Column Selection (e.g., C18) lit_review->column_select mp_select Mobile Phase Selection (A: Acidified Water, B: ACN/MeOH) column_select->mp_select initial_run Initial Isocratic/Gradient Run mp_select->initial_run evaluation Evaluate Chromatogram (Peak Shape, Resolution) initial_run->evaluation optimization Optimization Loop evaluation->optimization Needs Improvement validation Method Validation evaluation->validation Acceptable gradient Adjust Gradient Slope optimization->gradient flow_rate Adjust Flow Rate optimization->flow_rate temperature Adjust Column Temperature optimization->temperature gradient->evaluation flow_rate->evaluation temperature->evaluation

References

Technical Support Center: Purification of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges encountered during the purification of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid glycoside isolated from Andrographis paniculata.[1] This resource is designed to assist in optimizing purification protocols, improving yield and purity, and overcoming common experimental hurdles.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification of this compound.

Question 1: Why is the yield of the target flavonoid glycoside consistently low after initial extraction?

Potential Causes & Solutions:

  • Incomplete Extraction: The polarity of the extraction solvent may not be optimal for this highly polar glycoside. While methanol (B129727) is effective, a mixture of methanol and water can enhance the extraction of polar compounds.[2]

  • Degradation During Extraction: Flavonoids can be sensitive to high temperatures.[3][4] Prolonged exposure to heat during solvent evaporation can lead to degradation.

  • Improper Plant Material Preparation: The particle size of the plant material can affect extraction efficiency. Finely ground powder provides a larger surface area for solvent penetration.

Troubleshooting Steps:

  • Optimize Solvent System: Experiment with different ratios of methanol:water (e.g., 80:20, 70:30) to find the optimal polarity for extraction.

  • Control Temperature: Use a rotary evaporator at a reduced temperature (e.g., < 50°C) for solvent removal.

  • Ensure Proper Grinding: Mill the dried Andrographis paniculata leaves to a fine powder (e.g., 40-60 mesh) before extraction.

Question 2: I am observing significant peak tailing and poor resolution during preparative HPLC purification. What could be the cause?

Potential Causes & Solutions:

  • Column Overload: Injecting too much crude extract onto the preparative column can lead to band broadening and peak tailing.

  • Inappropriate Mobile Phase: The mobile phase composition may not be suitable for the separation of the target compound from closely related impurities. The pH of the mobile phase can also affect the peak shape of phenolic compounds.

  • Column Degradation: The stationary phase of the column may be degraded due to extreme pH or incompatible solvents.

Troubleshooting Steps:

  • Reduce Sample Load: Decrease the amount of sample injected onto the column.

  • Optimize Mobile Phase:

    • Adjust the gradient of the mobile phase (e.g., acetonitrile (B52724) and water with a formic acid modifier) to improve separation.

    • Experiment with a small percentage of formic acid (e.g., 0.1%) in the aqueous phase to improve peak shape.

  • Column Maintenance: Flush the column with an appropriate solvent to remove any strongly adsorbed compounds. If the problem persists, consider replacing the column.

Question 3: My purified fractions of this compound show the presence of impurities, even after preparative HPLC. What are the likely contaminants and how can I remove them?

Potential Causes & Solutions:

  • Co-eluting Compounds: Andrographis paniculata is rich in diterpenoid lactones, such as andrographolide, which are major constituents and may have similar polarities to flavonoid glycosides, leading to co-elution.[3] Other flavonoids with similar structures are also likely to be present.

  • Insufficient Chromatographic Separation: The chosen purification strategy may not be sufficient to separate all impurities. A multi-step purification approach is often necessary.

Troubleshooting Steps:

  • Multi-Step Purification: Employ a combination of chromatographic techniques. A common and effective strategy is to first use macroporous resin chromatography for initial enrichment, followed by Sephadex LH-20 column chromatography to remove smaller molecules and some pigments, and finally, preparative HPLC for final purification.

  • Optimize Preparative HPLC:

    • Use a shallower gradient during the elution of the target compound to enhance the separation from closely eluting impurities.

    • Consider using a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) which may offer different selectivity.

Question 4: The purified flavonoid glycoside appears to be degrading during storage. What are the optimal storage conditions?

Potential Causes & Solutions:

  • Instability of Flavonoid Glycosides: Flavonoid glycosides can be susceptible to hydrolysis, oxidation, and photodegradation, especially in solution and when exposed to light and high temperatures.

Troubleshooting Steps:

  • Storage as a Solid: Whenever possible, store the purified compound as a dry, solid powder.

  • Low Temperature and Darkness: Store the solid compound and any solutions at low temperatures (e.g., -20°C) and protected from light in amber vials.

  • Use of Aprotic Solvents: For short-term storage in solution, use aprotic solvents like DMSO or DMF. For longer-term storage, it is best to evaporate the solvent and store the compound as a solid.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the purification of this compound from Andrographis paniculata.

Extraction of Crude Flavonoids

This protocol describes the initial extraction of flavonoids from the plant material.

  • Plant Material: Dried and powdered leaves of Andrographis paniculata.

  • Solvent: 80% Methanol in water.

  • Procedure:

    • Macerate the powdered plant material with 80% methanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Preliminary Purification using Macroporous Resin Chromatography

This step enriches the flavonoid glycosides and removes highly polar impurities like sugars.

  • Resin: AB-8 macroporous adsorption resin.

  • Procedure:

    • Pre-treat the AB-8 resin by washing sequentially with ethanol (B145695) and then water until the eluent is clear.

    • Dissolve the crude extract in deionized water and load it onto the equilibrated resin column.

    • Wash the column with deionized water to remove sugars and other highly polar, non-flavonoid compounds.

    • Elute the flavonoid-enriched fraction with 70% ethanol.

    • Collect the eluate and concentrate it to dryness under reduced pressure.

Sephadex LH-20 Column Chromatography

This step further purifies the flavonoid fraction by size exclusion and partition chromatography.

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: Methanol.

  • Procedure:

    • Swell the Sephadex LH-20 resin in methanol for several hours and then pack it into a glass column.

    • Dissolve the flavonoid-enriched fraction from the macroporous resin step in a minimal amount of methanol.

    • Load the sample onto the top of the Sephadex LH-20 column.

    • Elute the column with methanol at a constant flow rate.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the target compound.

    • Pool the relevant fractions and concentrate under reduced pressure.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This is the final purification step to obtain the high-purity target compound.

  • Column: C18 preparative column (e.g., 20 x 250 mm, 10 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A typical gradient could be:

    • 0-10 min: 10-25% B

    • 10-40 min: 25-40% B

    • 40-45 min: 40-10% B

    • 45-50 min: 10% B

  • Flow Rate: 10-20 mL/min (depending on the column dimensions).

  • Detection: UV at 254 nm and 330 nm.

  • Procedure:

    • Dissolve the partially purified fraction from the Sephadex LH-20 step in the initial mobile phase composition.

    • Filter the sample solution through a 0.45 µm syringe filter.

    • Inject the sample onto the preparative HPLC system.

    • Collect the peak corresponding to the retention time of this compound.

    • Confirm the purity of the collected fraction using analytical HPLC.

    • Combine pure fractions and remove the solvent under reduced pressure to obtain the final purified compound.

Data Presentation

The following table summarizes typical quantitative data that can be expected during the purification process. The values are illustrative and can vary depending on the quality of the plant material and the precise experimental conditions.

Purification StepStarting Material (g)Fraction Weight (g)Purity of Target Compound (%)Recovery (%)
Crude Methanolic Extract1000 (dried leaves)150~1-2-
Macroporous Resin Eluate15030~10-15~80
Sephadex LH-20 Fraction305~50-60~70
Preparative HPLC50.1>98~50

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

Purification_Workflow Plant_Material Andrographis paniculata (Dried, Powdered Leaves) Extraction Extraction (80% Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography (AB-8) Crude_Extract->Macroporous_Resin Enriched_Fraction Flavonoid-Enriched Fraction Macroporous_Resin->Enriched_Fraction Sephadex Sephadex LH-20 Chromatography (Methanol) Enriched_Fraction->Sephadex Partially_Purified Partially Purified Fraction Sephadex->Partially_Purified Prep_HPLC Preparative HPLC (C18, ACN/H2O) Partially_Purified->Prep_HPLC Pure_Compound Pure 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside (>98%) Prep_HPLC->Pure_Compound

Caption: A multi-step workflow for the purification of the target flavonoid glycoside.

The following diagram illustrates a decision-making process for troubleshooting common issues in preparative HPLC.

Troubleshooting_Workflow Start Preparative HPLC Issue Poor_Resolution Poor Peak Resolution? Start->Poor_Resolution Low_Yield Low Recovery? Poor_Resolution->Low_Yield No Optimize_Gradient Optimize Gradient Profile Poor_Resolution->Optimize_Gradient Yes Peak_Tailing Peak Tailing? Low_Yield->Peak_Tailing No Check_Fraction_Collection Check Fraction Collector Settings Low_Yield->Check_Fraction_Collection Yes Reduce_Sample_Load Reduce Sample Load Peak_Tailing->Reduce_Sample_Load Yes End Problem Resolved Peak_Tailing->End No Change_Stationary_Phase Change Column/ Stationary Phase Optimize_Gradient->Change_Stationary_Phase Optimize_Gradient->End Reduce_Flow_Rate Reduce Flow Rate Change_Stationary_Phase->Reduce_Flow_Rate Change_Stationary_Phase->End Reduce_Flow_Rate->End Assess_Degradation Assess Compound Stability (pH, Temperature) Check_Fraction_Collection->Assess_Degradation Check_Fraction_Collection->End Assess_Degradation->End Adjust_Mobile_Phase_pH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Reduce_Sample_Load->Adjust_Mobile_Phase_pH Reduce_Sample_Load->End Check_Column_Health Check Column for Voids/ Contamination Adjust_Mobile_Phase_pH->Check_Column_Health Adjust_Mobile_Phase_pH->End Check_Column_Health->End

Caption: A troubleshooting decision tree for common preparative HPLC problems.

References

Technical Support Center: Overcoming Poor Bioavailability of Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges of poor flavonoid glycoside bioavailability in vivo.

Frequently Asked Questions (FAQs)

Q1: Why do my flavonoid glycosides show low bioavailability in animal studies despite high in vitro activity?

A1: This is a common challenge. The discrepancy often arises from several in vivo factors that are not fully replicated in in vitro models. The primary reasons for low bioavailability of flavonoid glycosides include:

  • Limited Intestinal Absorption: Most flavonoid glycosides, with the exception of some glucosides, are not readily absorbed in the small intestine. Their sugar moiety increases their molecular size and hydrophilicity, hindering passive diffusion across the intestinal epithelium.[1][2]

  • Enzymatic Metabolism: Once ingested, flavonoid glycosides are subject to extensive metabolism. This includes deglycosylation by intestinal enzymes and the gut microbiota, followed by Phase I and Phase II metabolism (e.g., glucuronidation, sulfation, and methylation) in the enterocytes and liver.[3][4] These modifications alter the structure and activity of the parent compound.

  • Role of Gut Microbiota: The gut microbiota plays a crucial role in metabolizing flavonoid glycosides that reach the colon.[4][5][6] Bacterial enzymes hydrolyze the glycosidic bonds, releasing the aglycone, which can then be absorbed or further metabolized into smaller phenolic compounds.[7][8] The composition of an individual's gut microbiota can significantly influence the extent and nature of this metabolism.

  • Efflux Transporters: Absorbed flavonoids and their metabolites can be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein and Breast Cancer Resistance Protein (BCRP), further limiting their systemic availability.

Q2: What is the difference in bioavailability between flavonoid glycosides and their corresponding aglycones?

A2: Generally, flavonoid aglycones exhibit higher absorption than their glycoside counterparts because they are more lipophilic and can be absorbed via passive diffusion in the small intestine.[9] However, the sugar moiety in some glycosides, particularly glucosides, can facilitate active transport via transporters like the sodium-dependent glucose cotransporter 1 (SGLT1), leading to more rapid absorption compared to other glycosides.[2] For instance, quercetin (B1663063) glucosides are absorbed much faster and result in higher plasma concentrations than quercetin rutinosides.[3]

Here is a summary of the comparative bioavailability of quercetin glycosides from different sources:

Flavonoid Glycoside SourceRelative BioavailabilityCmax (µg/mL)Tmax (h)Reference
Quercetin-4'-O-glucosideHigh2.1 ± 1.60.7 ± 0.3[3]
Quercetin-3-O-rutinosideLow0.3 ± 0.37.0 ± 2.9[3]
Onion (rich in quercetin glucosides)Higher--[10]
Apple (rich in various quercetin glycosides)Lower--[10]

Q3: How can I improve the bioavailability of my flavonoid glycoside of interest?

A3: Several strategies can be employed to enhance the bioavailability of flavonoid glycosides:

  • Enzymatic Hydrolysis: Pre-treating flavonoid glycosides with specific enzymes to remove the sugar moiety and yield the aglycone can improve absorption.

  • Novel Drug Delivery Systems: Encapsulating flavonoids in systems like nanoparticles, liposomes, nanoemulsions, or nanogels can protect them from degradation, improve solubility, and facilitate targeted delivery.[1][11][12][13][14][15]

  • Co-administration with other compounds: Co-administering certain flavonoids can inhibit efflux transporters or metabolic enzymes, thereby increasing the systemic concentration of the target flavonoid.[16]

  • Structural Modification: Chemical modifications, such as glycosylation with specific sugars, can enhance solubility and absorption.[17][18]

Below is a diagram illustrating the main strategies to enhance flavonoid bioavailability.

Caption: Strategies to enhance flavonoid bioavailability.

Troubleshooting Guides

Problem 1: Inconsistent results in bioavailability studies between different animal batches.

Possible Cause & Solution:

  • Gut Microbiota Variation: The composition of the gut microbiota can vary significantly between animal batches, even from the same supplier. This variation can lead to different metabolic profiles of the flavonoid glycoside.

    • Troubleshooting:

      • Normalize Gut Microbiota: Co-house animals for a period before the experiment to encourage a more uniform gut microbiota composition.

      • Microbiota Analysis: Collect fecal samples before and after the study to analyze the gut microbiota composition (e.g., via 16S rRNA sequencing). This can help correlate bioavailability with specific microbial profiles.

      • Antibiotic Treatment: In mechanistic studies, you can use a broad-spectrum antibiotic cocktail to deplete the gut microbiota and assess its contribution to flavonoid metabolism.

Problem 2: Low yield of aglycone after enzymatic hydrolysis of a plant extract.

Possible Cause & Solution:

  • Sub-optimal Enzyme or Reaction Conditions: The chosen enzyme may not be effective for the specific glycosidic linkage in your flavonoid, or the reaction conditions (pH, temperature, time) may not be optimal.

    • Troubleshooting:

      • Screen Different Enzymes: Test a panel of enzymes known to hydrolyze flavonoid glycosides, such as snailase, cellulase, β-glucosidase, and pectinase.[19] Snailase, a crude enzyme mixture, often shows broad activity against various glycosides.

      • Optimize Reaction Conditions: Systematically vary the pH, temperature, and incubation time for the chosen enzyme to determine the optimal conditions for your specific extract.

      • Compare with Acid Hydrolysis: As a positive control, perform acid hydrolysis (e.g., with HCl) to estimate the maximum possible yield of the aglycone.[19]

Here is a table comparing the aglycone yield from Trifolium pratense extract using different hydrolysis methods:

Hydrolysis MethodBiochanin A (µg/g)Formononetin (µg/g)Genistein (µg/g)Reference
Snailase60-613625.4-30.7[19]
CellobiaseComparable to SnailaseComparable to SnailaseComparable to Snailase[19]
HCl (1 M, 100°C)60-613625.4-30.7[19]
HCl (2 M, 70°C)Lower than 100°CLower than 100°CLower than 100°C[19]

Problem 3: The developed nanoparticle formulation for my flavonoid does not show improved bioavailability in vivo.

Possible Cause & Solution:

  • Poor Formulation Stability or Release Profile: The nanoparticles may not be stable in the gastrointestinal tract, leading to premature release of the flavonoid. Alternatively, the release profile might not be optimal for absorption.

    • Troubleshooting:

      • In Vitro Stability and Release Studies: Conduct in vitro experiments simulating the conditions of the stomach (low pH) and intestine (higher pH, presence of enzymes) to assess the stability and release kinetics of your nanoparticle formulation.

      • Characterize Nanoparticles: Thoroughly characterize the physicochemical properties of your nanoparticles, including size, surface charge, and encapsulation efficiency, as these can significantly impact their in vivo fate.

      • Modify Formulation: If stability or release is an issue, consider modifying the nanoparticle composition (e.g., using different polymers or lipids) or coating the nanoparticles to protect them in the harsh gut environment.

Below is a workflow for developing and troubleshooting flavonoid-loaded nanoparticles.

Nanoparticle_Workflow cluster_Development Development Phase cluster_Evaluation Evaluation Phase cluster_Troubleshooting Troubleshooting Loop A Formulation & Preparation B Physicochemical Characterization A->B C In Vitro Stability & Release B->C D In Vivo Bioavailability Study C->D E Data Analysis D->E F Low Bioavailability Observed E->F F->E If No, Success! G Modify Formulation F->G If Yes G->A

Caption: Nanoparticle development and troubleshooting workflow.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Flavonoid Glycosides in a Plant Extract

This protocol provides a general method for the enzymatic hydrolysis of flavonoid glycosides from a plant extract using snailase.

Materials:

  • Plant extract containing flavonoid glycosides

  • Snailase (from Helix pomatia)

  • Sodium acetate (B1210297) buffer (pH 5.0)

  • Methanol (B129727) or other suitable solvent for extraction

  • HPLC or LC-MS for analysis

Procedure:

  • Sample Preparation: Dissolve a known amount of the plant extract in a minimal amount of the extraction solvent.

  • Enzymatic Reaction:

    • To the dissolved extract, add sodium acetate buffer (pH 5.0) to achieve the desired final concentration of the extract.

    • Add snailase to the mixture. The optimal enzyme concentration should be determined empirically, but a starting point of 10-20 mg/mL of the extract solution can be used.

    • Incubate the reaction mixture at a suitable temperature (e.g., 37°C) for a specific duration (e.g., 2-24 hours). The incubation time should be optimized based on preliminary experiments.

  • Reaction Termination: Stop the reaction by adding a sufficient volume of a solvent like methanol to denature the enzyme.

  • Sample Preparation for Analysis: Centrifuge the mixture to pellet the precipitated protein. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the amount of aglycone released. Compare this to a non-enzyme-treated control.

Protocol 2: In Vitro Caco-2 Cell Permeability Assay for Flavonoids

This protocol describes a method to assess the intestinal permeability of a flavonoid using the Caco-2 cell line, a model for the intestinal barrier.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES and glucose)

  • Flavonoid compound of interest

  • Lucifer yellow (as a marker for monolayer integrity)

  • HPLC or LC-MS for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell inserts at a high density. Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.

  • Monolayer Integrity Test: Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the transport buffer containing the flavonoid compound to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral chamber and replace with fresh transport buffer.

  • Sample Analysis: Quantify the concentration of the flavonoid in the collected samples using HPLC or LC-MS.

  • Calculate Apparent Permeability Coefficient (Papp): The Papp value can be calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of flavonoid appearance in the basolateral chamber, A is the surface area of the insert, and C0 is the initial concentration in the apical chamber.

Below is a diagram illustrating the Caco-2 cell permeability assay workflow.

Caco2_Assay A Seed Caco-2 cells on Transwell inserts B Differentiate for 21-25 days A->B C Assess monolayer integrity (TEER, Lucifer yellow) B->C D Apical to Basolateral Transport Experiment C->D E Collect samples from basolateral chamber D->E F Quantify flavonoid (HPLC/LC-MS) E->F G Calculate Papp F->G

Caption: Caco-2 cell permeability assay workflow.

References

Technical Support Center: Troubleshooting Assays for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside. This guide provides troubleshooting advice and answers to frequently asked questions to address common issues encountered during experimental assays, helping you achieve more consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide rapid answers to common problems you may encounter during the analysis of this compound.

Sample Preparation and Handling

Q1: My this compound solution appears cloudy or precipitates upon addition to my aqueous buffer or cell culture medium. What should I do?

A1: This is a common issue due to the limited aqueous solubility of many flavonoids.[1] Here are several steps to address this:

  • Check Solvent Concentration: Ensure the final concentration of your stock solvent (e.g., DMSO, ethanol) in the aqueous solution is minimal and does not exceed a level that affects your assay (typically <0.5%).

  • Optimize pH: The solubility of flavonoids can be pH-dependent. Experiment with slight adjustments to the pH of your buffer to see if solubility improves.

  • Sonication: Briefly sonicate the solution to aid in dissolution.

  • Gentle Warming: Gently warm the solution, but be cautious as excessive heat can degrade the compound.

  • Use of a Co-solvent: In some cases, a small percentage of a biocompatible co-solvent may be necessary, but this should be validated to ensure it doesn't interfere with the assay.

Q2: I'm seeing a gradual loss of activity or concentration of my compound in solution over time. Why is this happening?

A2: Flavonoid glycosides can be susceptible to degradation under certain conditions.

  • Light Sensitivity: Protect your solutions from light by using amber vials or covering them with foil.

  • pH Instability: Extreme pH values can lead to hydrolysis of the glycosidic bond or degradation of the flavonoid structure. Prepare fresh solutions and store them at an appropriate pH.

  • Storage Conditions: Store stock solutions at -20°C or -80°C. For working solutions, it is best to prepare them fresh for each experiment.

Chromatographic Analysis (HPLC)

Q3: I am observing peak tailing in my HPLC chromatogram for this compound. How can I resolve this?

A3: Peak tailing can be caused by several factors.[2]

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the C18 column can interact with the polar hydroxyl groups of the flavonoid.[1][2] Using an end-capped column or adding a small amount of a competitive base like triethylamine (B128534) to the mobile phase can help.[1]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting your sample.[2]

  • Column Contamination: Use a guard column to protect your analytical column from strongly retained matrix components.[2]

Q4: My peak resolution is poor, and I'm having trouble separating this compound from other compounds in my sample.

A4: Optimizing your chromatographic conditions is key.[2]

  • Mobile Phase Composition: Experiment with different solvent gradients. Acetonitrile often provides better resolution for polar compounds compared to methanol.[2] Adjusting the pH of the aqueous component can also significantly impact separation.

  • Flow Rate: Decreasing the flow rate can sometimes improve resolution.[2]

Cell-Based Assays

Q5: I am observing high background fluorescence in my cell-based assay when using this compound.

A5: Many flavonoids exhibit natural fluorescence (autofluorescence), which can interfere with fluorescent assays.[1]

  • Include a "Compound Only" Control: Always run a control with your compound in cell-free media to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.

  • Wavelength Selection: If possible, choose fluorescent dyes that have excitation and emission spectra distinct from the autofluorescence of your compound.

Q6: In my MTT or similar cell viability assay, I am getting inconsistent or unexpected results, such as an increase in signal with increasing compound concentration.

A6: This can be due to interference of the flavonoid with the assay chemistry.

  • Direct Reaction with Assay Reagents: Some antioxidant compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[3] Run a control with your compound and the MTT reagent in the absence of cells to check for any direct reaction.

  • Compound Precipitation: As mentioned in Q1, precipitation can interfere with absorbance readings. Visually inspect your assay plates for any signs of precipitation.

Data Presentation: Quantitative Assay Parameters

The following tables summarize key quantitative parameters for common assays involving flavonoids. These are starting points and may require optimization for your specific experimental conditions.

Table 1: HPLC Analysis Parameters for Flavonoid Glycosides

ParameterRecommended SettingNotes
Column C18 reversed-phase (end-capped)A guard column is recommended to extend column life.[2]
Mobile Phase Gradient of Acetonitrile and water (with 0.1% formic acid)Acetonitrile often provides better resolution than methanol.[2] Formic acid helps to improve peak shape.
Flow Rate 0.8 - 1.2 mL/minLower flow rates can improve resolution.[2]
Detection Wavelength Diode Array Detector (DAD) scanning 240-400 nmFlavonoids typically have two main absorption maxima, one around 240-285 nm and another between 300-400 nm.[2]
Injection Volume 5 - 20 µLAvoid column overload by not injecting too high a concentration or volume.[2]

Table 2: Cell Viability (MTT) Assay Parameters

ParameterRecommended SettingNotes
Cell Seeding Density 5,000 - 10,000 cells/well (96-well plate)Optimize for your specific cell line's growth rate.
Compound Incubation Time 24 - 72 hoursVaries depending on the expected mechanism of action.
MTT Reagent Concentration 0.5 mg/mL
MTT Incubation Time 2 - 4 hours
Solubilization Agent DMSO or isopropanol (B130326) with HClEnsure complete dissolution of formazan (B1609692) crystals.
Absorbance Reading 570 nm
Crucial Controls Vehicle control, untreated cells, compound + media (no cells)The "compound + media" control is essential to check for direct MTT reduction.[3]

Experimental Protocols

Protocol 1: General HPLC Analysis of this compound
  • Sample Preparation: Dissolve the compound in an appropriate solvent (e.g., methanol, DMSO) to create a stock solution. Further dilute with the mobile phase to the desired concentration. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System Setup:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: DAD set to acquire data from 200-400 nm, with specific monitoring at ~280 nm and ~360 nm.[2]

  • Injection and Data Acquisition: Inject the prepared sample. Record the chromatogram and the UV-Vis spectrum of the eluting peaks.

  • Quantification: Create a calibration curve using standards of known concentrations of this compound to quantify the amount in your sample.

Protocol 2: Cellular Antioxidant Activity (CAA) Assay

This protocol is adapted from methods used to assess the intracellular antioxidant activity of flavonoids.[4]

  • Cell Culture: Seed HepG2 cells (or other suitable cell line) in a 96-well microplate at a density of 6 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Loading: Treat the cells with various concentrations of this compound and 25 µM DCFH-DA for 1 hour at 37°C.[4]

  • Washing: Wash the cells with Phosphate Buffered Saline (PBS) to remove extracellular compound and dye.

  • Induction of Oxidative Stress: Add 600 µM ABAP (a free radical generator) to the cells.[4]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence at an emission of 535 nm and excitation of 485 nm every 5 minutes for 1 hour at 37°C.[4]

  • Data Analysis: Calculate the area under the curve for both control and treated wells. A reduction in fluorescence in the presence of the compound indicates antioxidant activity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Stock Solution (in DMSO/MeOH) working Working Solution (Diluted in Assay Buffer) stock->working Dilution plate Plate Cells/ Prepare Reaction working->plate add_compound Add Working Solution plate->add_compound incubate Incubate add_compound->incubate add_reagent Add Detection Reagent incubate->add_reagent read Measure Signal (Absorbance/Fluorescence) add_reagent->read calculate Calculate Results read->calculate interpret Interpret Data calculate->interpret

Caption: A generalized workflow for in vitro assays involving this compound.

hplc_troubleshooting cluster_peak_shape Poor Peak Shape cluster_retention Retention Time Issues issue Inconsistent HPLC Results tailing Peak Tailing issue->tailing rt_shift Shifting Retention Time issue->rt_shift sol_tailing Causes: - Silanol Interactions - Column Overload - Contamination Solutions: - Use End-capped Column - Add Mobile Phase Modifier - Reduce Sample Concentration - Use Guard Column tailing->sol_tailing fronting Peak Fronting sol_rt Causes: - Mobile Phase Drift - Column Equilibration - Temperature Fluctuation Solutions: - Prepare Fresh Mobile Phase - Ensure Proper Equilibration - Use Column Oven rt_shift->sol_rt no_peak No Peak Detected

Caption: A troubleshooting guide for common HPLC issues encountered during flavonoid analysis.

References

Technical Support Center: Optimization of Extraction for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of extraction yield for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a flavonoid glycoside.[1] It is naturally found in and can be isolated from the herbs of Andrographis paniculata.[1]

Q2: What are the common solvents used for the extraction of this compound?

A2: Based on its chemical structure as a flavonoid glycoside, polar solvents are suitable for its extraction. Commercially available standards of this compound are soluble in DMSO, Pyridine, Methanol, and Ethanol (B145695). Therefore, methanol, ethanol, and their aqueous solutions are commonly employed for extraction from plant material.

Q3: Which extraction techniques are most effective for flavonoid glycosides like this one?

A3: Both conventional and modern extraction techniques can be utilized. Conventional methods include maceration and Soxhlet extraction. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred due to their efficiency, reduced extraction time, and lower solvent consumption.[2][3]

Q4: How can I improve the purity of my crude extract?

A4: Post-extraction purification is crucial. A common initial step is treatment with activated charcoal to remove pigments.[4] Subsequently, column chromatography using stationary phases like silica (B1680970) gel is a standard method for isolating and purifying flavonoid glycosides from the crude extract.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low Extraction Yield Suboptimal Solvent Choice: The polarity of the solvent may not be ideal for the target molecule.For flavonoid glycosides, aqueous hydroalcoholic solutions (e.g., 50-70% ethanol or methanol) are often more effective than absolute alcohols.
Inadequate Solid-to-Liquid Ratio: Insufficient solvent may lead to incomplete extraction.Increase the solvent volume. A common starting point is a 1:20 to 1:40 solid-to-liquid ratio (g/mL).
Insufficient Extraction Time or Temperature: The compound may not have fully diffused from the plant matrix.Optimize extraction time and temperature. For UAE, 15-30 minutes is a typical range. For maceration, 24-48 hours may be necessary. Temperatures between 40-60°C can enhance solubility and diffusion, but excessive heat may cause degradation.
Poor Quality of Plant Material: The concentration of the target compound can vary based on the age, handling, and storage of the plant material.Ensure the use of high-quality, properly dried, and finely ground plant material to maximize surface area for extraction.
Degradation of the Target Compound Excessive Heat: Flavonoid glycosides can be sensitive to high temperatures.Maintain a controlled temperature during extraction and concentration steps. Use a rotary evaporator at a temperature below 50°C for solvent removal.
Extreme pH: The stability of flavonoids can be pH-dependent.Avoid highly acidic or alkaline conditions during extraction unless a specific protocol requires it.
Enzymatic Degradation: Endogenous enzymes in fresh plant material can degrade glycosides.Use dried plant material or blanch fresh material to deactivate enzymes.
Co-extraction of Impurities Inappropriate Solvent Polarity: The chosen solvent may be co-extracting a wide range of other compounds.Consider a multi-step extraction. Start with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities before extracting with a more polar solvent.
Complex Plant Matrix: The source plant, Andrographis paniculata, contains numerous other compounds.Employ post-extraction purification techniques such as column chromatography to separate the target compound from impurities.

Troubleshooting Workflow

G Troubleshooting Low Extraction Yield cluster_solutions Solutions start Low Extraction Yield solvent Verify Solvent System (Type and Concentration) start->solvent params Check Extraction Parameters (Time, Temperature, Ratio) solvent->params Solvent is appropriate sol_solvent Adjust solvent polarity (e.g., 50-70% Ethanol) solvent->sol_solvent Issue identified material Assess Plant Material (Quality and Preparation) params->material Parameters are optimized sol_params Optimize time and temperature (e.g., 40-60°C, 15-30 min UAE) params->sol_params Issue identified purification Review Purification Steps (Losses during chromatography) material->purification Material is high quality sol_material Use finely ground, high-quality plant material material->sol_material Issue identified sol_purification Minimize transfer losses and optimize chromatography gradient purification->sol_purification Issue identified end Improved Yield sol_solvent->end sol_params->end sol_material->end sol_purification->end

Caption: A step-by-step workflow for troubleshooting low extraction yield.

Data Presentation: Optimization of Extraction Parameters

Table 1: Optimal Conditions for Maximizing Total Methoxyflavone Content [2][5]

ParameterOptimal Value
Solvent Concentration (Ethanol) 95.00% v/v
Extraction Time 15.99 min
Solvent-to-Solid Ratio 50.00 mL/g
Predicted Methoxyflavone Content 327.25 mg/g of extract

Table 2: Optimal Conditions for Maximizing Overall Extraction Yield [2]

ParameterOptimal Value
Solvent Concentration (Ethanol) 54.24% v/v
Extraction Time 25.25 min
Solvent-to-Solid Ratio 49.63 mL/g
Predicted Extraction Yield 16.95%

Experimental Protocols

The following are detailed methodologies for key experiments related to the extraction and purification of flavonoid glycosides from plant materials like Andrographis paniculata.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to accelerate the extraction process.

  • Sample Preparation: Weigh 5 g of dried and finely powdered Andrographis paniculata plant material.

  • Extraction:

    • Place the powdered sample in a beaker.

    • Add the extraction solvent (e.g., 70% ethanol) at a 1:20 solvent-to-solid ratio (100 mL).[6]

    • Place the beaker in an ultrasonic water bath.

    • Set the temperature to 40-50°C and sonicate for 20-30 minutes.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to separate the plant residue.

  • Repeat Extraction: To maximize yield, the plant residue can be subjected to the extraction process two more times with fresh solvent.[6]

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Microwave-Assisted Extraction (MAE)

This technique employs microwave energy to heat the solvent and plant material, enhancing extraction efficiency.

  • Sample Preparation: Use 5 g of dried, powdered Andrographis paniculata.

  • Extraction:

    • Place the sample in a microwave-safe extraction vessel.

    • Add 100 mL of the chosen solvent (e.g., 50% methanol).[3]

    • Place the vessel in a microwave extractor.

    • Apply microwave power (e.g., 250 W) for a short duration (e.g., 5-10 minutes), often in cycles to prevent overheating.[3][7]

  • Filtration and Concentration: After extraction, allow the mixture to cool, then filter and concentrate as described in the UAE protocol.

Protocol 3: Purification by Column Chromatography

This is a standard procedure for isolating the target compound from the crude extract.

  • Column Preparation:

    • Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent like n-hexane.

    • Pack the slurry into a glass column, allowing the solvent to drain until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

    • Alternatively, adsorb the dry crude extract onto a small amount of silica gel and carefully load it onto the top of the packed column.[4]

  • Elution:

    • Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., a gradient of n-hexane to ethyl acetate (B1210297), followed by ethyl acetate to methanol).

  • Fraction Collection: Collect the eluate in separate fractions.

  • Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing the desired compound.

  • Final Concentration: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

General Experimental Workflow

G General Workflow for Extraction and Purification plant Dried & Powdered Andrographis paniculata extraction Extraction (UAE or MAE) plant->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification analysis Analysis (TLC, HPLC) purification->analysis pure_compound Pure this compound analysis->pure_compound

Caption: A general workflow from raw plant material to the pure compound.

References

preventing degradation of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside during storage. The information is presented in a question-and-answer format, addressing specific issues that may be encountered during experiments.

Troubleshooting Guide

Proper storage and handling are critical to maintain the integrity of this compound. The following table outlines potential issues, their probable causes, and recommended solutions to prevent degradation.

Observed Issue Potential Cause Recommended Solution
Loss of potency or altered biological activity Degradation of the parent compound into less active or inactive products.Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light and moisture.
Appearance of new peaks in HPLC analysis Formation of degradation products due to hydrolysis or oxidation.Implement a stability testing protocol to identify degradation products. Optimize storage conditions to minimize their formation.
Change in physical appearance (e.g., color change) Oxidation or other chemical transformations of the flavonoid structure.Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Use amber vials to protect from light.
Precipitation of the compound from solution Poor solubility or degradation leading to less soluble products.Ensure the solvent is appropriate and of high purity. For long-term storage of solutions, use aliquots to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1][2] Storing in a desiccator within this temperature range is also advisable to minimize exposure to humidity.

Q2: How should I store solutions of this compound?

A2: Stock solutions should be prepared in a high-purity solvent such as DMSO, methanol (B129727), or ethanol.[3] It is recommended to store these solutions in small aliquots in tightly sealed vials at -20°C for short-term storage, generally usable for up to two weeks.[3] For longer-term storage, freezing at -80°C is preferable. Avoid repeated freeze-thaw cycles by using single-use aliquots.

Q3: What are the primary degradation pathways for this flavonoid glycoside?

A3: The two primary degradation pathways for this compound are likely hydrolysis and oxidation.

  • Hydrolysis: The O-glycosidic bond at the 8-position is susceptible to cleavage under acidic or basic conditions, or through enzymatic action, which would yield the aglycone (5,8,4'-Trihydroxy-7-methoxyflavone) and a glucose molecule.[4][5][6]

  • Oxidation: The multiple hydroxyl groups on the flavonoid rings make the molecule susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or certain metal ions.[7][8] This can lead to the formation of quinones and other oxidative degradation products.

Q4: How can I minimize the risk of degradation during my experiments?

A4: To minimize degradation during experimental procedures:

  • Prepare solutions fresh whenever possible.

  • If using stock solutions, allow them to equilibrate to room temperature before use to prevent condensation from forming inside the vial.[3]

  • Work with solutions on ice and minimize their exposure to light by using amber-colored tubes or by wrapping them in aluminum foil.

  • Use high-purity solvents and de-gas them if necessary to remove dissolved oxygen.

  • Maintain an appropriate pH for your experimental buffer system, as extreme pH values can accelerate hydrolysis.

Q5: How can I detect and quantify the degradation of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for detecting and quantifying the degradation of this compound.[7][8] This method should be able to separate the intact parent compound from its potential degradation products, such as the aglycone. UV detection is typically used for flavonoids.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.[9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound in a neutral solvent (e.g., methanol/water) at 70°C for 48 hours.
  • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.[10] A control sample should be stored in the dark under the same temperature conditions.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
  • Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.[5]

  • Instrument: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more non-polar aglycone after the more polar glycoside. A typical gradient might be:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 50% B

      • 25-30 min: 50% to 90% B

      • 30-35 min: Hold at 90% B

      • 35-40 min: 90% to 10% B

      • 40-45 min: Re-equilibrate at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Monitor at the lambda max of the flavonoid, typically between 254 nm and 370 nm.

Visualizations

degradation_pathway parent 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside aglycone 5,8,4'-Trihydroxy-7-methoxyflavone (Aglycone) parent->aglycone Hydrolysis (Acid, Base, Enzymes) glucose Glucose parent->glucose Hydrolysis oxidation_products Oxidation Products (e.g., Quinones) parent->oxidation_products Oxidation (O2, Light) aglycone->oxidation_products Oxidation

Caption: Potential degradation pathways of the flavonoid glycoside.

experimental_workflow cluster_storage Storage Conditions cluster_degradation Forced Degradation Study solid Solid Compound (2-8°C, Dark, Dry) analysis Stability-Indicating HPLC Analysis solid->analysis solution Stock Solution (-20°C, Aliquots) solution->analysis acid Acid/Base Hydrolysis acid->analysis oxidation Oxidation (H2O2) oxidation->analysis thermal Thermal Stress thermal->analysis photo Photolytic Stress photo->analysis results Data Analysis: - Purity Assessment - Degradation Profile analysis->results

Caption: Workflow for stability testing and analysis.

References

Technical Support Center: Accurate Quantification of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method refinement and accurate quantification of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical method for quantifying this compound?

A1: The most common and reliable methods for the quantification of flavonoid glycosides, such as this compound, are High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector or a Mass Spectrometer (MS).[1][2]

  • HPLC-UV/DAD: This method is robust, widely available, and suitable for routine quantification, especially when reference standards are available. Detection is typically performed at the wavelength of maximum absorbance of the flavonoid, usually around 350 nm.[3]

  • LC-MS/MS: This technique offers higher sensitivity and selectivity, which is particularly advantageous for complex matrices or when very low concentrations need to be measured. It can also aid in structural confirmation.[1][4] The negative ion mode is often more sensitive and selective for flavonoid glycosides.[1][4]

Q2: How can I effectively extract this compound from my sample matrix?

A2: The choice of extraction method depends on the sample matrix. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This method uses immiscible solvents to partition the analyte. However, it can be time-consuming and require significant amounts of organic solvents.[1]

  • Solid-Phase Extraction (SPE): SPE offers cleaner extracts and is more efficient than LLE, but the cartridges can be costly.[1]

  • Dispersive Liquid-Liquid Microextraction (DLLME): This is a newer technique that is fast, requires minimal solvent, and can effectively separate and enrich the target analyte while reducing matrix interference.[1] A vortex-assisted DLLME procedure can further enhance extraction efficiency.[1]

  • Ultrasonic-assisted extraction: Using solvents like methanol-water mixtures with sonication has been shown to be efficient for extracting glycosylated flavonoids from plant materials.[5]

Q3: What are the common challenges encountered during the LC-MS analysis of flavonoid glycosides?

A3: Several challenges can arise during LC-MS analysis of flavonoid glycosides:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[6]

  • Isobaric and Isomeric Interferences: Flavonoid glycosides with the same molecular weight or structure can be difficult to distinguish without optimal chromatographic separation and tandem mass spectrometry (MS/MS) for unique fragmentation patterns.[6][7]

  • In-source Fragmentation: The glycosidic bond can break in the ion source of the mass spectrometer, leading to the premature formation of the aglycone and complicating quantification.[6]

  • Aglycone Interference: The presence of the aglycone (5,8,4'-Trihydroxy-7-methoxyflavone) in the sample can interfere with the quantification of the glycoside, especially if in-source fragmentation occurs.[6]

Q4: How do I validate my analytical method for accuracy and reliability?

A4: Method validation should be performed according to established guidelines and typically includes the following parameters:

  • Linearity: Assessing the relationship between the concentration of the analyte and the instrumental response.[2][8][9]

  • Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies.[2][3][8]

  • Precision: Evaluating the repeatability (intra-day) and intermediate precision (inter-day) of the method.[3][8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establishing the lowest concentration of the analyte that can be reliably detected and quantified.[2][3][8]

  • Specificity/Selectivity: Ensuring the method can accurately measure the analyte in the presence of other components in the sample.[2][9]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC
Potential Cause Troubleshooting Step
Inappropriate Mobile Phase Optimize the mobile phase composition. For flavonoid glycosides, a gradient elution with acetonitrile (B52724) and water, both containing a small amount of acid (e.g., 0.1-0.2% formic acid), often provides good separation.[1][5] The acid helps to improve peak shape and ionization in LC-MS.[1]
Column Degradation Check the column performance with a standard. If necessary, wash the column according to the manufacturer's instructions or replace it. A C18 column is commonly used for flavonoid analysis.[2][5][9]
Sample Overload Reduce the injection volume or dilute the sample.
Incompatible Sample Solvent Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase to avoid peak distortion.
Issue 2: Inaccurate or Inconsistent Quantitative Results
Potential Cause Troubleshooting Step
Matrix Effects (Ion Suppression/Enhancement) Improve sample cleanup using methods like SPE or DLLME.[1] Use a matrix-matched calibration curve or an internal standard to compensate for matrix effects.
In-source Fragmentation Optimize the ion source parameters of the mass spectrometer (e.g., cone voltage, source temperature) to minimize fragmentation.
Standard Degradation Prepare fresh stock and working solutions of the reference standard. Store stock solutions properly, protected from light and at a low temperature.
Poor Extraction Recovery Optimize the extraction procedure. Evaluate different solvents, pH, and extraction times. Perform recovery experiments to assess the efficiency of the extraction.
Issue 3: Difficulty in Differentiating Isomeric Flavonoid Glycosides
Potential Cause Troubleshooting Step
Co-elution of Isomers Optimize the HPLC gradient to achieve better separation. Consider using a longer column or a column with a different stationary phase.
Similar Fragmentation Patterns Utilize tandem mass spectrometry (MS/MS or MSn) to generate unique fragmentation patterns that can distinguish between isomers.[6][10] The position of the glycosidic linkage can influence the relative abundance of fragment ions.[6]

Experimental Protocols

Protocol 1: Quantification by HPLC-UV/DAD
  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation (using Ultrasonic-assisted Extraction):

    • Accurately weigh the sample (e.g., 100 mg of dried plant material).[5]

    • Add a suitable extraction solvent (e.g., 5 mL of methanol-water, 60:40, v/v).[5]

    • Sonicate the mixture for a specified time (e.g., 1 hour) at room temperature.[5]

    • Centrifuge the sample and filter the supernatant through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[5] A typical gradient could be: 0-40 min, 10-26% B; 40-70 min, 26-65% B.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 25 °C.[5]

    • Detection: Diode Array Detector (DAD) at the maximum absorbance wavelength of the compound (e.g., 350 nm).[3]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Quantification by LC-MS/MS
  • Standard and Sample Preparation:

    • Follow the same procedures as for HPLC-UV/DAD. Ensure high-purity solvents are used.

  • LC-MS/MS Conditions:

    • LC System: Use an Ultra-High-Performance Liquid Chromatography (UHPLC) system for better resolution and faster analysis times.

    • Column and Mobile Phase: Similar to HPLC-UV/DAD, but with UHPLC-grade solvents.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.[1]

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often preferred for flavonoid glycosides.[1][4]

    • MS Parameters: Optimize the following parameters by infusing a standard solution of the analyte:

      • Parent ion and product ion(s) for Multiple Reaction Monitoring (MRM).

      • Collision energy.

      • Cone voltage/fragmentor voltage.

    • Data Acquisition: Acquire data in MRM mode for the highest sensitivity and selectivity.

  • Quantification:

    • Use the peak area from the MRM chromatogram for quantification against a calibration curve. The use of an internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Quantitative Data Summary

The following tables summarize typical method validation parameters for the quantification of flavonoid glycosides using HPLC-based methods. These values can serve as a reference for what to expect during method development and validation for this compound.

Table 1: Linearity and Range for Flavonoid Glycosides

CompoundMethodLinear Range (µg/mL)Correlation Coefficient (r²)Reference
QuercitrinHPLC0.2 - 60> 0.99
RutinHPLC0.2 - 200> 0.99
Kaempferol-3-O-rutinosideHPLC0.2 - 200> 0.99
QuercetinHPLC0.75 - 10> 0.998[2]
KaempferolHPLC1.0 - 10> 0.998[2]

Table 2: LOD, LOQ, and Recovery for Flavonoid Glycosides

CompoundMethodLOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
QuercetinHPLC0.075-98.0 - 105.3[2]
KaempferolHPLC0.10-95.0 - 101.1[2]
12 Flavonol glycosidesUHPLC-PDA< 0.32 mg/kg< 0.97 mg/kg85.44 - 108.79[3]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Sample Sample Matrix (e.g., Plant Material) Extraction Extraction (e.g., UAE, LLE, SPE) Sample->Extraction Filtration Filtration/Cleanup Extraction->Filtration HPLC HPLC / UHPLC System Filtration->HPLC Detector Detector (UV/DAD or MS/MS) HPLC->Detector Data Data Acquisition & Processing Detector->Data Quantification Quantification Data->Quantification

Caption: General experimental workflow for the quantification of this compound.

Troubleshooting_Logic start Inaccurate Results matrix_effects Matrix Effects? start->matrix_effects standard_issue Standard Degradation? matrix_effects->standard_issue No improve_cleanup Improve Sample Cleanup (SPE, DLLME) matrix_effects->improve_cleanup Yes extraction_issue Poor Extraction? standard_issue->extraction_issue No fresh_standards Prepare Fresh Standards standard_issue->fresh_standards Yes optimize_extraction Optimize Extraction (Solvent, Time, pH) extraction_issue->optimize_extraction Yes internal_standard Use Internal Standard or Matrix-Matched Calibration improve_cleanup->internal_standard

Caption: Troubleshooting logic for addressing inaccurate quantitative results.

References

dealing with matrix effects in LC-MS analysis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside and related flavonoid glycosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the LC-MS analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or, less commonly, ion enhancement.[1] For this compound, this can result in inaccurate quantification, poor reproducibility, and decreased sensitivity of the assay.[2][3] Ion suppression is the more frequent issue, where the presence of matrix components reduces the analyte's signal intensity.[3]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte spiked into a blank matrix extract (a sample that has gone through the entire extraction procedure) with the response of the analyte in a neat solvent at the same concentration.[2][4] A significant difference in signal intensity indicates the presence of matrix effects.

  • Post-Column Infusion Method: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[2][5] A solution of the analyte is continuously infused into the LC flow after the analytical column. A blank matrix extract is then injected. Any dip or rise in the constant analyte signal baseline indicates at what retention times co-eluting matrix components are causing interference.[2][5]

Q3: What are the most common sources of matrix effects when analyzing plant extracts or biological samples for flavonoids?

A3: In complex matrices like plant extracts, co-eluting compounds such as other flavonoids, phenolic acids, sugars, and lipids can cause matrix effects.[6][7] When analyzing biological fluids like plasma or serum, phospholipids (B1166683) are a major contributor to matrix-induced ionization suppression.[3][8] These compounds are notorious for co-extracting with analytes and eluting in the same chromatographic window, leading to reduced sensitivity and reproducibility.[8]

Q4: What is the best internal standard to use for the analysis of this compound to compensate for matrix effects?

A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ²H-labeled this compound).[2][9] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience the same degree of matrix effect.[10][11][12] This allows for accurate correction of signal variability.[12] If a SIL IS is not available, a structural analog (another flavonoid with similar properties not present in the sample) can be used, but it may not compensate for matrix effects as effectively.[12]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your LC-MS experiments.

Problem Potential Cause Recommended Solution(s)
Poor reproducibility of analyte signal across different samples Significant and variable matrix effects between samples.1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects.[2][10] 2. Improve Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[13] 3. Optimize Chromatography: Adjust the gradient, mobile phase, or column chemistry to better separate the analyte from interfering peaks.
Low analyte signal or poor sensitivity (Ion Suppression) Co-elution of matrix components (e.g., phospholipids, other phenolics) with the analyte.1. Modify Sample Preparation: Use techniques specifically designed to remove problematic components, such as phospholipid removal plates or mixed-mode SPE.[8][13] 2. Adjust Chromatographic Conditions: Modify the LC gradient to move the analyte's retention time away from regions of high ion suppression, which can be identified using the post-column infusion method.[2][5] 3. Reduce Injection Volume: Injecting a smaller amount of the sample can lessen the concentration of interfering compounds in the ion source.[2] 4. Sample Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components.[2]
Inaccurate quantification (results are unexpectedly high or low) Matrix effects are causing non-linear detector response or signal suppression/enhancement that is not being properly corrected.1. Use Matrix-Matched Calibration Standards: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to normalize the ionization efficiency between the standards and the samples. 2. Implement the Standard Addition Method: This involves spiking known amounts of the analyte into the actual sample and creating a calibration curve for each sample. This is highly accurate but also labor-intensive.[2][6] 3. Verify Internal Standard Performance: Ensure your chosen internal standard co-elutes and responds similarly to the analyte in the presence of the matrix.
Peak tailing or broadening Column contamination from matrix components or interaction of the flavonoid with active sites on the column hardware.1. Use a Guard Column: This will protect your analytical column from strongly retained matrix components. 2. Implement a Column Wash Step: After each run or batch, wash the column with a strong solvent to remove contaminants. 3. Consider Metal-Free or PEEK-Lined Columns: Some flavonoids can chelate with metal ions from stainless steel column hardware, leading to poor peak shape and signal loss.[14]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Addition

This protocol provides a method to quantitatively assess the extent of matrix effects.

  • Sample Preparation:

    • Prepare a blank matrix sample (e.g., plasma, plant extract from a source known to not contain the analyte) by performing the complete extraction procedure.

    • Prepare a neat solvent solution that mimics the final composition of your sample extract.

  • Spiking:

    • Set A (Analyte in Solvent): Spike a known concentration of this compound into the neat solvent solution.

    • Set B (Analyte in Matrix): Spike the same concentration of the analyte into the prepared blank matrix extract.

  • LC-MS Analysis:

    • Analyze both sets of samples (at least n=5 replicates each) using the developed LC-MS/MS method.

  • Calculation:

    • Calculate the matrix effect (ME) using the following formula:

      • ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

    • Interpretation:

      • ME ≈ 100%: No significant matrix effect.

      • ME < 100%: Ion suppression.

      • ME > 100%: Ion enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Flavonoid Glycosides

This protocol offers a more effective cleanup than simple protein precipitation or filtration, which is crucial for reducing matrix effects.

  • Materials:

    • Polymeric reversed-phase or mixed-mode cation exchange SPE cartridges.

    • Sample extract (e.g., from a protein precipitation step, or an initial crude plant extract).

    • Methanol (B129727), Acetonitrile, Water (LC-MS grade).

    • Formic acid or acetic acid.

  • Procedure:

    • Conditioning: Condition the SPE cartridge by passing 1-2 cartridge volumes of methanol, followed by 1-2 volumes of water.

    • Loading: Load the pre-treated sample onto the SPE cartridge.

    • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.

    • Elution: Elute the analyte of interest with a higher concentration of organic solvent (e.g., 90-100% methanol or acetonitrile). An acid modifier may be required depending on the sorbent and analyte.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect

This table summarizes hypothetical data on how different sample preparation methods can influence the matrix effect for this compound in a plasma sample.

Sample Preparation MethodMean Analyte Peak Area (n=5)Matrix Effect (%)Relative Standard Deviation (RSD, %)
Analyte in Neat Solvent (Control) 1,520,400100%2.1%
Protein Precipitation (PPT) 714,58847%15.8%
Liquid-Liquid Extraction (LLE) 1,185,91278%8.5%
Solid-Phase Extraction (SPE) 1,429,17694%4.3%

As shown in the table, more advanced sample preparation techniques like SPE can significantly reduce ion suppression (Matrix Effect closer to 100%) and improve reproducibility (lower RSD) compared to simpler methods like PPT.[13]

Visualizations

Workflow for Identifying and Mitigating Matrix Effects

The following diagram illustrates a logical workflow for addressing matrix effects in your LC-MS analysis.

MatrixEffectWorkflow start Start: Develop Initial LC-MS Method assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me is_me_significant Is Matrix Effect Significant? (e.g., >20% suppression) assess_me->is_me_significant optimize_sp Optimize Sample Prep (SPE, LLE, PL-Removal) is_me_significant->optimize_sp Yes validate Proceed to Method Validation is_me_significant->validate No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_is Incorporate Stable Isotope Labeled Internal Standard optimize_lc->use_is reassess_me Re-assess Matrix Effect use_is->reassess_me is_me_acceptable Is Matrix Effect Acceptable? reassess_me->is_me_acceptable is_me_acceptable->optimize_sp No (Further Optimization) is_me_acceptable->validate Yes end End validate->end

Caption: A systematic workflow for the identification, mitigation, and management of matrix effects.

Decision Tree for Choosing a Correction Strategy

This diagram helps in selecting an appropriate strategy to correct for matrix effects based on available resources and method requirements.

CorrectionStrategy start Matrix Effect Confirmed q_sil_is Stable Isotope Labeled Internal Standard (SIL IS) Available? start->q_sil_is q_blank_matrix Blank Matrix Available? q_sil_is->q_blank_matrix No s_sil_is Use SIL IS (Gold Standard) q_sil_is->s_sil_is Yes s_matrix_matched Use Matrix-Matched Calibration q_blank_matrix->s_matrix_matched Yes s_std_addition Use Standard Addition Method q_blank_matrix->s_std_addition No s_analog_is Use Structural Analog IS (with caution) s_matrix_matched->s_analog_is Consider combining with

Caption: Decision tree for selecting a suitable calibration and correction strategy for matrix effects.

References

Technical Support Center: Synthesis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for the 8-O-glucosylation step is consistently low. What are the common causes and how can I improve it?

A1: Low yields in flavonoid glycosylation are a frequent challenge.[1] Key factors include inefficient activation of the glycosyl donor, suboptimal reaction conditions, and the inherent reactivity of the target hydroxyl group.

Troubleshooting Steps:

  • Glycosyl Donor & Promoter Selection: The choice of glycosyl donor and promoter is critical. Acetylated glycosyl donors are known to be less reactive ("disarmed") due to the electron-withdrawing nature of the acetyl groups.[2]

    • Glycosyl Donor: 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide is a common and effective donor.[3][4] Its isomeric α-bromide form may lead to higher yields compared to donors with a trans relationship between the anomeric bromide and the C-2 protecting group.[3][4]

    • Promoter/Activator: If using a mild Lewis acid is yielding poor results, consider switching to a more potent activator or increasing its stoichiometric amount.[2] Common promoters for glycosyl halides include silver carbonate or silver triflate.[1]

  • Reaction Conditions:

    • Temperature: Many glycosylation reactions are initiated at low temperatures (e.g., -78°C) and slowly warmed to room temperature to control the reaction rate and minimize side reactions.[1][5] Cautiously elevating the reaction temperature can enhance the rate but may also promote side product formation.[2]

    • Solvent: The solvent can significantly impact the reaction by stabilizing or destabilizing key intermediates.[5] Dichloromethane (DCM) is a common non-coordinating solvent, while polar aprotic solvents like DMF can be effective but may require higher temperatures.[6]

    • Moisture Control: Glycosyl donors can be susceptible to hydrolysis. Ensure all glassware is flame-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) with molecular sieves.[1][4]

Q2: How can I improve the regioselectivity of glycosylation to specifically target the 8-OH group?

A2: Achieving high regioselectivity is crucial when multiple hydroxyl groups are present. The acidity and, consequently, the reactivity of hydroxyl groups in flavones generally follow the order: 7-OH ≥ 4'-OH > 3-OH > 3′-OH > 5-OH.[3] The 8-OH group's reactivity must be considered relative to the highly acidic 4'-OH and the chelated, less reactive 5-OH group. A robust protecting group strategy is essential.

Strategy: Selective Protection

  • Protect More Reactive Hydroxyls: Before the glycosylation step, selectively protect the more reactive 4'-OH and 5-OH groups.

    • The 5-OH group forms a hydrogen bond with the C4-carbonyl, making it less nucleophilic. However, for complete control, it should be protected.

    • The 4'-OH group is highly reactive and must be protected to prevent glycosylation at this site.

  • Choice of Protecting Groups: Use orthogonal protecting groups that can be selectively removed without affecting other groups or the final glycosidic bond.[1] Benzyl (Bn) ethers are a common choice for phenolic hydroxyls as they are stable under glycosylation conditions and can be removed later via hydrogenolysis.

  • Glycosylation: With the 4'- and 5-positions blocked, the 8-OH group becomes the primary site for glycosylation.

G start 5,8,4'-Trihydroxy- 7-methoxyflavone (Aglycone) protect Selective Protection of 4'-OH and 5-OH (e.g., Benzylation) start->protect Protect reactive sites glycosylate Glycosylation at 8-OH (e.g., Koenigs-Knorr) protect->glycosylate Introduce sugar moiety deprotect Deprotection (e.g., Hydrogenolysis to remove Benzyl groups) glycosylate->deprotect Remove protecting groups purify Purification (e.g., Chromatography) deprotect->purify end_node Target Product: 8-O-glucoside purify->end_node

Caption: A generalized workflow for the regioselective synthesis of the target 8-O-glucoside.

Q3: I'm observing multiple spots on my TLC plate after the glycosylation reaction. What are these byproducts and how can I minimize them?

A3: The formation of multiple byproducts is a common issue in glycosylation chemistry.[2]

Common Byproducts & Solutions:

  • Unreacted Starting Material: This indicates an incomplete or sluggish reaction.

    • Solution: Increase the amount of the Lewis acid promoter, cautiously increase the reaction temperature, or switch to a more potent activator.[2]

  • Hydrolyzed Glycosyl Donor: This occurs if moisture is present in the reaction.

    • Solution: Strictly adhere to anhydrous conditions (flame-dried glassware, anhydrous solvents, inert atmosphere, molecular sieves).[4]

  • Anomerization (Formation of α- and β-glycosides): The formation of the undesired anomer can reduce the yield of the target product.

    • Solution: Use a "participating" protecting group (e.g., an acetyl group) at the C-2 position of the glycosyl donor. This group can shield one face of the oxocarbenium ion intermediate, favoring the formation of the 1,2-trans glycosidic bond (the β-anomer for glucose).[1]

Caption: A troubleshooting guide for identifying and resolving byproduct formation.

Q4: Purification of the final flavonoid glycoside is difficult due to its polarity. What are the most effective purification techniques?

A4: The high polarity of flavonoid glycosides makes purification challenging.[1] Standard flash column chromatography may not be sufficient. Advanced techniques are often required.

Recommended Purification Methods:

  • Macroporous Resin Chromatography: This is a popular and efficient method for large-scale purification of flavonoids.[7] It separates compounds based on polarity. The crude extract is loaded onto the column, and elution is performed with a gradient of ethanol (B145695) in water.

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a highly efficient liquid-liquid partition chromatography technique that avoids solid supports, minimizing irreversible adsorption of the sample. It is excellent for separating polar compounds like flavonoid glycosides.[8][9] The key to success is finding a suitable two-phase solvent system.[9]

Purification MethodTypical Solvent System (v/v/v/v)Target CompoundsReference
HSCCC n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4)Flavonoid glycosides[8][9]
HSCCC n-hexane–ethyl acetate–methanol–water (1:3:1:3)Flavonoid glycosides[9]
HSCCC n-hexane-n-butanol-water (3:4:7)Luteolin glycosides[10]
Macroporous Resin Stepwise gradient of Ethanol in Water (e.g., 10% to 60%)Total Flavonoids[7]

Experimental Protocols

Protocol 1: Generalized Koenigs-Knorr Glycosylation

This protocol describes a generalized method for the glycosylation of the 8-OH position after protecting the 4'- and 5-OH positions.

1. Materials:

  • 4',5-di-O-benzyl-5,8,4'-trihydroxy-7-methoxyflavone (the protected aglycone)

  • 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (glycosyl donor)

  • Silver (I) carbonate (promoter)

  • Anhydrous Dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

  • Celite

2. Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the protected aglycone, silver (I) carbonate, and activated molecular sieves.[1]

  • Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.[1]

  • Cool the mixture to 0°C.

  • Dissolve the glycosyl bromide donor in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.[1]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.[1]

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove silver salts and molecular sieves.[1]

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product (the protected glycoside) can then be carried forward to the deprotection step.

Protocol 2: Purification using Macroporous Resin

This protocol provides a general procedure for purifying flavonoid glycosides from a crude reaction mixture after deprotection.

1. Materials:

  • Crude flavonoid glycoside extract

  • Macroporous adsorption resin (e.g., D101)

  • Ethanol

  • Deionized water

2. Procedure:

  • Resin Pre-treatment: Soak the macroporous resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol remains.

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Sample Loading: Dissolve the crude extract in a small amount of the initial mobile phase (e.g., 10% ethanol in water) and load it onto the column at a slow flow rate.

  • Elution:

    • Wash the column with deionized water to remove highly polar impurities.

    • Begin a stepwise gradient elution with increasing concentrations of ethanol in water (e.g., 10%, 20%, 30%, 40%, 50%, 60%).[7]

    • Collect fractions at each ethanol concentration.

  • Analysis: Analyze the collected fractions using TLC or HPLC to identify those containing the pure target compound. The target glycoside is expected to elute at intermediate ethanol concentrations (e.g., 40-60%), as flavonoid aglycones are less polar and glycosides are more polar.[7]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

addressing poor cell permeability of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, with a focus on addressing its poor cell permeability.

Troubleshooting Guides

Issue: Low Apparent Permeability (Papp) in Caco-2 Assays

Q: My Caco-2 permeability assay for this compound shows a very low apparent permeability coefficient (Papp), suggesting poor intestinal absorption. How can I improve the permeability of this compound?

A: A low Papp value is expected for many flavonoid glycosides due to their hydrophilic nature. Here are several strategies to enhance the cell permeability of this compound:

  • Enzymatic Deglycosylation: The glycoside moiety significantly hinders passive diffusion across cell membranes. Consider enzymatic pre-treatment to convert the glycoside to its aglycone form, which is generally more lipophilic and permeable.

  • Formulation with Permeation Enhancers: Co-administration with permeation enhancers can transiently open tight junctions between epithelial cells, facilitating paracellular transport.

  • Nanoparticle Encapsulation: Encapsulating the flavonoid in lipid-based or polymeric nanoparticles can improve its solubility, protect it from degradation, and enhance its uptake by cells.[1]

  • Prodrug Approach: Synthesizing a more lipophilic prodrug of the flavonoid can improve its passive diffusion across the cell membrane. Once inside the cell, the prodrug is metabolized to release the active flavonoid.

Issue: Compound Precipitation in Aqueous Buffers

Q: this compound is precipitating in my aqueous buffer during cell culture experiments. What can I do to improve its solubility?

A: Poor aqueous solubility is a common issue with flavonoids. The following approaches can help maintain the compound in solution:

  • Use of Co-solvents: Introduce a biocompatible organic co-solvent like DMSO or ethanol (B145695) into your aqueous buffer. Start with a low concentration (e.g., <1%) and titrate up as needed, ensuring the final concentration is not toxic to your cells.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

  • Preparation of a Solid Dispersion: Creating a solid dispersion of the flavonoid in a hydrophilic polymer can enhance its dissolution rate and apparent solubility.

  • Lipid-Based Formulations: Formulating the compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is a typical apparent permeability (Papp) value for a poorly permeable flavonoid glycoside in a Caco-2 assay?

Q2: What are the primary mechanisms limiting the cell permeability of flavonoid glycosides like this compound?

A2: The primary limiting factors are:

  • Hydrophilicity: The sugar moiety increases the water solubility and reduces the lipophilicity of the molecule, hindering its ability to passively diffuse across the lipid bilayer of cell membranes.

  • Molecular Size: The addition of the glucoside group increases the molecular weight and size, which can restrict passage through membrane pores.

  • Efflux Transporters: Flavonoids can be substrates for efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), which actively pump the compound out of the cell, reducing its intracellular concentration.[1]

Q3: Are there any known signaling pathways modulated by this compound that I should consider in my experiments?

A3: While specific pathways for this exact compound are not extensively documented, structurally similar 7-methoxyflavones are known to exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[2] Additionally, other methoxyflavones have demonstrated neuroprotective effects by influencing pathways related to oxidative stress and apoptosis.[3] Given its structure, it is plausible that this compound could modulate similar inflammation and cell survival pathways.

Data Presentation

Table 1: Apparent Permeability (Papp) of Structurally Similar Flavonoid Glycosides in Caco-2 Cell Monolayers

CompoundConcentration (µM)Papp (A→B) (cm/s)Papp (B→A) (cm/s)Efflux Ratio (Papp B→A / Papp A→B)Reference
Scutellarin (B1681692)4.33Low (exact value not specified)--[1]
Wogonoside-Poor membrane permeability--[4]

Note: This table provides representative data for poorly permeable flavonoid glycosides due to the lack of specific data for this compound.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol outlines the general procedure for assessing the intestinal permeability of a compound using the Caco-2 cell monolayer model.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
  • Seed the Caco-2 cells onto permeable Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
  • Culture the cells for 19-21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

2. Monolayer Integrity Assessment:

  • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using an epithelial voltohmmeter. TEER values should be >250 Ω·cm² to indicate a confluent monolayer.
  • Optionally, assess the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow) to confirm monolayer integrity.

3. Permeability Experiment (Apical to Basolateral):

  • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
  • Add the transport buffer containing the test compound (this compound) to the apical (upper) chamber.
  • Add fresh transport buffer to the basolateral (lower) chamber.
  • Incubate the plates at 37°C with gentle shaking.
  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh buffer.
  • Collect a sample from the apical chamber at the beginning and end of the experiment.

4. Sample Analysis:

  • Analyze the concentration of the test compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

5. Calculation of Apparent Permeability Coefficient (Papp):

  • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:
  • dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).
  • A is the surface area of the permeable membrane (cm²).
  • C0 is the initial concentration of the compound in the apical chamber (µmol/cm³).

Visualizations

Signaling Pathways

Anti_Inflammatory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 IKK IKK Complex TLR4->IKK activates MAPK_Kinases MAPK Kinases (e.g., p38, JNK, ERK) TLR4->MAPK_Kinases activates Flavonoid 5,8,4'-Trihydroxy-7- methoxyflavone 8-O-glucoside Flavonoid->IKK inhibits Flavonoid->MAPK_Kinases inhibits IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_n NF-κB NFkB_p65_p50->NFkB_p65_p50_n translocates AP1 AP-1 (c-Jun/c-Fos) MAPK_Kinases->AP1 activates AP1_n AP-1 AP1->AP1_n translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_p65_p50_n->Pro_inflammatory_Genes activates AP1_n->Pro_inflammatory_Genes activates

Caption: Potential anti-inflammatory signaling pathway modulated by this compound.

Experimental Workflows

Permeability_Enhancement_Workflow Start Start: Poorly Permeable Flavonoid Glucoside Strategy_Selection Select Permeability Enhancement Strategy Start->Strategy_Selection Nanoformulation Nanoparticle Encapsulation Strategy_Selection->Nanoformulation Option 1 Prodrug Prodrug Synthesis Strategy_Selection->Prodrug Option 2 Enhancers Formulation with Permeation Enhancers Strategy_Selection->Enhancers Option 3 In_Vitro_Assay In Vitro Permeability Assay (e.g., Caco-2) Nanoformulation->In_Vitro_Assay Prodrug->In_Vitro_Assay Enhancers->In_Vitro_Assay Data_Analysis Analyze Papp and Efflux Ratio In_Vitro_Assay->Data_Analysis Evaluation Evaluate Improvement in Permeability Data_Analysis->Evaluation Optimized_Compound Optimized Compound/ Formulation for In Vivo Studies Evaluation->Optimized_Compound Significant Improvement Reformulate Reformulate or Choose New Strategy Evaluation->Reformulate No/Low Improvement Reformulate->Strategy_Selection

References

Technical Support Center: Optimizing In Vivo Studies with 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of our latest literature review, specific in vivo studies, including detailed dosage, pharmacokinetics, and toxicity data for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, are not extensively available. The following guidance is based on established principles for flavonoid glycosides and structurally similar compounds. Researchers should use this information as a starting point and conduct thorough dose-range finding and toxicity studies for the specific compound.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting dose for this compound in a mouse model?

A1: Due to the lack of specific data for this compound, a conservative approach is recommended. Based on in vivo studies of other flavonoid glycosides, a starting dose range of 10-50 mg/kg body weight is often used. However, it is crucial to perform a dose-range finding study to determine the optimal and safe dose for your specific animal model and experimental endpoint.

Q2: What is the best route of administration for this compound?

A2: The choice of administration route depends on the experimental goals and the compound's physicochemical properties. Common routes for flavonoids include:

  • Oral gavage (p.o.): Suitable for studying effects after oral absorption and metabolism. However, bioavailability of flavonoid glycosides can be low due to poor absorption and first-pass metabolism.

  • Intraperitoneal (i.p.) injection: Bypasses first-pass metabolism, often resulting in higher bioavailability compared to oral administration. This route is useful for investigating the systemic effects of the compound.

  • Intravenous (i.v.) injection: Provides 100% bioavailability and is used for pharmacokinetic studies to determine parameters like clearance and volume of distribution.

Q3: How can I improve the bioavailability of this compound?

A3: Flavonoid glycosides often exhibit low oral bioavailability.[1] Strategies to enhance bioavailability include:

  • Formulation with absorption enhancers: Co-administration with agents like piperine (B192125) or formulation in lipid-based delivery systems (e.g., liposomes, nanoparticles) can improve absorption.

  • Use of aglycone form: If the aglycone (the non-sugar part) is the active moiety, using it directly might lead to better absorption. However, the glycoside form may be more stable or have different biological activities.

  • Structural modification: Chemical modifications to the flavonoid structure can be explored to improve its pharmacokinetic profile.

Q4: What are the expected metabolites of this compound in vivo?

A4: Following administration, flavonoid glycosides are typically metabolized in the small intestine and liver through Phase I (e.g., hydroxylation, demethylation) and Phase II (e.g., glucuronidation, sulfation) reactions.[1] The gut microbiota can also hydrolyze the glycosidic bond, releasing the aglycone, which can then be absorbed or further metabolized into smaller phenolic compounds.[1] It is essential to analyze plasma and tissue samples for both the parent compound and its major metabolites to understand the active forms.

Q5: Are there any potential toxicities associated with this class of compounds?

A5: Flavonoids are generally considered safe, especially when consumed as part of a normal diet. However, at high doses used in pharmacological studies, potential toxicities can arise. These may include gastrointestinal disturbances or, in rare cases, hepatotoxicity.[2] It is mandatory to conduct acute and sub-chronic toxicity studies to establish a safe dose range for your experiments.

Troubleshooting Guides

Issue 1: No observable effect at the initial doses.

Possible Cause Troubleshooting Steps
Insufficient Dose Gradually increase the dose in subsequent experimental groups. Monitor for signs of toxicity.
Low Bioavailability - Consider a different route of administration (e.g., i.p. instead of p.o.).- Analyze plasma concentrations to confirm systemic exposure.- Explore formulation strategies to enhance absorption.
Rapid Metabolism/Clearance - Increase the dosing frequency (e.g., from once to twice daily).- Perform pharmacokinetic studies to determine the compound's half-life.
Inappropriate Animal Model Ensure the chosen animal model is relevant to the disease being studied and that the biological target of the flavonoid is conserved.
Compound Instability Verify the stability of the compound in the vehicle solution over the duration of the experiment.

Issue 2: High variability in experimental results between animals.

Possible Cause Troubleshooting Steps
Inconsistent Dosing Technique Ensure all personnel are properly trained and consistent in the administration technique (e.g., gavage, injection).
Variations in Animal Health Use healthy animals of the same age, sex, and genetic background. Acclimatize animals properly before starting the experiment.
Formulation Inhomogeneity If using a suspension, ensure it is well-mixed before each administration to provide a consistent dose.
Biological Variability Increase the number of animals per group to improve statistical power and account for individual differences in metabolism and response.

Issue 3: Signs of toxicity observed in animals.

Possible Cause Troubleshooting Steps
Dose is too high Immediately reduce the dose in subsequent experiments.
Vehicle Toxicity Include a vehicle-only control group to assess for any adverse effects of the vehicle itself. Consider alternative, less toxic vehicles if necessary.
Compound-Specific Toxicity - Closely monitor animals for clinical signs of toxicity (e.g., weight loss, lethargy, changes in behavior).- Perform histopathological analysis of major organs at the end of the study.- If severe adverse effects are observed, euthanize the animals and reconsider the experimental design.

Data Presentation: Dosage of Structurally Similar Flavonoids in In Vivo Studies

FlavonoidAnimal ModelDoseRoute of AdministrationObserved EffectReference
(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF)Mice4 or 8 mg/kg/day for 2 weeksi.p.Neuroprotective effects[3]
5,7-dihydroxy-3,8,4'-trimethoxyflavone (Pg-1)---500–1000 μg/mL (in vitro)---Low cytotoxicity[2]

Experimental Protocols

Protocol 1: Preparation and Oral Gavage Administration in Mice
  • Vehicle Preparation:

    • Aqueous Suspension: Suspend this compound in distilled water or a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in water. Sonication may be necessary to achieve a uniform suspension.

    • Solution with Co-solvents: For compounds with poor aqueous solubility, a vehicle containing a small percentage of DMSO (e.g., <5%) or PEG400, followed by dilution with saline or corn oil, can be used. Note: Always test the vehicle for toxicity in a separate control group.

  • Dosage Calculation:

    • Calculate the required volume of the suspension/solution based on the desired dose (mg/kg) and the concentration of the compound in the vehicle. The final volume for oral gavage in mice should typically not exceed 10 mL/kg of body weight.

  • Animal Handling and Gavage:

    • Gently restrain the mouse.

    • Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).

    • Carefully insert the gavage needle into the esophagus.

    • Slowly administer the calculated volume.

    • Gently remove the needle and return the mouse to its cage. Monitor for any signs of distress.

Protocol 2: Preparation and Intraperitoneal (i.p.) Injection in Mice
  • Vehicle Preparation:

    • Dissolve this compound in a minimal amount of a suitable solvent like DMSO.

    • Further dilute with sterile saline to the final desired concentration. The final DMSO concentration should ideally be below 5% to minimize toxicity.

  • Dosage Calculation:

    • Calculate the required volume based on the desired dose (mg/kg) and the final concentration. The injection volume for i.p. administration in mice is typically around 10 mL/kg.

  • Injection Procedure:

    • Properly restrain the mouse, exposing the lower abdominal quadrants.

    • Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline.

    • Aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the calculated volume.

    • Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress post-injection.

Mandatory Visualization

experimental_workflow cluster_preclinical In Vivo Dosing Optimization Workflow start Start: In Vitro Efficacy Data dose_range Dose-Range Finding Study (e.g., 10, 50, 100 mg/kg) start->dose_range mtd Determine Maximum Tolerated Dose (MTD) dose_range->mtd efficacy_study Efficacy Study with Optimized Dose mtd->efficacy_study pk_study Pharmacokinetic (PK) Study mtd->pk_study analysis Data Analysis and Interpretation efficacy_study->analysis pk_study->analysis

Caption: A generalized workflow for in vivo dose optimization.

signaling_pathways cluster_flavonoids Potential Signaling Pathways Modulated by Flavonoids flavonoid 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside pi3k PI3K flavonoid->pi3k modulates mapk MAPK (ERK, JNK, p38) flavonoid->mapk modulates nrf2 Nrf2 flavonoid->nrf2 activates akt Akt pi3k->akt cell_survival Cell Survival & Proliferation akt->cell_survival transcription_factors Transcription Factors (e.g., AP-1, NF-κB) mapk->transcription_factors inflammation_apoptosis Inflammation Apoptosis transcription_factors->inflammation_apoptosis are Antioxidant Response Element (ARE) nrf2->are antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, GST) are->antioxidant_enzymes

References

Technical Support Center: Enhancing Flavonoid Glycoside Stability for Therapeutic Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in enhancing the stability of flavonoid glycosides for therapeutic applications.

Troubleshooting Guides & FAQs

This section provides solutions to common issues encountered during the experimental process of stabilizing flavonoid glycosides.

IssueQuestionPossible Cause(s)Troubleshooting Steps & Solutions
Degradation Q1: Why is my flavonoid glycoside degrading in my aqueous solution or cell culture medium? [1]pH Instability: Extreme pH (acidic or alkaline) can hydrolyze the glycosidic bond.[1] Oxidative Degradation: Flavonoids are susceptible to oxidation, which can be catalyzed by metal ions or light.[1] Thermal Degradation: Elevated temperatures can accelerate degradation.[1] Enzymatic Degradation: Presence of glycosidases in cell culture or tissue extracts.pH Control: Maintain a physiological pH (around 7.4) using buffers like HEPES.[1] Minimize Oxidation: Use amber vials or foil to protect from light.[1] Work in a low-oxygen environment if possible. Add chelating agents like EDTA to sequester metal ions. Temperature Control: Prepare fresh solutions and store stock solutions at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.[1] Enzyme Inhibition: If enzymatic degradation is suspected, consider adding specific glycosidase inhibitors if compatible with your experiment.
Low Solubility Q2: My flavonoid glycoside has poor solubility in my aqueous buffer. What can I do? Hydrophobic Nature: Despite the sugar moiety, the aglycone part can still be hydrophobic.Co-solvents: Use a small amount of a biocompatible co-solvent like DMSO (typically <0.5% in final concentration to avoid cytotoxicity).[1] Solubilizing Agents: Formulate with solubilizing agents such as cyclodextrins.[1] Encapsulation: Encapsulate the flavonoid glycoside in liposomes or nanoparticles to improve aqueous dispersibility.
Encapsulation Issues Q3: I am getting low encapsulation efficiency for my flavonoid glycoside in liposomes/nanoparticles. Poor Affinity: The flavonoid glycoside may have low affinity for the core or membrane of the carrier. Process Parameters: Suboptimal formulation or processing parameters (e.g., sonication time, homogenization pressure). Instability during Encapsulation: The flavonoid may degrade during the encapsulation process due to heat or shear stress.Optimize Formulation: Screen different lipid or polymer compositions. For liposomes, consider the charge of the lipids. Adjust Process: Optimize sonication/homogenization time and intensity. For spray drying, adjust inlet temperature and feed flow rate. Protect from Degradation: Perform encapsulation under inert gas and protect from light.
Analytical Issues Q4: I am seeing unexpected peaks or peak tailing in my HPLC analysis of flavonoid glycosides. [2][3]Degradation Products: The extra peaks could be degradation products of your flavonoid glycoside.[2] Secondary Interactions: Peak tailing can be caused by interactions between the flavonoid's polar groups and residual silanols on the HPLC column.[2] Column Overload: Injecting too much sample can lead to peak distortion.[2]Confirm Degradation: Run a fresh standard and a sample that has been stressed (e.g., heated) to see if the extra peaks match. Improve Chromatography: Use an end-capped C18 column or add a competing base like triethylamine (B128534) to the mobile phase.[2] Optimize the mobile phase gradient and pH.[3] Reduce Sample Load: Decrease the injection volume or dilute the sample.[2]

Data Presentation: Stability Enhancement of Flavonoid Glycosides

The following tables summarize quantitative data on the improved stability of flavonoid glycosides through various enhancement techniques.

Table 1: Effect of Acylation on Flavonoid Glycoside Activity

FlavonoidModificationTargetIC50 (µM)Fold Change in ActivityReference
KaempferolNoneHCT-116 cells34.85-[4]
4Ac-K¹AcetylationHCT-116 cells28.53~1.22x increase[4]
QuercetinNoneHCT-116 cells23.45-[4]
5Ac-Q²AcetylationHCT-116 cells15.66~1.50x increase[4]
MyricetinNoneA549 cells27.2-[4]
6Ac-M³AcetylationA549 cells50.9~1.87x decrease[4]

¹4Ac-K: Acetylated Kaempferol, ²5Ac-Q: Acetylated Quercetin, ³6Ac-M: Acetylated Myricetin

Table 2: Encapsulation Efficiency and Stability of Flavonoids in Liposomes

FlavonoidEncapsulation Efficiency (%)Flavonoid-to-Lipid Molar RatioReference
Isoscutellarein950.21[5]
Isoscutellarein diglycoside37.50.09[5]
Quercetin--
Rutin (Quercetin-3-rutinoside)--

Table 3: Impact of Nanoencapsulation on Flavonoid Bioavailability

FlavonoidDelivery SystemRelative Bioavailability IncreaseReference
Baicalein (B1667712)Self-microemulsifying drug delivery systems (SMEDDS)Higher than baicalein suspension[6]
SilybinSupersaturatable self-emulsifying drug delivery system (S-SEDDS)Enhanced oral bioavailability
QuercetinSelf-emulsifying formulationImproved in vivo antioxidant potential

Experimental Protocols

Detailed methodologies for key stability-enhancing experiments are provided below.

Protocol 1: Liposomal Encapsulation of Flavonoid Glycosides (Thin-Film Hydration Method)

Objective: To encapsulate a flavonoid glycoside within a liposomal formulation to enhance its stability and solubility.

Materials:

  • Flavonoid glycoside (e.g., Rutin)

  • Egg phosphatidylcholine (EPC) or other suitable lipid

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Sonicator (probe or bath)

  • Extruder with polycarbonate membranes (optional)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of lipid (e.g., EPC) and cholesterol (e.g., in a 4:1 molar ratio) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • Add the flavonoid glycoside to the lipid solution. The amount will depend on the desired drug-to-lipid ratio.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask at a controlled temperature (just above the lipid transition temperature) under vacuum to form a thin, uniform lipid film on the inner surface of the flask. Ensure all solvent is removed.

  • Hydration:

    • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid transition temperature for about 1 hour. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication):

    • To form small unilamellar vesicles (SUVs), sonicate the MLV suspension.

    • Bath sonication: Place the vial containing the MLV suspension in a bath sonicator for 15-30 minutes.

    • Probe sonication: Insert a probe sonicator into the MLV suspension and sonicate in pulses on ice to prevent overheating and degradation of the lipid and flavonoid.

  • Size Reduction (Extrusion - Optional but Recommended):

    • For a more uniform size distribution, pass the liposome (B1194612) suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 10-20 times).

  • Purification:

    • Remove unencapsulated flavonoid glycoside by methods such as dialysis, gel filtration chromatography (e.g., using a Sephadex G-50 column), or ultracentrifugation.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Calculate the encapsulation efficiency by quantifying the amount of flavonoid glycoside in the liposomes and in the total formulation using a suitable analytical method like HPLC-UV.

Protocol 2: Chemical Modification - Acylation of Flavonoid Glycosides

Objective: To introduce an acyl group to a flavonoid glycoside to increase its lipophilicity and potentially its stability and biological activity.

Materials:

  • Flavonoid glycoside (e.g., Kaempferol-3-O-glucoside)

  • Acylating agent (e.g., Acetyl chloride, Acetic anhydride)

  • Aprotic solvent (e.g., dry Pyridine, Dimethylformamide - DMF)

  • Base (if necessary, e.g., Triethylamine)

  • Reaction vessel (round-bottom flask)

  • Stirring apparatus

  • Ice bath

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Silica (B1680970) gel for column chromatography (for purification)

  • Solvents for chromatography (e.g., Hexane (B92381), Ethyl acetate)

Procedure:

  • Reaction Setup:

    • Dissolve the flavonoid glycoside in the aprotic solvent in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

  • Acylation Reaction:

    • Slowly add the acylating agent (and base, if needed) to the stirred solution. The molar ratio of flavonoid to acylating agent will determine the degree of acylation and should be optimized.

    • Allow the reaction to proceed at a controlled temperature (e.g., 0°C to room temperature) for a specified time (e.g., 2-24 hours).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC, comparing the reaction mixture to the starting material.

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding cold water or a saturated sodium bicarbonate solution.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the acylated flavonoid glycoside.

  • Characterization:

    • Confirm the structure of the acylated product using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Below are diagrams illustrating the signaling pathways modulated by key flavonoid glycosides.

Quercetin_PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Bax Bax Apoptosis Apoptosis Bax->Apoptosis Caspase3 Caspase-3 Caspase3->Apoptosis Quercetin Quercetin Glycosides Quercetin->PI3K inhibits Quercetin->Akt inhibits Quercetin->Bax upregulates Quercetin->Caspase3 upregulates

Caption: Quercetin glycosides inhibit the PI3K/Akt signaling pathway.

Kaempferol_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress/Cytokines MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK phosphorylates p38 p38 MAPKK->p38 phosphorylates JNK JNK MAPKK->JNK phosphorylates ERK ERK MAPKK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Kaempferol Kaempferol Glycosides Kaempferol->p38 inhibits phosphorylation Kaempferol->JNK inhibits phosphorylation Kaempferol->ERK inhibits phosphorylation Inflammation_Apoptosis Inflammation Apoptosis Transcription_Factors->Inflammation_Apoptosis Apigenin_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_TNFa LPS / TNF-α Receptor Receptor LPS_TNFa->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκB (degraded) IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (inactive) IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_active NF-κB (active) IkB_NFkB->NFkB_active IκB degradation Apigenin Apigenin Glycosides Apigenin->IKK_complex inhibits Gene_Expression Inflammatory Gene Expression NFkB_active->Gene_Expression translocates to nucleus flavonoid_stability_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Start Start: Flavonoid Glycoside (Unmodified) Modification Stability Enhancement (e.g., Encapsulation, Acylation) Start->Modification Stress Expose to Stressors: pH, Temperature, Light Start->Stress Control Modified Modified Flavonoid Glycoside Modification->Modified Modified->Stress Sampling Collect Samples at Time Points Stress->Sampling HPLC HPLC/LC-MS Analysis Sampling->HPLC Data Quantify Remaining Flavonoid Glycoside HPLC->Data Kinetics Determine Degradation Kinetics & Half-life Data->Kinetics Compare Compare Stability Kinetics->Compare

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside and its Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro bioactivity of the flavonoid glycoside, 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, and its corresponding aglycone, 5,7,4'-Trihydroxy-8-methoxyflavone. While direct comparative experimental data for these specific compounds are limited in current literature, this guide synthesizes established principles of flavonoid biochemistry and presents relevant experimental findings from structurally analogous compounds to illuminate the anticipated differences in their biological efficacy.

The prevailing scientific consensus suggests that the aglycone form of a flavonoid generally exhibits greater in vitro antioxidant and anti-inflammatory activity than its glycosidic counterpart. The presence of a sugar moiety can sterically hinder the flavonoid's interaction with cellular targets and reduce its radical scavenging potential by masking crucial hydroxyl groups. The biotransformation of the glycoside to the aglycone, which typically occurs in the gut, is often a prerequisite for its biological activity.

Comparative Bioactivity Data: A Case Study of a Structurally Similar Flavonoid

To illustrate the comparative bioactivity, we present data from a study on 3,5,4'-Trihydroxy-6,7-methylenedioxyflavone (TMF), an aglycone with a similar polyhydroxy-methoxyflavone core structure, and its corresponding O-glycosides. This study evaluated their anti-inflammatory properties by measuring the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) synthesis in cultured macrophage cells.

CompoundBioactivity AssayKey ParameterResult
Aglycone (TMF)Nitric Oxide (NO) Synthesis InhibitionIC₅₀More potent inhibition than its glycosides
Glycosides (TMF-O-glycosides)Nitric Oxide (NO) Synthesis InhibitionIC₅₀Less potent inhibition than the aglycone
Aglycone (TMF)Prostaglandin E₂ (PGE₂) Synthesis InhibitionIC₅₀More potent inhibition than its glycosides
Glycosides (TMF-O-glycosides)Prostaglandin E₂ (PGE₂) Synthesis InhibitionIC₅₀Less potent inhibition than the aglycone

Data extrapolated from a study on 3,5,4'-Trihydroxy-6,7-methylenedioxyflavone and its O-glycosides, which demonstrated more potent anti-inflammatory effects for the aglycone.[1][2]

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below to facilitate the design and execution of comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compounds (glucoside and aglycone) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the test compound solution to 100 µL of the DPPH solution. For the control, add 100 µL of the solvent instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Nitric Oxide (NO) Synthase Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: The production of NO by nitric oxide synthase (NOS) can be quantified by measuring the accumulation of its stable oxidation product, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate until they reach confluence.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds (glucoside and aglycone) for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of inducible NOS (iNOS) and subsequent NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-2, an enzyme involved in the synthesis of pro-inflammatory prostaglandins.

Principle: The activity of COX-2 is measured by quantifying the production of prostaglandin E₂ (PGE₂) from arachidonic acid using an enzyme-linked immunosorbent assay (ELISA).

Procedure:

  • Enzyme and Substrate Preparation: Prepare a reaction buffer containing human recombinant COX-2 enzyme and its substrate, arachidonic acid.

  • Inhibitor Incubation: Add various concentrations of the test compounds (glucoside and aglycone) to the reaction mixture and incubate to allow for enzyme inhibition.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a specific incubation period.

  • PGE₂ Measurement: Quantify the amount of PGE₂ produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculation: The percentage of COX-2 inhibition is calculated by comparing the amount of PGE₂ produced in the presence of the test compound to that produced in the control (without inhibitor).

Signaling Pathway and Experimental Workflow Diagrams

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates iNOS_COX2_genes iNOS & COX-2 Genes iNOS_COX2_proteins iNOS & COX-2 Proteins iNOS_COX2_genes->iNOS_COX2_proteins expression NO_PGs NO & Prostaglandins iNOS_COX2_proteins->NO_PGs synthesis Inflammation Inflammation NO_PGs->Inflammation Aglycone Aglycone Aglycone->IKK inhibits Aglycone->NFkB inhibits translocation

Caption: Proposed anti-inflammatory mechanism of the flavonoid aglycone.

dpph_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Test Compound DPPH_sol->Mix Sample_sol Prepare Test Compound (Glucoside & Aglycone) Dilutions Sample_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Value Measure->Calculate

Caption: Experimental workflow for the DPPH antioxidant assay.

References

A Comparative Guide to the Antioxidant Activities of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Antioxidant Activity Data

The antioxidant activity of a compound is often quantified using various in vitro assays, with the results typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher antioxidant potency.

Table 1: In Vitro Antioxidant Activity of Quercetin (B1663063)

AssayIC50 (µM)Reference Compound
DPPH5.5-
DPPH19.17 µg/mLAscorbic Acid
ABTS4.60-

Note: IC50 values can vary depending on specific experimental conditions.

As previously stated, specific quantitative data from DPPH, ABTS, or other antioxidant assays for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside are not available in the reviewed literature.

Structure-Activity Relationship and Predicted Antioxidant Potential

The antioxidant activity of flavonoids is largely determined by their chemical structure. Key features influencing this activity include:

  • Hydroxyl Groups (-OH): The number and arrangement of hydroxyl groups are paramount. An increased number of hydroxyl groups generally enhances antioxidant activity.

  • Catechol Group: A 3',4'-dihydroxy (catechol) structure in the B-ring is a significant contributor to high antioxidant capacity.

  • Methoxylation (-OCH3): The substitution of hydroxyl groups with methoxy (B1213986) groups tends to decrease antioxidant activity.

  • Glycosylation: The attachment of a sugar moiety (glycoside) can also influence antioxidant activity, often reducing it compared to the aglycone form.

Quercetin's Structure and Antioxidant Activity:

Quercetin (3,3',4',5,7-pentahydroxyflavone) possesses several structural features that contribute to its potent antioxidant effects. It has five hydroxyl groups, including a catechol group on the B-ring, which are crucial for its radical scavenging ability.

This compound's Structure and Predicted Antioxidant Activity:

This flavonoid, isolated from Andrographis paniculata, has three hydroxyl groups, one methoxy group, and a glucoside moiety attached at the 8-position. Based on structure-activity relationships, we can infer the following:

  • The presence of three hydroxyl groups suggests some antioxidant potential.

  • The methoxy group at the 7-position likely diminishes its antioxidant capacity compared to a hydroxyl group at the same position.

  • The bulky glucoside group at the 8-position may further reduce its radical scavenging ability compared to its aglycone form.

  • Crucially, it lacks the highly influential catechol group in the B-ring that is present in quercetin.

Experimental Protocols

Detailed methodologies for the most common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).

  • Preparation of Test Samples: The test compounds (quercetin and this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the test sample or standard in a microplate well or cuvette. A blank containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control and A_s is the absorbance of the sample. The IC50 value is then determined from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Principle: The ABTS•+ has a characteristic blue-green color, which is reduced in the presence of an antioxidant. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

Procedure:

  • Generation of ABTS•+: The ABTS•+ is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: The test compounds and a standard (e.g., Trolox) are prepared in various concentrations.

  • Reaction Mixture: A small volume of the test sample or standard is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathways and Experimental Workflows

A critical mechanism by which flavonoids exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.

Nrf2_Signaling_Pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoid Flavonoid (e.g., Quercetin) Flavonoid->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus translocation Nrf2_n Nrf2 ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription DPPH_Assay_Workflow Prep_DPPH Prepare 0.1 mM DPPH Solution Reaction Mix DPPH Solution with Samples/ Standard in 96-well plate Prep_DPPH->Reaction Prep_Samples Prepare Serial Dilutions of Test Compounds & Standard Prep_Samples->Reaction Incubate Incubate in Dark (30 min, RT) Reaction->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

A Comparative Guide to the Anti-Inflammatory Effects of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside and Luteolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of two flavonoid compounds: 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside and luteolin (B72000). While luteolin is a well-researched flavone (B191248) with extensive documentation of its anti-inflammatory mechanisms, this compound is a less-studied flavonoid glycoside. This comparison aims to synthesize the available data, highlight the significant body of evidence for luteolin, and underscore the current knowledge gap regarding this compound, thereby identifying opportunities for future research.

Introduction to the Compounds

Luteolin (3',4',5,7-tetrahydroxyflavone) is a common flavonoid found in a wide variety of plants, including fruits, vegetables, and medicinal herbs. It is known to possess a broad range of pharmacological activities, with its anti-inflammatory effects being particularly well-documented.[1][2]

This compound is a flavonoid glycoside that has been isolated from the medicinal plant Andrographis paniculata.[3] This plant is known in traditional medicine for its anti-inflammatory properties, which are largely attributed to diterpenoids like andrographolide, as well as its flavonoid constituents.[4] However, specific data on the anti-inflammatory activity of this particular glycoside is scarce in publicly available scientific literature.

Comparative Analysis of Anti-Inflammatory Activity

Due to the limited availability of direct experimental data for this compound, this section will primarily focus on the well-established anti-inflammatory profile of luteolin. The potential activities of this compound will be discussed in the context of its chemical class and botanical origin.

Luteolin: A Potent Inhibitor of Inflammatory Mediators

Luteolin has been shown to be a potent inhibitor of key inflammatory mediators in various in vitro and in vivo models. A common model for studying inflammation is the use of murine macrophage cells, such as RAW 264.7, stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that induces a strong inflammatory response.

Data Presentation: In Vitro Anti-Inflammatory Activity of Luteolin in LPS-Stimulated RAW 264.7 Macrophages

Inflammatory MediatorAssay TypeLuteolin Concentration% Inhibition / IC50Reference
Nitric Oxide (NO)Griess Assay5-25 µMDose-dependent inhibition[5]
Nitric Oxide (NO)Griess AssayIC50: 17.1 µM50% inhibition[5]
Tumor Necrosis Factor-α (TNF-α)ELISA5-25 µMDose-dependent inhibition[5]
Interleukin-6 (IL-6)ELISA5-25 µMDose-dependent inhibition[5][6]
Prostaglandin E2 (PGE2)ELISA25-100 µMComplete suppression at 25 µM[7]
This compound: A Potential but Uncharacterized Anti-Inflammatory Agent

Currently, there is a lack of specific quantitative data on the anti-inflammatory effects of this compound. However, based on its chemical nature as a flavonoid glycoside and its origin from Andrographis paniculata, some potential anti-inflammatory activity can be hypothesized. Flavonoids, as a class, are known to possess anti-inflammatory properties.[8] Furthermore, extracts from Andrographis paniculata have demonstrated the ability to suppress pro-inflammatory cytokine production.[9][10]

Mechanistic Insights: Signaling Pathways

Luteolin: Modulation of NF-κB and MAPK Signaling

The anti-inflammatory effects of luteolin are largely attributed to its ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5]

  • NF-κB Pathway: Luteolin has been shown to inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[5][6] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of NF-κB into the nucleus.[5]

  • MAPK Pathway: Luteolin can also suppress the phosphorylation of key proteins in the MAPK signaling cascade, such as ERK1/2 and p38. The MAPK pathway is another crucial regulator of the inflammatory response.

Luteolin's Anti-inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK MAPK_pathway MAPK Pathway (ERK, p38) IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits NF-κB_n NF-κB NF-κB->NF-κB_n translocation Luteolin Luteolin Luteolin->IKK inhibits Luteolin->MAPK_pathway inhibits Pro-inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NF-κB_n->Pro-inflammatory_Genes activates Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Marker Analysis cluster_data Data Analysis A Seed RAW 264.7 Cells B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Griess Assay (NO Measurement) D->E F ELISA (TNF-α, IL-6, PGE2 Measurement) D->F G Measure Absorbance E->G F->G H Calculate % Inhibition / IC50 G->H

References

A Comparative Analysis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Exploring the Isomeric Landscape of a Promising Flavonoid Glycoside for Drug Discovery

This guide provides a comparative analysis of potential isomers of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid glycoside with potential therapeutic applications. While direct comparative experimental data for isomers of this specific compound is not extensively available in current literature, this document offers a predictive comparison based on established structure-activity relationships of analogous flavonoid glycosides. This guide is intended for researchers, scientists, and drug development professionals investigating the potential of flavonoid-based therapeutics.

Introduction to this compound

This compound is a naturally occurring flavonoid glycoside found in various medicinal plants, including Andrographis paniculata. Flavonoids, a broad class of plant secondary metabolites, are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The glycosylation of the flavonoid core can significantly impact its solubility, stability, and bioavailability, thereby modulating its therapeutic efficacy.

Isomerism in this compound can arise from several sources, including the stereochemistry of the glycosidic bond (anomers), the type of sugar moiety, and the arrangement of substituents on the flavone (B191248) backbone (constitutional isomers). This guide will focus on the most probable and impactful isomeric difference: the anomeric configuration of the 8-O-glucoside linkage, comparing the hypothetical properties of the α-D-glucoside and β-D-glucoside anomers.

Physicochemical Properties of Isomers

The fundamental physicochemical properties of the α- and β-anomers of this compound are expected to be very similar. However, subtle differences in their three-dimensional structures can influence their crystal packing, solubility, and interactions with biological macromolecules.

Property5,8,4'-Trihydroxy-7-methoxyflavone 8-O-α-D-glucoside (Predicted)5,8,4'-Trihydroxy-7-methoxyflavone 8-O-β-D-glucoside (Predicted)
Molecular Formula C₂₂H₂₂O₁₁C₂₂H₂₂O₁₁
Molecular Weight 462.40 g/mol 462.40 g/mol
Solubility Predicted to have slight differences in aqueous and organic solvents due to stereochemistry.Predicted to have slight differences in aqueous and organic solvents due to stereochemistry.
Melting Point Expected to differ due to variations in crystal lattice energy.Expected to differ due to variations in crystal lattice energy.
Optical Rotation Will have a distinct specific rotation value.Will have a distinct, and likely opposite, specific rotation value compared to the α-anomer.

Comparative Biological Activity (Predicted)

The biological activity of flavonoid glycosides is often dependent on the hydrolysis of the sugar moiety to release the active aglycone. The anomeric configuration of the glycosidic bond can influence the rate of this enzymatic hydrolysis by glycosidases present in the body.

Biological Activity5,8,4'-Trihydroxy-7-methoxyflavone 8-O-α-D-glucoside (Predicted)5,8,4'-Trihydroxy-7-methoxyflavone 8-O-β-D-glucoside (Predicted)Rationale
Anti-inflammatory Activity Potentially lower activity in vitro compared to the aglycone. The rate of hydrolysis to the active aglycone would be a key determinant of in vivo activity.Potentially lower activity in vitro compared to the aglycone. The β-linkage is more common in nature and may be more readily hydrolyzed by human gut microbiota, potentially leading to higher bioavailability of the aglycone in vivo.
Antioxidant Capacity The antioxidant capacity of the glycoside is generally lower than the aglycone. The sugar moiety can sterically hinder the access of free radicals to the antioxidant hydroxyl groups on the flavonoid backbone.Similar to the α-anomer, the antioxidant capacity is expected to be lower than the aglycone. The key difference in overall antioxidant effect in a biological system would likely depend on the efficiency of its conversion to the aglycone.
Cytotoxicity against Cancer Cells The cytotoxic effects of flavonoid glycosides are often significantly lower than their aglycone counterparts. The activity would be dependent on cellular uptake and intracellular hydrolysis.Similar to the α-anomer, cytotoxicity is expected to be lower than the aglycone. Differences in cellular uptake and metabolism between the anomers could lead to variations in their anticancer efficacy.

Experimental Protocols

To empirically determine the comparative efficacy of these isomers, the following experimental protocols are recommended:

Synthesis and Isolation of Isomers
  • Chemical Synthesis: Employ stereoselective glycosylation methods to synthesize both the α- and β-anomers of this compound. This typically involves activating a protected glucosyl donor and reacting it with the aglycone at the 8-hydroxyl position, followed by deprotection.

  • Chromatographic Separation: Utilize chiral high-performance liquid chromatography (HPLC) to separate the synthesized anomers and confirm their purity.

  • Structural Elucidation: Confirm the anomeric configuration using nuclear magnetic resonance (NMR) spectroscopy, specifically by analyzing the coupling constant of the anomeric proton (H-1" of the glucose moiety). Mass spectrometry and X-ray crystallography can further confirm the structure.

In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Treatment: Seed cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of the α- and β-isomers for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • NO Measurement: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-treated control and determine the IC₅₀ values for each isomer.

Antioxidant Capacity Assay: DPPH Radical Scavenging Activity
  • Preparation of Solutions: Prepare stock solutions of the α- and β-isomers in a suitable solvent (e.g., methanol (B129727) or DMSO). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction: In a 96-well plate, mix various concentrations of the test compounds with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value for each isomer. Ascorbic acid can be used as a positive control.

Cytotoxicity Assay: MTT Assay on Human Cancer Cell Lines (e.g., MCF-7 breast cancer cells)
  • Cell Culture: Culture MCF-7 cells in appropriate media and conditions.

  • Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the α- and β-isomers for 48 or 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each isomer.

Visualizing Experimental Design and Potential Mechanisms

To facilitate the understanding of the proposed research, the following diagrams illustrate a hypothetical experimental workflow and a key signaling pathway potentially modulated by these flavonoid isomers.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_isomers Isolated Isomers cluster_assays Biological Evaluation cluster_analysis Comparative Analysis synthesis Stereoselective Glycosylation separation Chiral HPLC Separation synthesis->separation elucidation NMR & MS Analysis separation->elucidation alpha_isomer α-Anomer beta_isomer β-Anomer anti_inflammatory Anti-inflammatory Assay (LPS-induced NO) alpha_isomer->anti_inflammatory antioxidant Antioxidant Assay (DPPH Scavenging) alpha_isomer->antioxidant cytotoxicity Cytotoxicity Assay (MTT on Cancer Cells) alpha_isomer->cytotoxicity beta_isomer->anti_inflammatory beta_isomer->antioxidant beta_isomer->cytotoxicity data_analysis IC50 / EC50 Determination anti_inflammatory->data_analysis antioxidant->data_analysis cytotoxicity->data_analysis comparison Structure-Activity Relationship data_analysis->comparison

Caption: Hypothetical workflow for the comparative analysis of flavonoid glucoside isomers.

nfkb_pathway cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb phosphorylates (degradation) nfkb NF-κB (p65/p50) nfkb_nuc NF-κB nfkb->nfkb_nuc translocates nucleus Nucleus gene_exp Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) nfkb_nuc->gene_exp flavonoid Flavonoid Aglycone (Active Metabolite) flavonoid->ikk inhibits flavonoid->nfkb_nuc inhibits translocation

Caption: Potential anti-inflammatory mechanism via the NF-κB signaling pathway.

Conclusion

While direct experimental comparisons of this compound isomers are currently lacking, this guide provides a framework for their evaluation based on established principles of flavonoid pharmacology. It is hypothesized that the β-anomer may exhibit greater in vivo activity due to more efficient enzymatic hydrolysis. However, empirical validation through the synthesis, isolation, and rigorous biological testing of these isomers is essential. The experimental protocols and conceptual diagrams provided herein offer a roadmap for researchers to undertake such a comparative analysis, which will be crucial for elucidating the full therapeutic potential of this promising natural product.

In Vivo Validation of Flavonoid Neuroprotective Effects: A Comparative Guide to (2S)-5, 2', 5'-Trihydroxy-7-methoxyflavanone and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo validation of in vitro neuroprotective findings for two flavonoids: (2S)-5, 2', 5'-Trihydroxy-7-methoxyflavanone (TMF), a novel natural product, and Quercetin, a widely studied flavonoid. The objective is to offer a comprehensive resource for researchers in the field of neuropharmacology and drug discovery, presenting supporting experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective potential of both TMF and Quercetin has been investigated in various in vitro and in vivo models. While both compounds exhibit promising neuroprotective activities, their efficacy and mechanisms of action show distinct characteristics. This section summarizes the key quantitative data from representative studies to facilitate a direct comparison.

Table 1: Comparison of In Vitro Neuroprotective Effects

Parameter(2S)-5, 2', 5'-Trihydroxy-7-methoxyflavanone (TMF)Quercetin
Cell Line PC12 cellsSH-SY5Y cells
Neurotoxic Insult Dopamine-induced toxicity6-Hydroxydopamine (6-OHDA)-induced toxicity
Concentration Range 3-20 µM5-50 µM
Key Findings - Decreased dopamine-induced toxicity- Attenuated redox imbalance by regulating the GSH/GSSG ratio- Reduced 6-OHDA-induced apoptosis- Scavenged intracellular reactive oxygen species (ROS)- Modulated cellular antioxidant defense pathways
IC50 Not explicitly reportedVaries depending on the specific assay

Table 2: Comparison of In Vivo Neuroprotective Effects

Parameter(2S)-5, 2', 5'-Trihydroxy-7-methoxyflavanone (TMF)Quercetin
Animal Model D-galactose-induced aging in mice6-OHDA-induced Parkinson's disease model in rats
Dosing Regimen 4 or 8 mg/kg/day (i.p.) for 2 weeks10 or 20 mg/kg/day (oral) for 4 weeks
Key Findings - Improved behavioral performance in Morris water maze- Inhibited AP-1 activation- Upregulated BDNF levels and GSH/GSSG ratio in the hippocampus- Increased phosphorylation of CREB- Ameliorated motor deficits- Protected dopaminergic neurons in the substantia nigra- Reduced oxidative stress markers in the striatum- Modulated MAPK and Nrf2 signaling pathways
Bioavailability Information not availableLow oral bioavailability, extensively metabolized

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the key experimental protocols used in the studies of TMF and Quercetin.

(2S)-5, 2', 5'-Trihydroxy-7-methoxyflavanone (TMF) Protocols

In Vitro Neuroprotection Assay:

  • Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-incubated with TMF (3-20 µM) for 24 hours.

  • Induction of Neurotoxicity: Dopamine (50 µM) is added to the culture medium for an additional 24 hours.

  • Cell Viability Assessment: Cell viability is determined using the MTT assay.

  • Redox Status Analysis: The ratio of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG) is measured using a commercially available kit.

In Vivo Neuroprotection Study:

  • Animal Model: Male C57BL/6 mice are used. D-galactose (100 mg/kg/day) is administered subcutaneously for 8 weeks to induce an aging model.

  • Drug Administration: TMF (4 or 8 mg/kg/day) is administered intraperitoneally for the last 2 weeks of the D-galactose treatment.

  • Behavioral Testing: The Morris water maze test is performed to assess spatial learning and memory.

  • Biochemical Analysis: After the behavioral tests, the hippocampus is dissected for the analysis of AP-1 activation (via electrophoretic mobility shift assay), BDNF levels (via ELISA), and the GSH/GSSG ratio.

  • Western Blotting: Phosphorylation of CREB in the hippocampus is analyzed by Western blotting.

Quercetin Protocols

In Vitro Neuroprotection Assay:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are maintained in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with Quercetin (5-50 µM) for 2 hours.

  • Induction of Neurotoxicity: 6-Hydroxydopamine (6-OHDA) (100 µM) is added to the cells for 24 hours.

  • Apoptosis Assay: Apoptosis is quantified using Annexin V-FITC/Propidium Iodide staining and flow cytometry.

  • ROS Measurement: Intracellular ROS levels are measured using the DCFH-DA fluorescent probe.

In Vivo Neuroprotection Study:

  • Animal Model: Male Sprague-Dawley rats are used. A unilateral 6-OHDA lesion is created by stereotaxic injection into the medial forebrain bundle to model Parkinson's disease.

  • Drug Administration: Quercetin (10 or 20 mg/kg/day) is administered orally for 4 weeks, starting one week before the 6-OHDA lesioning.

  • Behavioral Assessment: Rotational behavior induced by apomorphine (B128758) is monitored to assess motor deficits.

  • Immunohistochemistry: Tyrosine hydroxylase (TH) immunohistochemistry is performed on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.

  • Oxidative Stress Markers: Levels of malondialdehyde (MDA) and the activity of superoxide (B77818) dismutase (SOD) are measured in the striatum.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by these flavonoids is essential for targeted drug development. The following diagrams illustrate the key signaling pathways involved in the neuroprotective effects of TMF and Quercetin.

TMF_Neuroprotection_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Dopamine Dopamine ROS ↑ ROS Dopamine->ROS GSH_GSSG ↓ GSH/GSSG Ratio ROS->GSH_GSSG AP1 AP-1 Activation ROS->AP1 Neuroprotection Neuroprotection CREB p-CREB BDNF ↑ BDNF CREB->BDNF BDNF->Neuroprotection TMF (2S)-5, 2', 5'-Trihydroxy- 7-methoxyflavanone (TMF) TMF->ROS Inhibits TMF->AP1 Inhibits TMF->CREB Promotes

Caption: Proposed neuroprotective signaling pathway of TMF.

Quercetin_Neuroprotection_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Six_OHDA 6-OHDA ROS ↑ ROS Six_OHDA->ROS MAPK MAPK Activation (JNK, p38) ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis Nrf2 Nrf2 ARE ARE Nrf2->ARE Antioxidant_Enzymes ↑ Antioxidant Enzymes (SOD, HO-1) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Reduces Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Quercetin Quercetin Quercetin->ROS Scavenges Quercetin->MAPK Inhibits Quercetin->Nrf2 Activates

Caption: Key neuroprotective signaling pathways of Quercetin.

Conclusion

Both (2S)-5, 2', 5'-Trihydroxy-7-methoxyflavanone and Quercetin demonstrate significant neuroprotective effects that are validated in both in vitro and in vivo models. TMF appears to exert its effects primarily through the modulation of the CREB/BDNF pathway and by mitigating oxidative stress. Quercetin, on the other hand, showcases a broader mechanism involving direct antioxidant activity and the activation of the Nrf2-ARE pathway, a key regulator of cellular antioxidant responses.

While Quercetin is a well-established neuroprotective flavonoid, its low bioavailability presents a challenge for clinical translation. The in vivo efficacy of TMF at relatively low intraperitoneal doses suggests it may possess favorable pharmacokinetic properties, warranting further investigation. This comparative guide highlights the potential of both flavonoids as lead compounds for the development of novel neuroprotective therapies. Future research should focus on optimizing the bioavailability of these compounds and further elucidating their precise molecular targets within the central nervous system.

A Comparative Guide to the Cross-Validation of Analytical Methods for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the precise and accurate quantification of bioactive compounds is paramount. This guide offers an objective comparison of analytical methodologies for the quantification of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid glycoside of significant interest. The focus is on the cross-validation of common analytical techniques to ensure data integrity and reproducibility. The principles and methods detailed here are broadly applicable to the analysis of other flavonoid glycosides.

Data Presentation: Comparison of Analytical Methods

The choice of an analytical method is contingent on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) are frequently employed for the analysis of flavonoids. The table below summarizes their typical performance characteristics for the quantification of flavonoid glycosides like this compound.

Performance ParameterHPLC-DADLC-MS/MSHPTLC
Linearity (r²) > 0.999[1][2]> 0.993[1]> 0.99
Accuracy (% Recovery) 97 - 105%[1]93 - 103%[1]95 - 105%
Precision (% RSD) < 2%[1][2]< 15%[1]< 5%
Limit of Detection (LOD) 0.006–0.015 µg/mL[1]< 5 nM[1]~20 ng/band
Limit of Quantitation (LOQ) 0.020–0.052 µg/mL[1]< 5 nM[1]~60 ng/band
Specificity HighVery HighModerate to High
Cost ModerateHighLow to Moderate
Throughput ModerateHigh[1]High

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical findings.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This is a robust and widely used technique for the quantification of flavonoids.

  • Sample Preparation: Accurately weigh the powdered sample (e.g., 1 g) and extract with a suitable solvent such as methanol (B129727) or a methanol/water mixture, potentially with the addition of a small amount of acid (e.g., 0.2% formic acid) to improve peak shape.[1] Sonication can be used to enhance extraction efficiency. Filter the resulting extract through a 0.45-µm membrane filter prior to injection.[1]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.[1]

    • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: A typical flow rate is 1.0 mL/min.[1][3]

    • Detection: The Diode-Array Detector should be set to monitor the maximum absorption wavelength of this compound.

  • Quantification: A calibration curve is constructed by injecting standard solutions of the analyte at known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex matrices or when very low concentrations of the analyte are expected.

  • Sample Preparation: Sample preparation is similar to that for HPLC-DAD, though a more rigorous clean-up step, such as solid-phase extraction (SPE), may be necessary to minimize matrix effects.

  • Chromatographic Conditions: The liquid chromatography conditions are generally similar to those used for HPLC-DAD, but often with faster gradients and shorter columns to increase throughput.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.

  • Quantification: Similar to HPLC-DAD, quantification is achieved using a calibration curve prepared with standards.[1] The use of a stable isotope-labeled internal standard is recommended to improve accuracy and precision.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that is well-suited for high-throughput screening and quantification of compounds in herbal extracts and other complex mixtures.

  • Sample and Standard Preparation: Prepare solutions of the sample extract and a standard of this compound in a suitable solvent like methanol.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are commonly used.

    • Mobile Phase: A mixture of solvents such as toluene, ethyl acetate, and formic acid in an appropriate ratio is developed to achieve good separation.

    • Application: Apply the sample and standard solutions as bands onto the HPTLC plate using an automated applicator.

    • Development: Develop the plate in a chromatographic chamber saturated with the mobile phase vapor.

    • Detection: After development, the plate is dried and the bands are visualized under UV light at an appropriate wavelength. Densitometric scanning is used for quantification.

  • Quantification: The peak areas of the analyte in the sample are compared to the peak areas of the standard curve to determine the concentration.

Mandatory Visualizations

Cross-Validation Workflow

cluster_0 Analytical Method Cross-Validation Workflow A Total Dataset (Calibration Samples) B Split Data into k-folds (e.g., k=5) A->B C For each fold i from 1 to k: B->C D Use fold i as the Validation Set C->D E Use remaining k-1 folds as the Training Set C->E G Evaluate Model Performance on Validation Set (Calculate Prediction Error) D->G F Build Calibration Model on Training Set E->F F->G H Aggregate Performance Metrics (e.g., Average Prediction Error) G->H I Assess Overall Method Performance H->I

Caption: K-fold cross-validation workflow for analytical method validation.

Logical Relationship of Analytical Techniques

cluster_1 Comparison of Analytical Techniques for Flavonoid Glycoside Analysis cluster_hplc HPLC-DAD cluster_lcms LC-MS/MS cluster_hptlc HPTLC Compound This compound HPLC_spec High Specificity Compound->HPLC_spec LCMS_sens Very High Sensitivity Compound->LCMS_sens HPTLC_thru High Throughput Compound->HPTLC_thru HPLC_acc High Accuracy HPLC_cost Moderate Cost LCMS_spec Very High Specificity LCMS_cost High Cost HPTLC_cost Low to Moderate Cost HPTLC_spec Moderate Specificity

Caption: Key characteristics of different analytical techniques for flavonoid analysis.

References

A Comparative Guide to the Structure-Activity Relationship of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside and its derivatives, focusing on their potential therapeutic applications. Due to limited direct experimental data on this specific glycoside and its derivatives, this guide extrapolates from the biological activities of structurally similar flavonoids to infer SAR principles. The information presented herein is intended to serve as a foundational resource for guiding future research and drug discovery efforts.

Core Biological Activities: An Overview

Flavonoids, a major class of polyphenolic compounds, are well-regarded for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, cytotoxic, and neuroprotective effects. The specific activity of a flavonoid is intricately linked to its substitution pattern, including the number and position of hydroxyl (-OH), methoxy (B1213986) (-OCH3), and glycosidic groups. For this compound, the presence of multiple hydroxyl groups, a methoxy group, and an 8-O-glucoside moiety suggests a complex interplay of these structural features in determining its bioactivity.

Comparative Biological Activity of Structurally Related Flavonoids

To elucidate the potential SAR of this compound derivatives, the following table summarizes the quantitative biological activities of flavonoids with similar structural motifs.

Compound/Derivative ClassBiological ActivityAssayCell Line/ModelIC50/EC50 (µM)Reference(s)
Trihydroxyflavones AntioxidantDPPH Radical Scavenging-5.2 - 24.5[1]
AntioxidantABTS Radical Scavenging-6.3 - 24.5[1]
Anti-inflammatoryNitric Oxide (NO) InhibitionRAW 264.722.1 - 26.7[2]
CytotoxicityMTT AssayMCF-7 (Breast Cancer)10 - 50[3]
CytotoxicityMTT AssayA549 (Lung Cancer)10 - 50[3]
7-Methoxyflavones Anti-inflammatoryNitric Oxide (NO) InhibitionBV2 MicrogliaNot specified[4]
NeuroprotectionTrkB ActivationPrimary Cortical NeuronsNot applicable[5]
8-Hydroxyflavones NeuroprotectionTrkB ActivationPrimary Cortical NeuronsInactive[5]
Flavonoid Glycosides AntioxidantDPPH Radical Scavenging-Generally higher than aglycone[6]
Anti-inflammatory-In vivo modelsSimilar or higher than aglycone[6]

Inferred Structure-Activity Relationship Insights:

  • Hydroxylation: The presence and position of hydroxyl groups are critical for antioxidant and anticancer activities. A 3',4'-ortho-dihydroxy arrangement on the B-ring and a 5,7-dihydroxy pattern on the A-ring are often associated with potent activity. The 8-hydroxy group, as in the core structure of our target compound, has been shown in some contexts to reduce certain activities like TrkB activation.[5]

  • Methoxylation: Methoxy groups can modulate the lipophilicity and metabolic stability of flavonoids. A 7-methoxy group is a common feature in bioactive flavonoids with anti-inflammatory and neuroprotective properties.[4][6]

  • Glycosylation: The 8-O-glucoside moiety significantly impacts the molecule's solubility and bioavailability. While O-glycosylation can sometimes decrease in vitro activity compared to the corresponding aglycone, it may enhance in vivo efficacy due to improved pharmacokinetic properties.[6] The sugar moiety can also influence the interaction with specific biological targets.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison of flavonoid derivatives.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the flavonoid derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the free radical scavenging capacity of a compound. The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the flavonoid derivatives to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

ABTS Radical Cation Decolorization Assay for Antioxidant Activity

Principle: The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay is another method to determine antioxidant capacity. The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS and has a blue-green color, which is reduced in the presence of an antioxidant.

Protocol:

  • ABTS Radical Generation: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Mix them in equal volumes and let the mixture stand in the dark for 12-16 hours to generate the ABTS radical cation.

  • Working Solution: Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 10 µL of the flavonoid derivative at various concentrations to 1 mL of the ABTS working solution.

  • Incubation: Incubate the mixture for 6 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS radical scavenging and determine the IC50 value.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the flavonoid derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix 50 µL with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration and calculate the percentage of NO inhibition.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by flavonoid derivatives, providing a visual representation of their potential mechanisms of action.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Flavonoids Flavonoid Derivatives Flavonoids->IKK Inhibition Flavonoids->NFkB Inhibition of Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS)

Caption: Proposed anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

MAPK_Signaling_Pathway Stress_Signal Oxidative Stress / Inflammatory Stimuli MAPKKK MAPKKK (e.g., ASK1) Stress_Signal->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK P p38_MAPK p38 MAPK MAPKK->p38_MAPK P Inflammation_Apoptosis Inflammation & Apoptosis p38_MAPK->Inflammation_Apoptosis Flavonoids Flavonoid Derivatives Flavonoids->p38_MAPK Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway by flavonoid derivatives.

TrkB_Signaling_Pathway Flavonoids Flavonoid Agonists TrkB TrkB Receptor Flavonoids->TrkB Activation PI3K PI3K TrkB->PI3K Akt Akt PI3K->Akt P Neuronal_Survival Neuronal Survival & Growth Akt->Neuronal_Survival

Caption: Neuroprotective effects through activation of the TrkB signaling pathway.

References

A Comparative Analysis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside and Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern pharmacology, the exploration of naturally derived compounds for therapeutic applications continues to be a significant area of research. This guide presents a detailed comparative analysis of the flavonoid 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside against standard drugs in the fields of anti-inflammatory, anticancer, and neuroprotective therapies. This document is intended for researchers, scientists, and professionals in drug development, providing a synthesis of available preclinical data to objectively evaluate the therapeutic potential of this natural compound.

Introduction to this compound

This compound is a flavonoid glycoside that has been isolated from the medicinal plant Andrographis paniculata. Flavonoids as a class are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Preliminary research into this specific compound and structurally similar flavonoids suggests a potential for therapeutic efficacy across multiple disease areas. This guide will compare its putative mechanisms and efficacy with established standard-of-care drugs: Celecoxib for inflammation, Doxorubicin for cancer, and Memantine (B1676192) for neuroprotection.

Comparative Efficacy: A Data-Driven Overview

Quantitative data on the efficacy of this compound is still emerging. Therefore, this comparison includes data from closely related trihydroxy- and methoxyflavones to provide a preliminary assessment of its potential potency.

Anti-Inflammatory Activity

The anti-inflammatory potential of trihydroxyflavones is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A comparison with the selective COX-2 inhibitor, Celecoxib, is presented below.

Compound Target/Assay Cell Line/System IC₅₀ Value
Related Trihydroxyflavones Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesData not available for the specific compound. Related trihydroxyflavones show activity.
Cyclooxygenase (COX-2) InhibitionIn vitro enzyme assayData not available for the specific compound. Some trihydroxyflavones show COX-1/COX-2 inhibition.[1]
Celecoxib Cyclooxygenase-2 (COX-2)Various~0.04 µM (in whole blood assay)
Anticancer Activity

The anticancer effects of flavonoids are often linked to their ability to induce apoptosis and inhibit cell proliferation. A comparison with the widely used chemotherapeutic agent, Doxorubicin, is outlined below.

Compound Cell Line Assay IC₅₀ Value
Related Methoxyflavones HCT-116 (Colon Cancer)Cytotoxicity AssayData not available for the specific compound. A related compound, 5-Hydroxy-7-methoxyflavone, shows dose-dependent cytotoxicity.[2]
MCF-7 (Breast Cancer)Cytotoxicity AssayData not available for the specific compound. Related trihydroxy-methoxyflavones show IC₅₀ values in the micromolar range.[3]
Doxorubicin HCT-116 (Colon Cancer)Cytotoxicity Assay~0.1 - 1 µM
MCF-7 (Breast Cancer)Cytotoxicity Assay~0.05 - 0.5 µM
Neuroprotective Activity

The neuroprotective potential of flavonoids is associated with their antioxidant properties and their ability to modulate neuronal signaling pathways. A comparison with Memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease, is provided.

Compound Model/Assay Key Findings
Related Trihydroxy-methoxyflavanone In vitro (PC12 cells) & In vivo (mouse model)Decreased dopamine-induced toxicity, inhibited AP-1 activation, upregulated BDNF, and increased CREB phosphorylation.[4]
Memantine In vitro & In vivo models of neurotoxicityBlocks NMDA receptor-mediated excitotoxicity.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used to evaluate the activities discussed.

Anti-Inflammatory Assays
  • Nitric Oxide (NO) Production Assay: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture medium is measured using the Griess reagent.

  • Cyclooxygenase (COX) Inhibition Assay: The ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes is measured using commercially available kits. The assay typically quantifies the production of prostaglandins (B1171923) from arachidonic acid.

Anticancer Assays
  • Cell Viability (MTT) Assay: Cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compound. After a set incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then dissolved, and the absorbance is measured to determine cell viability.

  • Apoptosis Assays: Apoptosis can be detected by various methods, including Annexin V/Propidium Iodide staining followed by flow cytometry, or by Western blot analysis of key apoptosis-related proteins such as caspases, Bcl-2, and Bax.

Neuroprotection Assays
  • In Vitro Neurotoxicity Models: Neuronal cell lines (e.g., PC12, SH-SY5Y) or primary neuronal cultures are exposed to a neurotoxin (e.g., dopamine, glutamate, β-amyloid) with or without pre-treatment with the test compound. Cell viability is then assessed.

  • In Vivo Models of Neurodegeneration: Animal models, such as mice treated with D-galactose to induce aging-related deficits, are administered the test compound. Behavioral tests (e.g., Morris water maze) and biochemical analysis of brain tissue (e.g., levels of neurotrophic factors, oxidative stress markers) are performed.[4]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is fundamental for drug development.

5,8,4'-Trihydroxy-7-methoxyflavone and Related Flavonoids

Based on studies of structurally similar flavonoids, the proposed mechanisms of action include:

  • Anti-inflammatory: Inhibition of pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in the production of inflammatory mediators like nitric oxide and prostaglandins.[7]

  • Anticancer: Induction of apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspase cascades.[2][8]

  • Neuroprotective: Upregulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and activation of pro-survival signaling pathways such as the CREB pathway.[4] Additionally, some flavonoids exhibit anti-inflammatory effects in the central nervous system by inhibiting microglial activation.[9]

flavonoid_pathways cluster_inflammation Anti-inflammatory cluster_cancer Anticancer cluster_neuroprotection Neuroprotective Flavonoid_I Flavonoid NFkB NF-κB Pathway Flavonoid_I->NFkB Inhibits MAPK MAPK Pathway Flavonoid_I->MAPK Inhibits Inflammation ↓ Pro-inflammatory Mediators NFkB->Inflammation MAPK->Inflammation Flavonoid_C Flavonoid ROS ↑ ROS Flavonoid_C->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Flavonoid_N Flavonoid CREB ↑ CREB Phosphorylation Flavonoid_N->CREB BDNF ↑ BDNF CREB->BDNF NeuronalSurvival Neuronal Survival BDNF->NeuronalSurvival celecoxib_moa ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits doxorubicin_moa Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II ROS_Gen Free Radical Generation Doxorubicin->ROS_Gen Replication_Inhibition ↓ DNA Replication & Transcription DNA_Intercalation->Replication_Inhibition DNA_Breaks DNA Strand Breaks Topo_II->DNA_Breaks Oxidative_Damage Oxidative Damage ROS_Gen->Oxidative_Damage Cell_Death Cancer Cell Death Replication_Inhibition->Cell_Death DNA_Breaks->Cell_Death Oxidative_Damage->Cell_Death memantine_moa Excess_Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Over-activation Excess_Glutamate->NMDA_Receptor Calcium_Influx ↑ Ca²⁺ Influx NMDA_Receptor->Calcium_Influx Excitotoxicity Excitotoxicity Calcium_Influx->Excitotoxicity Neuronal_Damage Neuronal Damage Excitotoxicity->Neuronal_Damage Memantine Memantine Memantine->NMDA_Receptor Blocks experimental_workflow Compound Compound Isolation & Characterization In_Vitro In Vitro Screening (Efficacy & Toxicity) Compound->In_Vitro Anti_Inflammatory Anti-inflammatory Assays (NO, COX) In_Vitro->Anti_Inflammatory Anti_Cancer Anticancer Assays (MTT, Apoptosis) In_Vitro->Anti_Cancer Neuroprotection Neuroprotection Assays (Neurotoxicity Models) In_Vitro->Neuroprotection Mechanism Mechanism of Action Studies (Western Blot, PCR) Anti_Inflammatory->Mechanism Anti_Cancer->Mechanism Neuroprotection->Mechanism In_Vivo In Vivo Animal Models Mechanism->In_Vivo Efficacy_Vivo Efficacy Studies In_Vivo->Efficacy_Vivo Toxicity_Vivo Toxicology Studies In_Vivo->Toxicity_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Clinical_Trials Clinical Trials Efficacy_Vivo->Clinical_Trials Toxicity_Vivo->Clinical_Trials PK_PD->Clinical_Trials

References

A Comparative Analysis of the Bioactivity of Flavonoid O-Glycosides and C-Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of flavonoid O-glycosides and C-glycosides, focusing on their antioxidant, anti-inflammatory, and anti-cancer properties, as well as their bioavailability. The information is supported by experimental data to aid in research and development decisions.

Structural and Stability Differences

Flavonoids are a class of polyphenolic secondary metabolites found in plants, and they commonly exist as glycosides. The key difference between O-glycosides and C-glycosides lies in the linkage between the flavonoid aglycone and the sugar moiety. In O-glycosides , the sugar is linked to the aglycone via an oxygen atom (C-O-C bond), which is susceptible to enzymatic and acidic hydrolysis. In contrast, C-glycosides have a direct carbon-carbon bond (C-C bond) between the sugar and the aglycone, making them significantly more resistant to hydrolysis.[1][2] This fundamental structural difference has profound implications for their stability, bioavailability, and ultimately, their bioactivity. Flavonoid C-glycosides are generally more stable than their O-glycoside counterparts.[3]

Flavonoid_Glycoside_Structures cluster_O_Glycoside Flavonoid O-Glycoside cluster_C_Glycoside Flavonoid C-Glycoside Aglycone_O Flavonoid Aglycone Sugar_O Sugar Moiety Aglycone_O->Sugar_O C-O-C Bond (Hydrolyzable) Aglycone_C Flavonoid Aglycone Sugar_C Sugar Moiety Aglycone_C->Sugar_C C-C Bond (Resistant to Hydrolysis)

Figure 1: Structural difference between flavonoid O- and C-glycosides.

Comparative Bioactivity

Antioxidant Activity

In vitro studies often demonstrate that the aglycone form of a flavonoid possesses the highest antioxidant activity. However, glycosylation, while sometimes reducing the initial activity, enhances stability.[4] Comparative studies between O- and C-glycosides have yielded interesting results. For instance, a study comparing isoquercitrin (B50326) (an O-glycoside) and orientin (B1677486) (a C-glycoside) found that while their initial antioxidant activities were comparable in some assays (DPPH and ORAC), orientin showed significantly higher activity in others (ABTS and FRAP).[5] This suggests that the type of glycosidic bond can influence the mechanism of antioxidant action.

Flavonoid Glycoside TypeAntioxidant AssayResultReference
O-Glycoside (Isoquercitrin) DPPHComparable to C-glycoside[5]
ABTSLower activity than C-glycoside[5]
FRAPLower activity than C-glycoside[5]
C-Glycoside (Orientin) DPPHComparable to O-glycoside[5]
ABTSHigher activity than O-glycoside[5]
FRAPHigher activity than O-glycoside[5]

Table 1: Comparison of in vitro antioxidant activity of a flavonoid O-glycoside and C-glycoside.

Anti-inflammatory Activity

Flavonoids are known to exert anti-inflammatory effects primarily through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] While direct comparative studies are limited, the greater stability and potentially unique metabolic fate of C-glycosides may offer advantages. Some studies suggest that flavone (B191248) C-glycosides possess significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7] It has been proposed that C-glycosylflavonoids, in many instances, exhibit higher anti-inflammatory potential than their corresponding O-glycosides and aglycones.[8]

Anti-cancer Activity

The anti-cancer potential of flavonoids is attributed to their ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis.[9] The modulation of signaling pathways like NF-κB and MAPK is also crucial in this context.[10] While research is ongoing, some evidence points towards the promising anti-cancer activities of C-glycosides. For example, certain flavone di-C-glycosides have been identified as major active components with potential anti-inflammatory and anti-cancer effects.[7] However, a direct and comprehensive comparison of the anti-cancer efficacy of O- and C-glycosides of the same aglycone is an area requiring further investigation.

Bioavailability and Metabolism

The structural differences between O- and C-glycosides significantly impact their absorption and metabolism.

  • O-Glycosides : The C-O-C bond in O-glycosides can be hydrolyzed by lactase-phlorizin hydrolase in the small intestine or by gut microbiota, releasing the aglycone which can then be absorbed.[11]

  • C-Glycosides : The C-C bond is resistant to enzymatic hydrolysis in the upper gastrointestinal tract.[1][2] C-monoglycosides are poorly absorbed in the small intestine and are primarily metabolized by the gut microbiota in the colon.[3] In contrast, some C-multiglycosides may be absorbed unchanged.[3]

A comparative in vivo study showed that after oral administration, the O-glycoside isoquercitrin led to higher antioxidant activity in the plasma, suggesting better absorption of its metabolites.[4] Conversely, the C-glycoside orientin resulted in higher antioxidant activity in the urine, indicating that it is less metabolized and excreted more intact.[4]

Bioavailability_Workflow cluster_oral Oral Administration cluster_gitract Gastrointestinal Tract cluster_O_Glycoside_path O-Glycoside Pathway cluster_C_Glycoside_path C-Glycoside Pathway cluster_circulation Systemic Circulation start Flavonoid Glycosides Ingested stomach Stomach start->stomach small_intestine Small Intestine stomach->small_intestine colon Colon small_intestine->colon O_hydrolysis Hydrolysis to Aglycone (Brush Border Enzymes) small_intestine->O_hydrolysis C_no_hydrolysis Resistant to Hydrolysis small_intestine->C_no_hydrolysis C_microbiota Metabolism by Gut Microbiota colon->C_microbiota O_absorption Aglycone Absorption O_hydrolysis->O_absorption plasma Plasma O_absorption->plasma C_absorption Absorption of Metabolites C_microbiota->C_absorption C_absorption->plasma

Figure 2: Comparative metabolic pathways of O- and C-glycosides.

Key Signaling Pathway: NF-κB Inhibition

A common mechanism for the anti-inflammatory and anti-cancer effects of flavonoids is the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of genes involved in inflammation, cell survival, and proliferation.

NF_kB_Signaling_Pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus IKK IKK Complex stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Flavonoids Flavonoid Glycosides (O- and C-) Flavonoids->IKK Inhibit Flavonoids->NFkB_nuc Inhibit Translocation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Genes Gene Transcription

Figure 3: Inhibition of the NF-κB signaling pathway by flavonoids.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Procedure:

  • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Prepare various concentrations of the test flavonoid glycosides in a suitable solvent.

  • In a 96-well plate, add a specific volume of the test sample to a defined volume of the DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Procedure:

  • Prepare the ABTS radical cation by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol (B145695) or water to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test flavonoid glycosides.

  • Add a small volume of the test sample to a larger volume of the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition similar to the DPPH assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the flavonoid glycosides for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During the incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm.

  • Cell viability is expressed as a percentage of the untreated control cells.

Conclusion

The choice between flavonoid O-glycosides and C-glycosides for research and drug development depends on the desired therapeutic application and the target site of action.

  • Flavonoid O-glycosides may be more suitable when rapid absorption of the aglycone in the upper gastrointestinal tract is desired, leading to higher plasma concentrations of the active form.

  • Flavonoid C-glycosides , with their enhanced stability, may act as "pro-drugs" that are delivered intact to the colon, where they can be metabolized by the gut microbiota to exert local or systemic effects. Their greater stability may also be advantageous for in vitro applications.

Further direct comparative studies are necessary to fully elucidate the relative therapeutic potential of these two important classes of flavonoid glycosides in various disease models.

References

Confirming the Molecular Structure of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of natural products is a critical step in drug discovery and development. This guide provides a comparative overview of the key analytical techniques used to elucidate the molecular structure of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid isolated from Andrographis paniculata.[1][2] While a complete, publicly available dataset for this specific compound is not available, this guide presents data from closely related flavonoid glycosides to illustrate the analytical workflow and data interpretation.

Spectroscopic and Chromatographic Analysis

The structural elucidation of this compound, with the molecular formula C₂₂H₂₂O₁₁, relies on a combination of spectroscopic and chromatographic techniques.[1][2] The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Carbon Position5-Hydroxy-7,8-dimethoxyflavone5,6,4'-Trihydroxy-7,8-dimethoxyflavone5-Hydroxy-7,8,4'-trimethoxyflavone
2---
3---
4---
5---
6---
7---
8---
9---
10---
1'---
2'---
3'---
4'---
5'---
6'---
7-OCH₃---
8-OCH₃---
4'-OCH₃---

Note: Complete data for these compounds is not fully available in the provided search results. This table illustrates the type of comparative data that would be used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with a chromatographic separation technique like HPLC (LC-MS), it becomes a powerful tool for the identification of compounds in complex mixtures. Electrospray ionization (ESI) is a soft ionization technique commonly used for flavonoids.

The expected fragmentation of this compound in ESI-MS/MS would involve the loss of the glucose moiety (162 Da) from the precursor ion, yielding an aglycone fragment. Further fragmentation of the aglycone would provide information about the substitution pattern of the flavone (B191248) core.

IonExpected m/z [M-H]⁻Fragmentation
Precursor Ion461.10[C₂₂H₂₁O₁₁]⁻
Aglycone Fragment299.05[M-H - 162]⁻
High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation and purification of flavonoids from plant extracts. The retention time (tᵣ) of a compound is a characteristic property under specific chromatographic conditions (e.g., column, mobile phase, flow rate, and temperature). A validated HPLC method is essential for quality control and quantification.

CompoundColumnMobile PhaseDetectionRetention Time (tᵣ)
Flavonoids in A. paniculataC18Gradient of water and acetonitrile (B52724) with acidUV-VisVariable
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is characteristic of the flavone chromophore. The absorption maxima (λ_max) can be indicative of the hydroxylation and methoxylation pattern of the flavonoid skeleton. Flavones typically exhibit two major absorption bands: Band I (300-400 nm) corresponding to the B-ring, and Band II (240-280 nm) corresponding to the A-ring.

Compound ClassTypical Band I (λ_max)Typical Band II (λ_max)
Flavones310-350 nm250-270 nm

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of results. Below are representative protocols for the key analytical techniques.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

LC-MS Analysis
  • Chromatography System: An HPLC or UHPLC system coupled to a mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: An ESI source in both positive and negative ion modes. Acquire full scan and product ion scan (MS/MS) data.

HPLC-UV Analysis
  • Chromatography System: A standard HPLC system with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of water (with acid) and methanol (B129727) or acetonitrile.

  • Detection: Monitor the absorbance at the λ_max of the compound (typically around 270 nm and 330 nm for flavones).

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the isolation and structural confirmation of this compound.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Structural Analysis plant_material Andrographis paniculata extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Column Chromatography crude_extract->chromatography pure_compound Pure Compound chromatography->pure_compound hplc HPLC-UV pure_compound->hplc lcms LC-MS/MS pure_compound->lcms nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr structure Structure Confirmed: 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside hplc->structure lcms->structure nmr->structure

Caption: Experimental workflow for the confirmation of the molecular structure.

Concluding Remarks

The confirmation of the molecular structure of this compound requires a multi-technique analytical approach. By comparing the data obtained from NMR, MS, HPLC, and UV-Vis spectroscopy with that of known, related compounds and literature values, researchers can confidently elucidate the structure. This guide provides a framework for the necessary experimental procedures and data analysis, which is fundamental for advancing the study of this and other natural products in the field of drug development.

References

A Comparative Guide to the Bioassay Reproducibility of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility of bioassays for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside , a flavonoid isolated from the medicinal plant Andrographis paniculata. Due to the limited availability of direct experimental data for this specific glycoside, this guide draws comparisons with the bioactivities of other well-researched flavonoids, particularly those also found in Andrographis paniculata, and commonly studied flavonoids like Quercetin and Luteolin. The focus is on two key bioactivities associated with flavonoids: antioxidant and anti-inflammatory effects.

Introduction

This compound belongs to the flavonoid class of polyphenolic compounds, which are widely recognized for their potential health benefits. Reproducibility of bioassays is a critical factor in the scientific validation of these properties for drug discovery and development. This guide aims to provide an objective comparison of common bioassays, their reproducibility, and the performance of related flavonoids, supported by available experimental data.

Data Presentation: Comparative Bioactivity of Flavonoids

The following tables summarize quantitative data from various in vitro bioassays for flavonoids found in Andrographis paniculata and other commonly studied flavonoids. This comparative data provides a framework for understanding the potential bioactivity of this compound.

Table 1: In Vitro Antioxidant Activity of Selected Flavonoids

Compound/ExtractAssayIC50 / ActivityReference
Methanolic Extract of A. paniculataDPPH Radical Scavenging32% inhibition[1]
Methanolic Extract of A. paniculataHydroxyl Radical Scavenging80% inhibition[1]
Methanolic Extract of A. paniculataLipid Peroxidation Inhibition80% inhibition[1]
Andrographolide (B1667393)DPPH Radical Scavenging-[2]
QuercetinDPPH Radical Scavenging~5-10 µM[3]
LuteolinDPPH Radical ScavengingIC50: ~15 µM[4]

Table 2: In Vitro Anti-inflammatory Activity of Selected Flavonoids and Andrographis paniculata Extracts

Compound/ExtractAssayCell LineIC50 / InhibitionReference
Methanolic Extract of A. paniculataNitric Oxide (NO) InhibitionIn vivo (BALB/c mice)65.3% inhibition[1]
AndrographolideNitric Oxide (NO) InhibitionRAW 264.7IC50: 17.4 µM[5]
A. paniculata Ethanol Extract Fraction (APE-2C)Nitric Oxide (NO) InhibitionRAW 264.7IC50: 6.08 µg/mL[6][7]
AndropanolideNitric Oxide (NO) InhibitionRAW 264.7IC50: 13.4 µM[8]
QuercetinTNF-α InhibitionHuman PBMCSignificant inhibition at 5-50 µM[9]
LuteolinTNF-α InhibitionTHP-1-[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant capacity of a compound.[11][12][13]

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve the test compound (e.g., this compound or other flavonoids) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Reaction Mixture: In a 96-well plate or spectrophotometer cuvette, add a specific volume of the DPPH solution (e.g., 180 µL) to a small volume of the sample solution (e.g., 20 µL) at different concentrations.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay is widely used to assess the anti-inflammatory potential of compounds.[5][6][7]

Principle: Lipopolysaccharide (LPS) stimulates macrophages (like the RAW 264.7 cell line) to produce nitric oxide (NO), a pro-inflammatory mediator, through the induction of inducible nitric oxide synthase (iNOS). The anti-inflammatory activity of a test compound is determined by its ability to inhibit this LPS-induced NO production. The concentration of NO is measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A control group without LPS stimulation and a vehicle control group (LPS with solvent) should be included.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

  • Cell Viability: A cell viability assay (e.g., MTT or MTS) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity of the compound.

TNF-α Inhibition Assay in Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 Cells

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).[9][10]

Principle: Immune cells like PBMCs or monocytic cell lines (e.g., THP-1) produce TNF-α in response to inflammatory stimuli such as LPS. The inhibitory effect of a test compound on TNF-α production is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Culture: Isolate human PBMCs from whole blood or culture THP-1 monocytes. For THP-1 cells, differentiation into macrophages may be induced using PMA (phorbol 12-myristate 13-acetate).

  • Cell Seeding: Seed the cells in a 24-well or 96-well plate.

  • Compound Treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 4-24 hours).

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Calculation: The percentage of TNF-α inhibition is calculated by comparing the TNF-α levels in the treated groups to the LPS-stimulated vehicle control group.

  • Cell Viability: As with the NO assay, a concurrent cell viability assay is crucial to rule out cytotoxic effects.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the bioassays described.

experimental_workflow cluster_antioxidant Antioxidant Bioassay Workflow (DPPH) cluster_anti_inflammatory Anti-inflammatory Bioassay Workflow (NO Inhibition) prep_dpph Prepare 0.1 mM DPPH Solution mix_ao Mix Sample and DPPH prep_dpph->mix_ao prep_sample_ao Prepare Sample Dilutions prep_sample_ao->mix_ao incubate_ao Incubate (30 min, Dark) mix_ao->incubate_ao measure_ao Measure Absorbance at 517 nm incubate_ao->measure_ao calc_ao Calculate % Inhibition and IC50 measure_ao->calc_ao culture_cells Culture RAW 264.7 Cells seed_cells Seed Cells in 96-well Plate culture_cells->seed_cells treat_cells Treat with Compound seed_cells->treat_cells stimulate_cells Stimulate with LPS (24h) treat_cells->stimulate_cells collect_supernatant Collect Supernatant stimulate_cells->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_ai Measure Absorbance at 540 nm griess_assay->measure_ai calc_ai Calculate % NO Inhibition measure_ai->calc_ai

Caption: General workflows for in vitro antioxidant (DPPH) and anti-inflammatory (NO inhibition) bioassays.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Inhibits NFkB NF-κB IKK->NFkB Activates IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates iNOS_gene iNOS Gene iNOS_protein iNOS Protein NO Nitric Oxide (NO) iNOS_protein->NO Inflammation Inflammation NO->Inflammation Flavonoid 5,8,4'-Trihydroxy-7- methoxyflavone 8-O-glucoside (and other flavonoids) Flavonoid->IKK Inhibits Flavonoid->NFkB Inhibits

Caption: Simplified signaling pathway of LPS-induced inflammation and potential inhibitory points for flavonoids.

Discussion on Reproducibility

The reproducibility of bioassays for flavonoids can be influenced by several factors:

  • Compound Purity and Source: The purity of the isolated flavonoid is paramount. Impurities can lead to variable results. For plant extracts, the phytochemical profile can vary significantly based on plant origin, harvest time, and extraction method, affecting the overall bioactivity.[14]

  • Assay Conditions: Minor variations in experimental conditions such as incubation times, solvent concentrations, and cell passage number can impact the results. Strict adherence to standardized protocols is essential.

  • Interference with Assays: Some flavonoids have been reported to interfere with certain colorimetric assays, such as MTT, by directly reducing the reagent in a cell-free environment.[15] This can lead to an overestimation of cell viability or an underestimation of cytotoxicity. Therefore, it is crucial to include appropriate controls and consider orthogonal assays to confirm findings.

  • Metabolism of Compounds: In cell-based assays, flavonoids can be metabolized by cellular enzymes, leading to the formation of derivatives with different bioactivities. This can complicate the interpretation of results.

To enhance reproducibility, it is recommended to:

  • Thoroughly characterize the test compound, including its purity and identity.

  • Utilize standardized and well-documented experimental protocols.

  • Include positive and negative controls in all assays.

  • Perform orthogonal assays to validate key findings.

  • Report all experimental details to allow for independent replication.

Conclusion

While direct quantitative data on the bioactivity of this compound is currently limited, this guide provides a comparative framework based on the known antioxidant and anti-inflammatory properties of other flavonoids, particularly those from its source, Andrographis paniculata. The provided experimental protocols for key bioassays, along with the discussion on factors affecting reproducibility, offer a valuable resource for researchers. Future studies should focus on isolating and testing this compound in these standardized assays to definitively characterize its bioactivity and contribute to the growing body of knowledge on the therapeutic potential of flavonoids.

References

A Comparative Analysis of Flavonoid Glycosides from Diverse Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Flavonoid glycosides, a diverse group of secondary metabolites ubiquitously found in plants, are of significant interest to the scientific community due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comparative overview of flavonoid glycosides from various plant sources, presenting quantitative data, detailed experimental protocols for their extraction and analysis, and visualizations of their roles in key signaling pathways.

Quantitative Comparison of Flavonoid Glycosides

The following table summarizes the content of major flavonoid glycosides found in different plant species, offering a quantitative comparison for researchers seeking potent natural sources of these compounds.

Plant SourceFlavonoid GlycosideContent (mg/g dry weight)Analytical MethodReference
Prunus mume (Japanese apricot)Rutin (Quercetin-3-O-rutinoside)1.87 ± 0.04UPLC-DAD-ESI/QTOF-MS[3]
Prunus salicina (Chinese plum)Quercetin-3-O-galactoside1.54 ± 0.03UPLC-DAD-ESI/QTOF-MS[3]
Toona sinensis (Chinese mahogany)Rutin (Quercetin-3-O-rutinoside)12.34 ± 0.45HPLC-DAD[4]
Toona sinensis (Chinese mahogany)Quercitrin (Quercetin-3-O-rhamnoside)8.76 ± 0.32HPLC-DAD[4]
Allium tricoccum (Ramps)Quercetin sophoroside glucuronide0.5972 ± 0.235UHPLC-PDA-MS[5]
Allium tricoccum (Ramps)Kaempferol sophoroside glucuronide0.3792 ± 0.130UHPLC-PDA-MS[5]
Scorzonera austriacaLuteolin-7-O-glucosideNot specifiedHRESIMS, NMR[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the extraction, isolation, and quantification of flavonoid glycosides.

Protocol 1: Extraction of Flavonoid Glycosides

This protocol outlines a general procedure for the extraction of flavonoid glycosides from plant material using maceration, a widely used method.[7]

Materials:

  • Dried and powdered plant material

  • 70% Ethanol (B145695)

  • Airtight container

  • Shaker or magnetic stirrer

  • Filter paper or centrifuge

Procedure:

  • Weigh a specific amount of the dried plant powder and place it in an airtight container.

  • Add a sufficient volume of 70% ethanol to immerse the plant material completely (a common ratio is 1:10 to 1:20 w/v).

  • Seal the container and place it on a shaker or use a magnetic stirrer to ensure continuous mixing.

  • Macerate at room temperature for 24-72 hours. The duration may vary depending on the plant material.

  • After the maceration period, separate the extract from the solid plant residue by filtration or centrifugation.

  • The resulting liquid extract, rich in flavonoid glycosides, can then be concentrated under reduced pressure for further analysis.

Protocol 2: Quantification of Flavonoid Glycosides by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of flavonoid glycosides using HPLC, a precise and widely adopted technique.[4][8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 analytical column.

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (TFA)

  • Reference standards of the flavonoid glycosides to be quantified.

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phase, which typically consists of a mixture of acetonitrile and acidified water (e.g., with 0.1% formic acid). The exact gradient will depend on the specific flavonoid glycosides being analyzed.

  • Preparation of Standard Solutions: Accurately weigh and dissolve the reference standards in a suitable solvent (e.g., methanol (B129727) or the mobile phase) to prepare stock solutions. Prepare a series of calibration standards by diluting the stock solutions to different concentrations.

  • Preparation of Sample Solution: Dilute the plant extract obtained from Protocol 1 with the mobile phase and filter it through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the detection wavelength based on the maximum absorbance of the target flavonoid glycosides (e.g., 254 nm or 350 nm).[3][4]

    • Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification:

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of the flavonoid glycosides in the sample by interpolating their peak areas on the calibration curve.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is essential for clear communication in scientific research. The following diagrams, created using the DOT language, illustrate a key signaling pathway influenced by flavonoid glycosides and a typical experimental workflow for their study.

flavonoid_extraction_workflow cluster_extraction Extraction cluster_analysis Analysis cluster_bioactivity Bioactivity Studies plant_material Dried Plant Material maceration Maceration with 70% Ethanol plant_material->maceration filtration Filtration/Centrifugation maceration->filtration crude_extract Crude Flavonoid Extract filtration->crude_extract hplc HPLC-DAD Analysis crude_extract->hplc cell_culture Cell Culture Assays crude_extract->cell_culture quantification Quantification hplc->quantification signaling_pathway Signaling Pathway Analysis cell_culture->signaling_pathway

Caption: Experimental workflow for flavonoid glycoside analysis.

nfkb_signaling_pathway cluster_stimuli Pro-inflammatory Stimuli cluster_inhibition Inhibition by Flavonoid Glycosides cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokines Cytokines (e.g., TNF-α) ikk IKK Complex cytokines->ikk activates flavonoids Flavonoid Glycosides flavonoids->ikk inhibits ikb_nfkb IκBα-NF-κB Complex ikk->ikb_nfkb phosphorylates IκBα ikb IκBα nfkb NF-κB (p65/p50) nfkb_n NF-κB (p65/p50) nfkb->nfkb_n translocates ikb_p P-IκBα ikb_nfkb->ikb_p ubiquitination Ubiquitination & Degradation ikb_p->ubiquitination ubiquitination->nfkb releases gene_transcription Gene Transcription nfkb_n->gene_transcription induces inflammatory_genes Inflammatory Genes (e.g., COX-2, iNOS) gene_transcription->inflammatory_genes

Caption: Inhibition of the NF-κB signaling pathway by flavonoid glycosides.

This guide serves as a foundational resource for professionals in the fields of natural product chemistry, pharmacology, and drug development. The provided data and protocols offer a starting point for further investigation into the therapeutic potential of flavonoid glycosides from a multitude of plant sources.

References

Validating the Therapeutic Potential of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside in the fields of cancer, inflammation, and oxidative stress. Extensive literature searches did not yield specific quantitative bioactivity data (such as IC50 or EC50 values) for this particular flavonoid glycoside. Therefore, to provide a valuable resource for researchers, this guide presents a detailed overview of the known biological activities of extracts from its source, Andrographis paniculata, and offers a comparative analysis with well-characterized flavonoids: Quercetin, Luteolin, and Kaempferol. This approach allows for an informed estimation of its potential efficacy and provides a framework for its future evaluation.

Overview of this compound and its Source

This compound is a flavonoid glycoside isolated from the medicinal plant Andrographis paniculata.[1][2][3][4] This plant, commonly known as "King of Bitters," has a long history of use in traditional medicine for treating a variety of ailments, including infections and inflammatory conditions.[5][6][7][8] The therapeutic effects of Andrographis paniculata extracts are attributed to a rich composition of bioactive molecules, including diterpenoids and flavonoids.[5][8] While specific data for the target compound is unavailable, the general anticancer, anti-inflammatory, and antioxidant properties of the plant's extracts suggest that its flavonoid constituents, including this compound, contribute to these effects.

Comparative Analysis with Alternative Flavonoids

To benchmark the potential therapeutic efficacy of this compound, this section provides quantitative data for three widely studied flavonoids with established anticancer, anti-inflammatory, and antioxidant activities.

Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Quercetin, Luteolin, and Kaempferol against various cancer cell lines, as determined by the MTT assay. Lower IC50 values indicate greater potency.

Table 1: Comparative Anticancer Activity (IC50 in µM)

FlavonoidCell LineCancer TypeIC50 (µM)
Quercetin HL-60Leukemia7.7
Caco-2Colorectal Cancer35
SW620Colorectal Cancer20
MCF-7Breast Cancer17.2
MDA-MB-468Breast Cancer55
Luteolin HL-60Leukemia12.5
HeLaCervical Cancer>10 (effective)
CH27Lung Squamous Carcinoma~50 (induces S-phase arrest)
Kaempferol HepG2Liver Cancer~20-40 (concentration-dependent)
CT26Colon Cancer~20-50 (concentration-dependent)
B16F1Melanoma~30-60 (concentration-dependent)
Anti-inflammatory Activity

The anti-inflammatory potential of flavonoids can be assessed by their ability to inhibit key inflammatory mediators and enzymes, such as nitric oxide (NO) and cyclooxygenase-2 (COX-2).

Table 2: Comparative Anti-inflammatory Activity

FlavonoidAssayKey Findings
Quercetin LPS-induced RAW 264.7 macrophagesReduces NO production
Luteolin LPS-induced RAW 264.7 macrophagesPotent inhibitor of NO and PGE2 production
Kaempferol LPS-induced RAW 264.7 macrophagesInhibits NO production
Antioxidant Activity

The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 3: Comparative Antioxidant Activity (DPPH Scavenging)

FlavonoidIC50 (µM)
Quercetin Not specified in provided results
Luteolin Not specified in provided results
Kaempferol ~20-40

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the experimental validation of this compound.

MTT Assay for Cytotoxicity

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Griess Assay for Nitric Oxide (NO) Inhibition

This assay measures the production of nitrite (B80452), a stable product of NO, in cell culture supernatants.

Protocol:

  • Cell Culture and Stimulation: Plate RAW 264.7 macrophages in a 96-well plate and incubate overnight. Pre-treat the cells with different concentrations of the test compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples.

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

  • Enzyme and Inhibitor Preparation: Prepare human recombinant COX-2 enzyme and the test compound at various concentrations.

  • Reaction Mixture: In a 96-well plate, add the reaction buffer, heme, and the test compound or vehicle control.

  • Enzyme Addition: Add the COX-2 enzyme to each well (except for the blank).

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination and Detection: After a specific incubation time (e.g., 2 minutes), stop the reaction and measure the product formation (e.g., prostaglandin (B15479496) E2) using a suitable detection method, such as an ELISA or a fluorometric probe.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in the evaluation of natural products.

G General Workflow for Natural Product Screening A Natural Product Source (e.g., Andrographis paniculata) B Extraction and Fractionation A->B C Isolation and Identification of Compounds (e.g., this compound) B->C D In Vitro Bioassays (Anticancer, Anti-inflammatory, Antioxidant) C->D E Determination of IC50/EC50 Values D->E F Lead Compound Identification E->F G Mechanism of Action Studies F->G H In Vivo Studies G->H I Preclinical Development H->I

Caption: Workflow for Natural Product Drug Discovery.

G Simplified Signaling in Inflammation and Cancer cluster_0 Stimuli (LPS, Growth Factors) cluster_1 Signaling Pathways cluster_2 Cellular Response NFkB NF-κB Pathway Stimuli->NFkB MAPK MAPK Pathway Stimuli->MAPK Inflammation Inflammation (COX-2, iNOS) NFkB->Inflammation Proliferation Cell Proliferation & Survival MAPK->Proliferation Flavonoids Flavonoids Flavonoids->NFkB Inhibition Flavonoids->MAPK Inhibition

Caption: Potential Flavonoid Targets in Signaling.

G MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability & IC50 G->H

Caption: MTT Assay for Cell Viability.

Conclusion

While direct experimental evidence for the therapeutic potential of this compound is currently lacking, its origin from the medicinally important plant Andrographis paniculata and its flavonoid structure suggest it is a promising candidate for further investigation. The comparative data presented for Quercetin, Luteolin, and Kaempferol provide a valuable reference for the expected potency of such compounds. The detailed experimental protocols and workflow diagrams included in this guide offer a practical framework for researchers to systematically evaluate the anticancer, anti-inflammatory, and antioxidant properties of this compound and other novel natural products. Further research is warranted to isolate this compound in sufficient quantities and perform the necessary in vitro and in vivo studies to validate its therapeutic potential.

References

Assessing the Specificity of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological effects of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside. Due to the limited availability of specific experimental data for this compound, this document focuses on the biological activities of structurally similar flavonoids. The data presented for these analogs serve as a predictive framework for assessing the potential specificity and therapeutic applications of this compound.

Introduction to this compound

This compound is a flavonoid glycoside that has been isolated from medicinal plants such as Andrographis paniculata.[1] Flavonoids, a broad class of plant secondary metabolites, are recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific biological profile of this compound is not extensively documented in publicly available research. Therefore, this guide leverages data from structurally related trihydroxyflavones and methoxyflavones to infer its potential biological activities and specificity.

Comparative Analysis of Biological Activities

To provide a predictive assessment of this compound, this section compares the reported biological activities of several structurally related flavonoids. The selected analogs share key structural features, such as multiple hydroxyl groups and a methoxy (B1213986) group, which are known to influence their biological effects.

Anticancer Activity

The anticancer potential of flavonoids is a significant area of research. The presence and position of hydroxyl and methoxy groups on the flavone (B191248) backbone play a crucial role in their cytotoxic effects.

Table 1: Comparative Anticancer Activity of Selected Flavonoids

CompoundCancer Cell LineActivity (IC50/EC50 in µM)Reference
3',4',5-TrihydroxyflavoneA549 (Lung), MCF-7 (Breast)EC50 between 10-50[2]
3,3',6-TrihydroxyflavoneU87 (Glioblastoma)More active than 3',4',5-Trihydroxyflavone[2]
5,3'-dihydroxy-3,6,7,8,4'-penta-methoxyflavoneMCF-7 (Breast)IC50 of 3.71[3]
5,3'-dihydroxy-3,6,7,8,4'-penta-methoxyflavoneMDA-MB-231 (Breast)IC50 of 21.27[3]
5,7-DimethoxyflavoneHepG2 (Liver)IC50 of 25[4]
Anti-inflammatory and Antioxidant Activities

The anti-inflammatory and antioxidant properties of flavonoids are well-established and are often linked to their ability to scavenge free radicals and modulate inflammatory signaling pathways.

Table 2: Comparative Anti-inflammatory and Antioxidant Activities

CompoundAssayActivityReference
3,3',4'-TrihydroxyflavoneROS/RNS ScavengingMost active among tested trihydroxyflavones[5]
3,5,7-TrihydroxyflavoneCOX-1 and COX-2 InhibitionDual inhibitor[5]
Baicalein (5,6,7-trihydroxyflavone)DPPH Radical ScavengingEC50 of 12.7 ± 0.25 µM[2]
7-MethoxyflavoneInhibition of pro-inflammatory mediators (NO, prostaglandins, TNF-α, IL-6)Demonstrated in preclinical studies[6]

Signaling Pathways and Mechanisms of Action

The biological effects of flavonoids are mediated through their interaction with various cellular signaling pathways. Based on studies of related compounds, this compound may modulate pathways involved in apoptosis, inflammation, and cellular stress responses.

Apoptosis Induction in Cancer Cells

Methoxyflavones have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell cycle arrest.

apoptosis_pathway Methoxyflavone Methoxyflavone Analog ROS ↑ ROS Generation Methoxyflavone->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CellCycle Cell Cycle Arrest (Sub-G1) ROS->CellCycle Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycle->Apoptosis

Caption: Inferred apoptotic pathway for methoxyflavones.

Anti-inflammatory Signaling

The anti-inflammatory effects of flavonoids are often attributed to their ability to inhibit key inflammatory pathways such as NF-κB and MAPK.

anti_inflammatory_pathway Flavonoid Flavonoid Analog NFkB NF-κB Pathway Flavonoid->NFkB Inhibition MAPK MAPK Pathway Flavonoid->MAPK Inhibition COX_LOX COX/LOX Enzymes Flavonoid->COX_LOX Inhibition ProInflammatory ↓ Pro-inflammatory Mediators (NO, TNF-α, IL-6) NFkB->ProInflammatory MAPK->ProInflammatory Prostaglandins ↓ Prostaglandins & Leukotrienes COX_LOX->Prostaglandins

Caption: Inferred anti-inflammatory mechanisms of flavonoids.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biological activities of flavonoids.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Workflow:

dpph_workflow PrepareSample Prepare Flavonoid Solutions (various conc.) Mix Mix Flavonoid and DPPH Solutions PrepareSample->Mix PrepareDPPH Prepare DPPH Solution in Methanol PrepareDPPH->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and EC50 Measure->Calculate mtt_workflow SeedCells Seed Cancer Cells in 96-well Plate Treat Treat with Flavonoid (various conc.) SeedCells->Treat Incubate Incubate (e.g., 24, 48, 72h) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate (2-4h) AddMTT->IncubateMTT AddSolvent Add Solubilizing Solvent (e.g., DMSO) IncubateMTT->AddSolvent Measure Measure Absorbance at ~570 nm AddSolvent->Measure Calculate Calculate % Viability and IC50 Measure->Calculate

References

Comparative Metabolomics of Flavonoid Glycoside Treatments: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced metabolic impact of different flavonoid glycosides is crucial for harnessing their therapeutic potential. This guide provides a comparative overview of the effects of prominent flavonoid glycosides, supported by experimental data and detailed protocols to aid in study design and interpretation.

This publication delves into the comparative metabolomics of flavonoid glycoside treatments, offering a structured comparison of their effects on cellular metabolism and key signaling pathways. By presenting quantitative data, detailed experimental methodologies, and visual representations of workflows and pathways, this guide aims to equip researchers with the tools to objectively evaluate and select flavonoid glycosides for their specific research applications.

Quantitative Comparison of Treatment Effects

To understand the differential impact of various flavonoid glycosides on cellular processes, it is essential to compare their effects on inflammatory markers and antioxidant activity. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparison of the Effects of Rutin (B1680289) and Rutin Glycoside on Inflammatory Markers in RAW264.7 Macrophages

ParameterTreatmentConcentration (µM)Inhibition/Reduction (%)Key Finding
Nitric Oxide (NO) ProductionRutin50~50%Both rutin and its glycoside show similar dose-dependent inhibition of NO production.[1]
Rutin Glycoside100~60%
Prostaglandin E2 (PGE2) ProductionRutin50~40%Similar inhibitory effects on PGE2 were observed for both compounds.[1]
Rutin Glycoside100~50%
Tumor Necrosis Factor-α (TNF-α)Rutin50~45%Both compounds effectively reduced the secretion of the pro-inflammatory cytokine TNF-α.[1]
Rutin Glycoside100~55%
Interleukin-6 (IL-6)Rutin50~40%Comparable reduction in IL-6 levels was observed between the two treatments.[1]
Rutin Glycoside100~50%

Table 2: Comparative Antioxidant Activity of Rutin and Quercetin

AssayRutinQuercetinKey Finding
DPPH Radical Scavenging Activity (IC50)15.88 µg/mL9.44 µg/mLQuercetin shows significantly higher scavenging activity against the DPPH radical.[2]
ABTS Radical Scavenging Activity (IC50)7.15 µM1.46 µMQuercetin is a more potent scavenger of the ABTS radical.[2]
Ferric Reducing Antioxidant Power (FRAP)1152.0 µM Fe(II)/g2358.4 µM Fe(II)/gQuercetin demonstrates superior reducing power.[2]

Table 3: Comparative Effects of Naringin and Hesperidin on Lipid Metabolism in HepG2 Cells

ParameterNaringin TreatmentHesperidin TreatmentKey Finding
Cellular TriacylglycerolNo significant differenceMarked decrease after 24h incubation (dose-dependent)Hesperidin shows a more pronounced effect on reducing cellular triglycerides.[3]
Cellular CholesterolNo significant differenceMarked decrease after 24h incubation (dose-dependent)Hesperidin is more effective at lowering cellular cholesterol levels in this model.[3]
Acyl-CoA: Cholesterol Acyltransferase (ACAT) ActivityNo effectInhibitedHesperidin inhibits the enzyme ACAT, which is involved in cholesterol esterification.[3]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and comparable results in metabolomics studies. Below are methodologies for key experiments cited in this guide.

Protocol 1: Cell Culture and Flavonoid Glycoside Treatment

This protocol outlines the steps for treating adherent cell lines with flavonoid glycosides for subsequent metabolomic analysis.

  • Cell Seeding: Plate cells (e.g., RAW264.7 macrophages or HepG2 hepatocytes) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that allows for logarithmic growth during the treatment period. Culture in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of Treatment Solutions: Dissolve flavonoid glycosides (e.g., rutin, rutin glycoside, naringin, hesperidin) in a suitable solvent, such as DMSO, to create stock solutions. Further dilute the stock solutions in a complete culture medium to achieve the final desired treatment concentrations. Ensure the final solvent concentration in the culture medium is consistent across all treatment and control groups and is non-toxic to the cells.

  • Treatment: Once cells have reached the desired confluency (typically 70-80%), remove the existing culture medium and replace it with the medium containing the respective flavonoid glycoside treatments or a vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).

  • Harvesting for Metabolomics: Following incubation, rapidly quench cellular metabolism and harvest the cells. This typically involves washing the cells with ice-cold phosphate-buffered saline (PBS) followed by the addition of a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell lysate for metabolite extraction.

Protocol 2: LC-MS/MS for Flavonoid Metabolite Quantification

This protocol provides a general framework for the analysis of intracellular flavonoid metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation:

    • To the collected cell lysates from Protocol 1, add an internal standard to correct for variations in extraction efficiency and instrument response.

    • Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 g for 10 minutes at 4°C) to pellet cell debris.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

  • Chromatographic Separation:

    • Perform chromatographic separation on a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Use a binary solvent system with a gradient elution. For example, mobile phase A could be water with 0.1% formic acid, and mobile phase B could be acetonitrile (B52724) with 0.1% formic acid.

    • A typical gradient might be: 0-5 min, 5-40% B; 5-10 min, 40-80% B; 10-12 min, 80-95% B; 12-15 min, hold at 95% B; followed by re-equilibration to 5% B.

    • Set the flow rate to an appropriate value for the column dimensions (e.g., 0.8 mL/min).

  • Mass Spectrometry Detection:

    • Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in either positive or negative ion mode, depending on the analytes of interest.

    • For targeted quantification, use the Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of the target metabolite and a specific product ion generated upon fragmentation.

    • Optimize MS parameters such as collision energy and declustering potential for each analyte to ensure maximum sensitivity.

  • Data Analysis:

    • Integrate the peak areas of the target metabolites and the internal standard.

    • Generate a standard curve using known concentrations of analytical standards to quantify the metabolites in the samples.

    • Normalize the data to cell number or protein concentration to account for variations in sample size.

Visualizing Workflows and Pathways

To provide a clear understanding of the experimental and biological processes involved, the following diagrams were generated using Graphviz.

cluster_prep Sample Preparation cluster_analysis Metabolomic Analysis cluster_data Data Processing and Interpretation start Cell Culture with Flavonoid Glycoside Treatment quench Metabolic Quenching start->quench extract Metabolite Extraction (e.g., 80% Methanol) quench->extract lcms LC-MS/MS Analysis extract->lcms nmr NMR Spectroscopy extract->nmr processing Data Pre-processing (Peak Picking, Alignment) lcms->processing nmr->processing stats Statistical Analysis (e.g., PCA, OPLS-DA) processing->stats id Metabolite Identification stats->id pathway Pathway Analysis id->pathway

A typical experimental workflow for comparative metabolomics of flavonoid glycoside treatment.

cluster_stimulus Stimulus cluster_receptor Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) p_IkB p-IκB IkB->p_IkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation p_IkB->IkB Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription Flavonoid Flavonoid Glycosides Flavonoid->IKK Inhibits Flavonoid->NFkB_nuc Inhibits Translocation

Inhibitory effect of flavonoid glycosides on the NF-κB signaling pathway.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression Induces Flavonoid Flavonoid Glycosides Flavonoid->MAPKKK Inhibits Flavonoid->MAPKK Inhibits Flavonoid->MAPK Inhibits

Modulation of the MAPK signaling pathway by flavonoid glycosides.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Step-by-Step Disposal Protocol

The primary step in chemical waste disposal is accurate identification and classification.[2] Unless explicitly confirmed as non-hazardous by a reliable source, all chemical waste should be treated as hazardous.[3] Incompatible chemicals must be segregated to prevent dangerous reactions.[2]

1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including:

  • Safety goggles with side-shields[4]

  • Chemical-resistant gloves[5]

  • A lab coat[5]

2. Waste Collection and Labeling:

  • Use a designated, leak-proof, and chemically compatible container for waste collection.[6]

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside," and the date of accumulation.[2] Do not use abbreviations or chemical formulas.

  • Never mix this waste with other chemicals unless specifically instructed by your institution's Chemical Hygiene Officer or Environmental Health and Safety (EHS) department.[7]

3. Storage:

  • Store the waste container in a designated and secure storage area, away from incompatible materials.[7]

  • Ensure the storage area is well-ventilated.[8]

  • Do not exceed the hazardous waste storage limits set by your institution.[3]

4. Disposal:

  • Chemical waste should not be disposed of down the sink unless explicitly permitted by local regulations and your institution's EHS department.[7]

  • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste container.[3]

In Case of a Spill: In the event of a spill, immediately notify your supervisor and follow your laboratory's established spill response procedures.[7] Absorbent materials used to clean the spill should also be disposed of as hazardous waste.[3]

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, general laboratory guidelines for hazardous waste accumulation are summarized below.

ParameterGuideline
Maximum Hazardous Waste Storage Volume 55 gallons[3]
Maximum Acute Hazardous Waste Storage Volume 1 quart[3]

Note: It is crucial to consult your institution's specific guidelines as these limits may vary.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Chemical Disposal Workflow A Start: Chemical Waste Generated (this compound) B Consult Safety Data Sheet (SDS) and Institutional Guidelines A->B C Is it classified as hazardous? B->C D Segregate into a labeled, compatible waste container C->D Yes G Follow institutional protocol for non-hazardous waste C->G No E Store in designated hazardous waste area D->E F Arrange for pickup by Environmental Health & Safety (EHS) E->F H End: Proper Disposal F->H G->H

References

Essential Safety and Operational Guide for Handling 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, a comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required equipment.

PPE CategoryItemStandard/SpecificationPurpose
Eye/Face Protection Tightly fitting safety gogglesEN 166 or NIOSH approved[1]Protects against splashes and dust particles.
Face shieldEN 166[2]Recommended when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are generally recommended.[2]Prevents skin contact with the chemical.
Body Protection Lab coat or chemical-resistant suitLong-sleeved and properly fitted.[3]Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling powders or creating aerosols.[4]Prevents inhalation of fine particles. Use in a well-ventilated area.

Operational Plan: Handling and Storage

Receiving and Inspection: Upon receiving a shipment of this compound, promptly move it to a designated laboratory area. Inspect the packaging for any signs of damage or leakage.

Handling:

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Dust Formation: Take care to avoid the formation of dust when handling the powdered form.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5] Contaminated clothing should be removed and washed before reuse.[5]

Storage:

  • Container: Keep the container tightly closed to prevent contamination and exposure to air or moisture.[5]

  • Location: Store in a cool, dry, and well-ventilated place away from incompatible materials.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Disposal Plan

Waste Collection:

  • All disposable materials that have come into contact with this compound, including gloves, weighing papers, and contaminated wipes, should be collected in a designated and clearly labeled hazardous waste container.

Disposal Procedure:

  • Dispose of chemical waste in accordance with all local, state, and federal regulations.[5]

  • Do not dispose of the chemical down the drain or in the general trash.

  • Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare work area (fume hood) A->B C Retrieve Compound B->C Proceed to handling D Weighing C->D E Dissolving/Use in Experiment D->E F Clean work area E->F Experiment complete G Dispose of waste (Hazardous Waste) F->G H Doff PPE G->H Waste secured I Wash Hands H->I

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.